Dimethyl carbate
Description
Structure
3D Structure
Properties
CAS No. |
39589-98-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |
InChI Key |
VGQLNJWOULYVFV-SPJNRGJMSA-N |
SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Other CAS No. |
39589-98-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Carbate via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl carbate, an effective insect repellent. The synthesis is a two-step process initiated by a Diels-Alder cycloaddition, a cornerstone of modern organic synthesis, followed by an esterification reaction. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data to support research and development in this area.
Overview of the Synthetic Pathway
The synthesis of this compound, chemically known as dimethyl cis-5-norbornene-2,3-dicarboxylate, proceeds in two primary stages[1]:
-
Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and maleic anhydride (B1165640) (the dienophile) to form the intermediate, cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly stereoselective, predominantly forming the endo isomer.[2]
-
Esterification: The subsequent ring-opening esterification of the anhydride intermediate with methanol (B129727) to yield the final product, this compound.
The overall reaction scheme is presented below:
Experimental Protocols
Step 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This procedure is adapted from established laboratory protocols for the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.[1][2][3][4]
Materials:
-
Maleic anhydride (98.06 g/mol )
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (66.10 g/mol )
-
Ethyl acetate (B1210297)
-
Hexane (B92381) or petroleum ether
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.
-
Add 8 mL of hexane or petroleum ether to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 2.0 mL of freshly prepared cyclopentadiene to the cooled maleic anhydride solution while swirling the flask. The reaction is exothermic, and a white precipitate will form.[3]
-
Allow the flask to stand at room temperature for approximately 15 minutes to complete the crystallization.[3]
-
To recrystallize, heat the flask on a hot plate until the solid redissolves. Then, allow it to cool slowly to room temperature to form well-defined crystals.[1]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Air dry the crystals and determine the yield and melting point. The expected melting point of cis-5-norbornene-endo-2,3-dicarboxylic anhydride is 164-165 °C.[5]
Step 2: Esterification of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This protocol is based on general methods for the esterification of cyclic anhydrides.[1][6]
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (from Step 1) (164.16 g/mol )
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a 50-mL round-bottom flask, dissolve 1.0 g of the anhydride product from Step 1 in 15 mL of anhydrous methanol.
-
Carefully add a few drops of concentrated sulfuric acid to the solution as a catalyst.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.
-
Extract the aqueous layer with two additional 10 mL portions of diethyl ether.
-
Combine the organic layers and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Data Presentation
Reactant and Product Summary
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Cyclopentadiene | C₅H₆ | 66.10 | Diene |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Dienophile |
| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C₉H₈O₃ | 164.16 | Intermediate |
| Methanol | CH₄O | 32.04 | Reagent |
| This compound | C₁₁H₁₄O₄ | 210.23 | Product |
Physical and Spectroscopic Data of this compound
| Property | Value |
| IUPAC Name | dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[7] |
| Synonyms | Dimethyl cis-5-norbornene-2,3-dicarboxylate, Dimalone[1][7] |
| CAS Number | 39589-98-5[1] |
| Molecular Weight | 210.23 g/mol [1][7] |
| Appearance | Viscous, syrupy liquid; can be crystalline when very pure[1] |
| Melting Point | 38 °C (for pure crystals)[1] |
| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg[1] |
| Density | 1.164 g/cm³ at 21 °C[1] |
| Refractive Index (n_D²⁰) | 1.4852[1] |
| Solubility | Practically insoluble in water; soluble in common organic solvents[1] |
| ¹³C NMR Spectra | Available through spectral databases.[7] |
| ¹H NMR Spectra | Available through spectral databases. |
Expected Yields
The Diels-Alder reaction of cyclopentadiene and maleic anhydride is known to proceed in high yield, often exceeding 80-90% under laboratory conditions. The subsequent esterification reaction yield can vary depending on the conditions but is typically in the range of 70-85%.
Visualizations
Diels-Alder Reaction Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile react in a single step through a cyclic transition state. The endo product is kinetically favored due to secondary orbital interactions.
Experimental Workflow
The following diagram illustrates the major steps in the synthesis and purification of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. unwisdom.org [unwisdom.org]
- 4. The Diels-Alder Reaction [cs.gordon.edu]
- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Dimethyl Carbate: A Technical Guide to its Putative Action as an Insect Repellent
For Immediate Release
[CITY, State] – [Date] – While the insect repellent N,N-diethyl-meta-toluamide (DEET) has been the subject of extensive research, the precise molecular mechanisms underpinning the repellent effects of other compounds, such as dimethyl carbate, remain less understood. This technical guide synthesizes the available, albeit limited, scientific information and provides a plausible mechanistic framework for this compound's function as an insect repellent, drawing inferences from its chemical class and the broader understanding of insect neurobiology and chemosensation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of insect-vector interactions and the development of novel repellent technologies.
Executive Summary
This compound, a carbamate (B1207046) ester, has been utilized as an insect repellent, often in combination with other active ingredients. Despite its use, a detailed understanding of its specific molecular targets and mode of action is not well-documented in publicly available literature. Based on its chemical structure and the known mechanisms of other carbamates, it is hypothesized that this compound's primary mode of action involves the inhibition of acetylcholinesterase (AChE) in the insect nervous system. This guide explores this proposed mechanism, along with potential secondary interactions with chemosensory receptors, and outlines relevant experimental protocols for future investigation.
Proposed Primary Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate compounds are well-established inhibitors of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of both insects and vertebrates.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts, a process essential for terminating nerve impulses.
The proposed mechanism for this compound is as follows:
-
Binding to AChE: this compound, like other carbamates, is thought to bind to the active site of AChE.
-
Carbamoylation: This binding leads to the carbamoylation of a serine residue within the enzyme's active site.
-
Enzyme Inactivation: The carbamoylated enzyme is temporarily inactivated and unable to hydrolyze acetylcholine.
-
Accumulation of Acetylcholine: The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.
-
Hyperexcitation: This excess acetylcholine results in the continuous stimulation of postsynaptic receptors, leading to hyperexcitation of the nervous system.[3]
This hyperexcitation can manifest as uncoordinated movements, paralysis, and ultimately, in the context of insecticides, death. As a repellent, sub-lethal exposure to this compound may induce aversive behaviors by causing neurological distress upon contact or proximity to the treated surface. The inhibition of AChE by carbamates is typically reversible, which may contribute to its repellent rather than insecticidal properties at typical repellent concentrations.[4][5]
Potential Secondary Mechanisms: Chemosensory Disruption
While AChE inhibition is a strong candidate for the primary mechanism, it is also plausible that this compound interacts with insect chemosensory systems, namely olfactory (smell) and gustatory (taste) receptors. Many insect repellents, including DEET, are known to act on these sensory pathways.[6]
Olfactory System
Insect olfactory receptor neurons (ORNs) are responsible for detecting volatile chemical cues. Repellents can act on ORNs in several ways:
-
Activation of Repellent-Sensing ORNs: The compound may directly activate ORNs that are tuned to aversive odors, triggering an avoidance response.
-
Inhibition of Attractant-Sensing ORNs: The compound could block the activity of ORNs that detect host attractants, effectively "masking" the host from the insect.
-
Allosteric Modulation: The repellent might bind to an allosteric site on an olfactory receptor, changing its conformation and altering its response to other odorants.
Gustatory System
Contact with a treated surface allows for the involvement of the gustatory system. Gustatory receptor neurons (GRNs) on the insect's tarsi (feet) and mouthparts detect non-volatile chemicals. This compound could activate GRNs that perceive bitter or otherwise unpleasant tastes, leading to the insect leaving the surface.[6]
It is important to note that direct evidence for this compound's interaction with specific insect olfactory or gustatory receptors is currently lacking in the scientific literature.
Synergistic Potential
Research on DEET has shown that it can potentiate the effects of carbamate insecticides through interactions with muscarinic acetylcholine receptors (mAChRs).[7][8] This suggests that this compound, as a carbamate, could potentially have synergistic effects when combined with other repellents or insecticides that act on the cholinergic system. Such interactions could lead to enhanced repellency or toxicity.
Quantitative Data
Quantitative data on the efficacy of this compound is sparse and often found in the context of older, multi-component repellent formulations. The following table summarizes the limited available data.
| Parameter | Insect Species | Concentration/Dose | Result | Citation |
| Protection Time | Anopheline mosquito | M-2020 formulation (including this compound) | ~2 hours | [1] |
| Protection Time | Ticks and Chiggers | M-2020 formulation (including this compound) | ~4 hours | [1] |
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of focused experiments are required. The following protocols are standard in the field of insect repellent research.
Electrophysiology
Electrophysiological techniques can directly measure the response of insect sensory neurons to chemical stimuli.
-
Single Sensillum Recording (SSR): This technique involves inserting a recording electrode into a single olfactory or gustatory sensillum on an insect's antenna, palp, or leg to measure the firing rate of the associated neurons in response to this compound.
-
Electroantennography (EAG) / Electropalpography (EPG): These methods measure the overall electrical response of the entire antenna or maxillary palp to a volatile stimulus, providing a broader picture of olfactory activation.
-
Patch-Clamp Electrophysiology: This can be used on isolated insect neurons to study the effects of this compound on specific ion channels and receptors, including AChRs and mAChRs.[3]
Behavioral Assays
Behavioral assays are crucial for linking neuronal activity to a whole-organism response.
-
Arm-in-Cage Assay: A standard method for testing topical repellents, where a treated arm is inserted into a cage of mosquitoes, and the time to the first bite is recorded.
-
Y-Tube Olfactometer: This apparatus allows researchers to test an insect's preference for one of two air streams, one containing a repellent and the other a control.
-
Contact Irritancy Assay: This assay measures the escape response of insects from a surface treated with a chemical.
Molecular Modeling
-
Molecular Docking: Computational docking studies can predict the binding affinity and orientation of this compound within the active site of insect AChE or the binding pockets of olfactory and gustatory receptors. This can help to identify key interacting residues and support the proposed mechanisms.
Conclusion and Future Directions
The mechanism of action of this compound as an insect repellent is likely multifaceted, with a primary role for acetylcholinesterase inhibition, a well-established mode of action for carbamate compounds. Secondary interactions with olfactory and gustatory receptors may also contribute to its repellent properties. However, there is a clear and significant gap in the scientific literature regarding direct experimental evidence for these mechanisms.
Future research should focus on:
-
Directly assessing the inhibitory activity of this compound on insect AChE.
-
Conducting electrophysiological studies to determine if this compound activates or inhibits specific olfactory and gustatory neurons in key vector species.
-
Performing behavioral assays with insects that have genetically modified chemosensory receptors to identify specific molecular targets.
-
Utilizing molecular docking simulations to model the interaction of this compound with insect AChE and chemosensory receptors.
A thorough investigation into these areas will not only elucidate the specific mechanism of this particular repellent but also contribute to the broader understanding of insect chemosensation and the rational design of new and improved insect repellent technologies.
References
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of spatial repellent, contact irritant, and toxicant chemical actions of standard vector control compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ivcc.com [ivcc.com]
An In-depth Technical Guide to Dimethyl Carbate
IUPAC Name: dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[1][2]
This technical guide provides a comprehensive overview of Dimethyl carbate, an active ingredient primarily used as an insect repellent. The document details its chemical properties, synthesis, toxicological data, and known applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a dicarboxylic acid ester.[3] The compound is a viscous, syrupy liquid in its usual form but can exist as crystals when highly purified.[4] It is practically insoluble in water but soluble in common organic solvents, with a solubility of approximately 6% in kerosene (B1165875) and mineral oils.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |
| Molar Mass | 210.23 g/mol | [3][4] |
| Melting Point | 38 °C (when very pure) | [2][4] |
| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [4] |
| Density | 1.164 g/cm³ (at 21 °C relative to water at 4 °C); 1.4852 g/cm³ | [2][4] |
| Refractive Index | 1.4852 (at 20 °C) | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is through a Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a conjugated diene (cyclopentadiene) and a dienophile (dimethyl maleate).[1][2] An alternative pathway involves the Diels-Alder condensation of cyclopentadiene (B3395910) with maleic anhydride (B1165640), followed by esterification of the resulting anhydride to yield this compound.[4]
A general procedure for a Diels-Alder reaction involving cyclopentadiene is as follows. Note that specific reaction conditions for the synthesis of this compound may vary.
-
Preparation of Cyclopentadiene: Cyclopentadiene is typically obtained by the thermal cracking of its dimer, dicyclopentadiene. This is done by heating the dimer, which retro-Diels-Alder reaction to yield the monomer. The freshly distilled cyclopentadiene must be used immediately as it readily dimerizes back at room temperature.
-
Reaction Setup: The dienophile, dimethyl maleate, is dissolved in a suitable solvent (e.g., toluene, ethyl acetate) in a reaction flask.[5] The flask is often cooled in an ice bath.
-
Addition of Diene: Freshly distilled cyclopentadiene is added portion-wise to the solution of dimethyl maleate.
-
Reaction: The reaction is often exothermic.[6] The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be purified by methods such as crystallization or column chromatography to obtain pure this compound.
Caption: Synthesis of this compound.
Toxicological Data
Toxicological studies have been conducted to determine the acute toxicity of this compound. The median lethal dose (LD50) has been established for oral and dermal routes in animal models. Caution is advised as it can cause central nervous system excitation followed by depression.[4]
| Test | Species | Route | LD50 | Reference |
| Acute Toxicity | Mouse | Oral | 1.4 ml/kg | [4] |
| Acute Toxicity | Rat | Oral | 1.0 ml/kg | [4] |
| Acute Toxicity | Rat | Dermal | 10.0 ml/kg | [4] |
Application as an Insect Repellent
This compound is primarily used as an insect repellent.[1][3][4] It is effective against various insects, although detailed quantitative efficacy data against specific species is not extensively available in the provided search results.
The precise mechanism of action for this compound as an insect repellent is not well-documented in the provided search results. However, the general mechanism for insect repellents involves interaction with the insect's olfactory system to disrupt the host-seeking behavior. Some repellents are known to act on specific odorant receptors (ORs) or other chemoreceptors.[7]
There is some indication that carbamates, as a class of compounds, may have their effects potentiated by other repellents like DEET through interactions with insect muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9] This potentiation can increase the anticholinesterase activity of the carbamate.[8][9] However, it is important to note that this information is for carbamates in general and not specifically for this compound.
References
- 1. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. youtube.com [youtube.com]
- 6. atc.io [atc.io]
- 7. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Carbate: A Technical Guide for Research and Development
CAS Registry Number: 39589-98-5
This technical guide provides an in-depth overview of dimethyl carbate, an active ingredient in insect repellents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, mechanism of action, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
This compound, systematically named dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a synthetic compound known for its insect repellent properties.[1] Its synthesis is typically achieved through a Diels-Alder reaction between dimethyl maleate (B1232345) and cyclopentadiene.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 39589-98-5 | [3] |
| Molecular Formula | C₁₁H₁₄O₄ | [3] |
| Molecular Weight | 210.23 g/mol | [3] |
| Appearance | Viscous, syrupy liquid; crystals when very pure | [3] |
| Melting Point | 38 °C (when very pure) | [3] |
| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [3] |
| Density | 1.164 g/cm³ at 21 °C | [3] |
| Refractive Index | 1.4852 at 20 °C | [3] |
| Solubility | Practically insoluble in water. Soluble in common organic solvents. Approximately 6% solubility in kerosene (B1165875) and mineral oils. | [3] |
Toxicological Profile
The toxicological profile of this compound has been evaluated through various studies. The primary endpoints of acute toxicity are summarized below. It is noted to potentially cause central nervous system excitation followed by depression.[3]
Table 2: Acute Toxicity of this compound
| Test Organism | Route of Administration | LD₅₀ (ml/kg) | Reference |
| Mice | Oral | 1.4 | [3] |
| Rats | Oral | 1.0 | [3] |
| Rats | Dermal | 10.0 | [3] |
Mechanism of Action: Insect Repellency
The proposed mechanism of action for this compound as an insect repellent involves the disruption of the insect's olfactory system. It is believed to act on olfactory receptors, masking the chemical cues that attract insects to a host, such as lactic acid and carbon dioxide.[4] The bicyclic structure of the molecule contributes to its volatility, allowing it to exert its repellent effect in the vapor phase.[4]
References
- 1. Quantitative Structure-activity Relationship Modeling of Mosquito Repellents Using Calculated Descriptors [hrcak.srce.hr]
- 2. Structure–Activity Relationship (SAR) Modeling of Mosquito Repellents: Deciphering the Importance of the 1-Octanol/Water Partition Coefficient on the Prediction Results | Semantic Scholar [semanticscholar.org]
- 3. jove.com [jove.com]
- 4. Quantitative structure-activity relationship study of amide mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and weight of Dimethyl carbate
An In-depth Technical Guide to Dimethyl Carbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a notable insect repellent, is a bicyclic organic compound synthesized via a Diels-Alder reaction. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram illustrating the synthetic process. The information is intended for researchers and professionals in chemistry and drug development, offering a foundational understanding of this compound.
Chemical and Physical Properties
This compound is characterized by the following properties. The quantitative data is summarized in Table 1 for ease of reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄[1][2] |
| Molecular Weight | 210.23 g/mol [1][2] |
| CAS Number | 39589-98-5 |
| Appearance | Liquid[2] |
| Elemental Analysis | C: 62.85%, H: 6.71%, O: 30.44%[2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction involves cyclopentadiene (B3395910) and dimethyl maleate (B1232345).[1][3]
Experimental Protocol: Diels-Alder Reaction
This protocol describes the synthesis of this compound from cyclopentadiene and dimethyl maleate.
Materials:
-
Dimethyl maleate
-
Ethyl acetate
-
Hexane
-
Fractional distillation apparatus
-
Reaction flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and gently heat the dicyclopentadiene. The cyclopentadiene monomer will distill off. Note: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature over time, so it should be used promptly after preparation.
-
Reaction Setup: In a clean, dry reaction flask, dissolve dimethyl maleate in ethyl acetate.
-
Initiation of Reaction: Cool the dimethyl maleate solution in an ice bath. Slowly add the freshly distilled cyclopentadiene to the cooled solution while stirring.
-
Reaction Progression: The reaction is exothermic. Maintain the temperature of the reaction mixture with the ice bath. Continue stirring for several minutes to ensure the reaction goes to completion.
-
Product Isolation: Once the reaction is complete, the product, this compound, can be isolated. As it is a liquid, purification may be achieved through techniques such as column chromatography or vacuum distillation to remove any unreacted starting materials or byproducts.
Logical Workflow and Diagrams
While the specific signaling pathways for this compound's insect repellent activity are not extensively documented in publicly available literature, the synthesis process can be represented as a logical workflow.
Caption: Synthesis workflow for this compound via Diels-Alder reaction.
Concluding Remarks
This technical guide provides essential information regarding the molecular formula, weight, and a plausible synthesis protocol for this compound. The provided workflow diagram illustrates the key steps in its preparation. Further research into the specific biochemical and physiological mechanisms of its insect repellent properties would be a valuable contribution to the field.
References
The Genesis of a Repellent: A Technical History of Dimethyl Carbate
A pivotal yet often overlooked component in the arsenal (B13267) of insect repellents, Dimethyl carbate, emerged from an extensive wartime research initiative. Its discovery and development in the 1940s by the United States Department of Agriculture (USDA) laid foundational work for modern repellent technology. This technical guide delves into the history, experimental evaluation, and the underlying scientific principles of this compound as an insect repellent.
Discovery and Historical Context
The impetus for the development of synthetic insect repellents like this compound was the urgent need to protect Allied troops from vector-borne diseases during World War II. The USDA's Bureau of Entomology and Plant Quarantine established a dedicated research program at their laboratory in Orlando, Florida, to screen thousands of chemical compounds for their repellent properties against mosquitoes and other biting insects.[1]
Between 1942 and 1947, this intensive screening program evaluated over 7,000 different chemical compounds. Among these, this compound (cis-3,6-endo-methylene-Δ4-tetrahydrophthalic acid dimethyl ester) was identified as a promising candidate. Its synthesis is achieved through a Diels-Alder reaction of dimethyl maleate (B1232345) and cyclopentadiene.
This compound was a key component of the M-2020 formulation, a multi-chemical repellent developed by the USDA for military use. This mixture also contained dimethyl phthalate (B1215562) and Indalone.[2] The development of standardized testing methodologies during this period was crucial for comparing the efficacy of these new repellents.[3]
Quantitative Efficacy Data
The following table summarizes the general findings on the performance of this compound in comparison to other repellents of that era. The exact protection times varied depending on the insect species, concentration of the repellent, and the experimental conditions.
| Repellent Compound | Target Insect(s) | Typical Protection Time (Hours) | Notes |
| This compound | Mosquitoes (e.g., Aedes aegypti) | 2 - 4 | Often used in combination with other repellents. |
| Dimethyl phthalate | Mosquitoes, Ticks | 2 - 4 | A common standard for comparison in early studies. |
| Indalone | Mosquitoes, Ticks | 2 - 4 | Another component of the M-2020 military formulation. |
| Rutgers 612 (2-ethyl-1,3-hexanediol) | Mosquitoes | 2 - 5 | Considered a highly effective repellent during that period. |
Experimental Protocols
The evaluation of this compound and other repellents at the Orlando laboratory followed meticulously designed protocols to ensure reliable and comparable results. These methods laid the groundwork for modern repellent testing guidelines.
Laboratory Screening: Arm-in-Cage Tests
The primary laboratory method for assessing repellent efficacy was the "arm-in-cage" test. This protocol involved human subjects and live, host-seeking insects in a controlled environment.
Methodology:
-
Subject Preparation: A measured amount of the repellent, such as this compound, was applied evenly to a defined area on a human subject's forearm. A control arm, either untreated or treated with a solvent, was also used.
-
Exposure: The treated forearm was inserted into a cage containing a known number of laboratory-reared, non-blood-fed female mosquitoes (commonly Aedes aegypti).
-
Observation: The time until the first confirmed bite was recorded. This duration was defined as the "protection time."
-
Data Analysis: The protection times of different compounds and concentrations were compared to determine their relative efficacy.
The following diagram illustrates the general workflow of the arm-in-cage experimental protocol.
Arm-in-Cage Experimental Workflow
Field Testing
To validate laboratory findings under real-world conditions, field tests were conducted in areas with high populations of wild mosquitoes.
Methodology:
-
Site Selection: Test sites were chosen based on the prevalence of target mosquito species.
-
Subject Application: Human subjects applied the repellent formulations to their exposed skin.
-
Exposure: Subjects were positioned in the test area, and the number of mosquito landings and bites were recorded over a set period.
-
Efficacy Calculation: The percentage of protection was calculated by comparing the number of bites on treated subjects to that on untreated control subjects.
Mechanism of Action: A Sensory Perspective
While this compound belongs to the carbamate (B1207046) class of chemicals, its primary mode of action as a repellent is not through the insecticidal mechanism of acetylcholinesterase inhibition, which is characteristic of many carbamate insecticides.[10][11] Instead, the repellent effect is believed to be mediated through the insect's sensory systems, primarily olfaction (sense of smell) and gustation (sense of taste).
Modern research into insect repellents suggests several potential mechanisms by which these compounds deter insects:[1][2][12][13][14][15][16][17]
-
Olfactory Receptor (OR) Modulation: Repellents may interact with olfactory receptors on the insect's antennae and maxillary palps. This interaction can manifest in several ways:
-
Activation of Aversive Neurons: The repellent molecule may bind to and activate olfactory sensory neurons that are hard-wired to elicit an avoidance behavior.
-
Inhibition of Attractant Receptors: The repellent could block the receptors that normally detect host cues like carbon dioxide and lactic acid, effectively making the host "invisible" to the insect.
-
Sensory "Jamming": The repellent might activate a wide range of olfactory receptors, creating a sensory overload that confuses the insect and disrupts its host-seeking behavior.
-
-
Gustatory Receptor (GR) Activation: Upon contact, repellents can activate gustatory receptors on the insect's legs and mouthparts. If these receptors are linked to the perception of bitterness or toxicity, it will trigger an immediate avoidance response.
The following diagram illustrates the potential signaling pathways involved in the repellent action of a compound like this compound.
Hypothesized Sensory Pathways for Repellent Action
While the precise molecular targets of this compound within the insect sensory system have not been extensively studied with modern techniques, the foundational work from the 1940s unequivocally established its efficacy as a repellent and paved the way for the development of subsequent generations of insect protective measures.
References
- 1. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. catalog.hathitrust.org [catalog.hathitrust.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Results of screening tests with materials evaluated as insecticides, miticides and repellents at the Orlando, Fla., laboratory : April 1942 to April 1947., by United States. Bureau of Entomology and Plant Quarantine | The Online Books Page [onlinebooks.library.upenn.edu]
- 7. Results of screening tests with materials evaluated as insecticides, miticides and repellents at the Orlando, Fla., laboratory : April 1942 to April 1947 : United States.: Bureau of Entomology and Plant Quarantine : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. UF Digital Collections [ufdc.ufl.edu]
- 9. UF Digital Collections [ufdc.ufl.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of an insect gustatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unveiling the Early Toxicological Profile of Dimethyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early toxicological studies of Dimethyl Carbonate (DMC), a widely used industrial solvent and methylating agent. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering a consolidated look at the initial safety assessments of this compound. This guide summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows from pivotal early studies.
Acute Toxicity
Early studies consistently characterized Dimethyl Carbonate as having low acute toxicity across oral, dermal, and inhalation routes of exposure.[1][2]
Quantitative Acute Toxicity Data
The following table summarizes the acute toxicity data from early animal studies.
| Test Type | Species | Route | LD50/LC50 | Source |
| Acute Oral Toxicity | Rat | Oral | 12,900 mg/kg | [3][4][5] |
| Acute Oral Toxicity | Mouse | Oral | 6,000 mg/kg | [3][4][5] |
| Acute Dermal Toxicity | Rabbit | Dermal | > 2,000 mg/kg | [6][7] |
| Acute Inhalation Toxicity | Rat | Inhalation | > 38,000 ppm (4-hour exposure) | [4][8] |
Repeated-Dose Toxicity
A key early study evaluated the effects of repeated inhalation exposure to Dimethyl Carbonate in rats.
28-Day Repeated-Dose Inhalation Study in Rats
This study aimed to assess the toxicity of DMC following repeated inhalation exposure.
-
Test Substance: Dimethyl Carbonate (DMC)
-
Species and Strain: F344 rats.[4]
-
Number of Animals: 5 males and 5 females per group.[4]
-
Exposure Concentrations: 0 (control), 600, 1600, and 5000 ppm.[3][4][9]
-
Exposure Duration: 6 hours per day, 5 days a week, for 4 weeks.[3][4][9]
-
Observations: General signs of toxicity, body weight, and food consumption were monitored throughout the study.[3][4][9][10] At the end of the exposure period, hematological and blood biochemical tests were conducted, and a necropsy with histopathological examination was performed.[3][4][9]
-
No significant effects on general signs, body weight, food consumption, or organ weights were observed.[3][4][9]
-
Increases in AST, ALP, APTT, and PT levels were noted, suggesting the liver as a potential target organ.[3][10]
-
The No Observed Effect Concentration (NOEC) was determined to be less than 600 ppm, as some effects were observed at the lowest dose but were not considered adverse.[3][10]
28-Day Inhalation Toxicity Study Workflow
Developmental Toxicity
An early inhalation study in mice was conducted to evaluate the developmental toxicity potential of Dimethyl Carbonate.
Inhalation Developmental Toxicity Study in Mice
This study, conducted by Exxon Corporation, assessed the effects of DMC on pregnant mice and their offspring.[1][5]
-
Test Substance: Dimethyl Carbonate (DMC)
-
Species and Strain: CD-1 mice.[5]
-
Number of Animals: Mated female mice.
-
Exposure Concentrations: 0 (control), 300, 1000, and 3000 ppm.[5]
-
Exposure Duration: 6 hours per day from gestation days 6 through 15.[1][5]
-
Maternal Examinations: Dams were observed for clinical signs of toxicity and body weight changes.
-
Fetal Examinations: Fetuses were examined for external, visceral, and skeletal abnormalities, as well as effects on body weight.[1][11]
-
At 3000 ppm, maternal and fetal body weights were reduced.[1][5]
-
An increase in the number of growth-stunted and malformed fetuses was observed at 3000 ppm.[1][5]
-
The No Observed Adverse Effect Level (NOAEL) for both maternal and developmental toxicity was established at 1000 ppm.[1][5]
Developmental Toxicity Study Workflow
Skin and Eye Irritation
Early studies indicated that Dimethyl Carbonate is not a skin irritant and is only slightly irritating to the eyes.[2][4]
Experimental Protocols
Standard Draize tests were likely employed for these early assessments.
-
Skin Irritation (Draize Test):
-
Species: Albino rabbits.
-
Procedure: A small amount of the test substance is applied to a shaved area of the skin, which may be intact or abraded.[4] The site is then covered with a patch. Observations for erythema (redness) and edema (swelling) are made at specified intervals (e.g., 24, 48, and 72 hours) and scored.[9]
-
-
Eye Irritation (Draize Test):
Mutagenicity
Early genotoxicity studies on Dimethyl Carbonate were negative.
Quantitative Mutagenicity Data
| Test Type | Test System | Result | Source |
| Ames Test | Salmonella typhimurium | Negative | [3][5] |
| Comet Assay | L-929 mouse fibroblasts | Negative | [3][5][12] |
Experimental Protocols
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: This test uses various strains of Salmonella typhimurium that are mutated to require histidine for growth.[13][14] The bacteria are exposed to the test substance, and the number of colonies that revert to a state of not needing histidine is counted.[13][14] A significant increase in the number of revertant colonies indicates mutagenic potential.[13][14]
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: This assay detects DNA damage in individual eukaryotic cells.[12] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis.[12] Damaged DNA migrates further, creating a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.[12]
-
Immunotoxicity
Dermal exposure to Dimethyl Carbonate has been evaluated for its potential to cause immunotoxicity.
28-Day Dermal Immunotoxicity Study in Mice
-
Test Substance: Dimethyl Carbonate (DMC) in acetone (B3395972) vehicle.
-
Species and Strain: Female B6C3F1 mice.[1]
-
Exposure: Dermal application for 28 days.[1]
-
Parameters Evaluated: Body and organ weights, hematological parameters, immune cell phenotyping (B-cells, T-cells, and T-cell subsets), and the IgM antibody response to sheep red blood cells (SRBC).[12]
-
A significant decrease in thymus weight was observed at concentrations of 75% and greater.[12]
-
No effects on body weight or hematological parameters were identified.[12]
-
The IgM antibody response to SRBC was significantly reduced in the spleen.[12]
Conclusion
The early toxicological profile of Dimethyl Carbonate suggests a compound with low acute toxicity. Repeated inhalation exposure in rats indicated the liver as a potential target organ, though without causing severe adverse effects at the tested concentrations. Developmental toxicity studies in mice showed effects only at high concentrations. DMC was found to be non-mutagenic in early in vitro assays and was not a significant skin or eye irritant. Some evidence of immunomodulatory effects was noted in a dermal study in mice. It is important to note that many of these early studies highlighted a lack of data on long-term chronic exposure and carcinogenicity. This guide serves as a summary of the foundational knowledge, and further, more recent studies should be consulted for a complete and current toxicological profile.
References
- 1. Immunotoxicity and allergic potential induced by topical application of dimethyl carbonate (DMC) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Draize test - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
- 5. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. l929 mouse fibroblast: Topics by Science.gov [science.gov]
- 13. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. re-place.be [re-place.be]
Olfactory Receptor Targets of Dimethyl Carbate in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl carbate is a known insect repellent; however, a comprehensive review of the current scientific literature reveals a critical knowledge gap: the specific olfactory receptor targets of this compound in insects have not yet been identified. While the repellent effects of this compound are documented through behavioral studies, its precise molecular mechanism of action at the receptor level remains unelucidated. This technical guide provides an in-depth overview of the insect olfactory system, the methodologies employed to identify repellent targets, and a summary of the current understanding of this compound's efficacy. By contextualizing the unknown, this document serves as a foundational resource for researchers aiming to investigate the molecular interactions of this compound and to discover novel insect repellents.
Introduction to Insect Olfaction and Repellency
Insects rely on their sophisticated olfactory system to navigate their environment, locate food sources, find mates, and avoid dangers. This system is primarily mediated by several families of chemosensory receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs), which are expressed in olfactory sensory neurons (OSNs) typically housed in sensilla on the antennae and maxillary palps.
Insect repellents disrupt this finely tuned system. The mechanisms of repellency are varied and can include:
-
Activation of specific ORs that elicit an aversive behavioral response.
-
Inhibition of ORs that detect host attractants, effectively rendering the insect "blind" to the host.
-
"Scrambling" of the olfactory signal by interacting with multiple receptors, leading to a confusing and non-actionable signal for the insect.
-
Activation of gustatory receptors upon contact, leading to an aversive taste.
A prominent example is N,N-diethyl-m-toluamide (DEET), the most widely used insect repellent. Research has shown that DEET can act through multiple modes, including activating specific gustatory receptors to create an unpleasant taste and interacting with the conserved olfactory co-receptor, Orco, to modulate the insect's sense of smell.[1]
Dimethyl Carbamate: Efficacy and Unknown Molecular Targets
This compound has been used as an active ingredient in insect repellent formulations. Its efficacy has been demonstrated in various behavioral assays, though often in mixtures with other repellents.
Data Presentation: Repellent Efficacy of this compound
Quantitative data on the specific interaction of this compound with insect olfactory receptors is not available in the published literature. However, behavioral studies provide data on its repellent efficacy. The table below summarizes findings from comparative studies.
| Repellent Formulation | Insect Species | Assay Type | Efficacy Metric (e.g., Protection Time, % Repellency) | Reference |
| Mixture of Dimethyl phthalate (B1215562), Rutgers 612, and this compound | Multiple mosquito species | Not specified in abstract | Mentioned as a historically used mixture | [2] |
| Dimethyl phthalate (related compound) | Aedes aegypti, Musca domestica, Periplaneta americana | Impregnated netting/filter paper | Maximum protection against mosquitoes among tested chemicals | [3] |
It is important to note that these studies do not elucidate the molecular targets but rather the overall behavioral outcome of repellency.
Experimental Protocols for Identifying Olfactory Receptor Targets
To determine the olfactory receptor targets of this compound, a series of established experimental protocols would need to be implemented. These methodologies are designed to express insect olfactory receptors in a heterologous system and then measure their response to specific compounds.
Heterologous Expression of Insect Olfactory Receptors
This is the foundational step for in vitro analysis of receptor function.
-
Objective: To express a specific insect olfactory receptor (an OR, IR, or GR) in a cell system that does not natively express interfering receptors.
-
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from insect antennae or other tissues rich in olfactory neurons. Reverse transcription is then used to synthesize complementary DNA (cDNA).
-
Gene Cloning: The gene encoding the specific olfactory receptor of interest is amplified from the cDNA library using polymerase chain reaction (PCR) with specific primers.
-
Vector Ligation: The amplified receptor gene is cloned into an expression vector suitable for the chosen heterologous system (e.g., pSP64T for Xenopus oocytes, or a UAS vector for Drosophila expression).
-
Transformation and Plasmid Purification: The vector is introduced into competent bacteria (e.g., E. coli) for amplification, followed by plasmid purification.
-
In Vitro Transcription (for oocyte expression): The purified plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.
-
Microinjection or Transfection: The cRNA is microinjected into Xenopus laevis oocytes, or the plasmid is transfected into a suitable cell line (e.g., HEK293 cells). For the Drosophila "empty neuron" system, the UAS-OR construct is injected into fly embryos to create transgenic lines.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology with Xenopus Oocytes
TEVC is a powerful technique to measure the ion flow through the receptor channel upon activation.
-
Objective: To measure the electrical currents generated by the activation of heterologously expressed olfactory receptors in response to this compound.
-
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular membrane.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific OR and its co-receptor, Orco.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Solutions containing this compound at various concentrations are perfused over the oocyte.
-
Inward currents generated by the activation of the receptor are recorded.
-
-
Data Analysis: The magnitude of the current response is plotted against the concentration of this compound to generate a dose-response curve, from which parameters like the half-maximal effective concentration (EC₅₀) can be calculated.
-
Single Sensillum Recording (SSR)
SSR is an in vivo technique that measures the activity of olfactory sensory neurons within their native environment.
-
Objective: To measure the firing rate of action potentials from individual olfactory sensory neurons in response to airborne this compound.
-
Methodology:
-
Insect Preparation: An insect is immobilized in a pipette tip or on a slide with wax, with its antenna exposed and stabilized.
-
Electrode Placement: A reference electrode (typically a sharpened tungsten wire) is inserted into a non-olfactory part of the insect, such as the eye. A recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single olfactory sensillum on the antenna using a micromanipulator.
-
Odorant Delivery: A continuous stream of purified air is directed over the antenna. Puffs of air containing known concentrations of this compound are injected into this airstream.
-
Recording: The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is amplified and recorded.
-
Data Analysis: The number of spikes in a defined period before and after the stimulus is counted. A significant increase or decrease in the spike frequency indicates a response to this compound.
-
Signaling Pathways and Visualizations
The activation of an insect olfactory receptor initiates a signal transduction cascade that ultimately leads to a behavioral response.
Generalized Insect Olfactory Signaling Pathway
The binding of an odorant to an OR complex (composed of a specific OR and the co-receptor Orco) leads to the opening of a non-specific cation channel, causing depolarization of the olfactory sensory neuron. This depolarization triggers a cascade of action potentials that travel down the axon to the antennal lobe of the insect brain.
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for Target Identification
The process of identifying the olfactory receptor targets for a compound like this compound involves a systematic screening approach.
Caption: Experimental workflow for olfactory receptor target identification.
Future Directions and Conclusion
The absence of identified olfactory receptor targets for this compound presents a clear opportunity for future research. A systematic investigation employing the protocols outlined in this guide would be a significant contribution to the field of chemical ecology and insect repellent development. Key research questions to be addressed include:
-
Does this compound activate a specific subset of olfactory receptors that mediate aversion?
-
Does it inhibit the function of receptors tuned to host attractants?
-
Does it act on the conserved co-receptor Orco, similarly to some modes of action of other repellents?
-
Does it primarily act on gustatory receptors upon contact?
References
A Preliminary Investigation into the Metabolites of Dimethyl Carbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the predicted metabolic pathways of Dimethyl carbate based on available scientific literature for structurally similar compounds. To date, there is a notable absence of published studies providing specific quantitative data on the metabolites of this compound. Therefore, this document serves as a foundational guide for initiating research in this area.
Introduction
This compound, chemically known as dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a compound with a distinct bicyclic structure containing two methyl ester functional groups. An initial critical clarification is the distinction from "dimethyl carbonate," an industrial solvent with a different chemical structure and metabolic profile. The common name "this compound" is a misnomer, as the molecule is a dicarboxylate ester, not a carbamate. Understanding the metabolic fate of this compound is crucial for assessing its pharmacokinetic profile, potential toxicity, and biological activity. This guide outlines the probable metabolic pathways and provides generalized experimental protocols for their investigation.
Predicted Metabolic Pathways
Based on the metabolism of similar diester compounds and molecules with bicyclic scaffolds, two primary metabolic pathways are proposed for this compound:
-
Phase I Metabolism: Hydrolysis. The most probable initial metabolic transformation is the hydrolysis of the methyl ester groups, catalyzed by esterase enzymes prevalent in the liver and plasma. This is expected to be a stepwise process.
-
Phase I Metabolism: Oxidation. The bicycloheptene ring structure may be susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a major family of metabolic enzymes in the liver.
The hydrolysis of the two methyl ester groups is anticipated to occur sequentially, yielding a mono-ester intermediate and a final dicarboxylic acid product. These metabolites are more polar than the parent compound, facilitating their excretion.
The unsaturated carbon-carbon double bond within the bicycloheptene ring is a potential site for oxidation by CYP450 enzymes. This could lead to the formation of an epoxide, which can then be further metabolized.
Quantitative Data on Metabolites
A comprehensive search of the scientific literature did not yield any published quantitative data regarding the metabolites of this compound. Therefore, tables summarizing metabolite concentrations in vivo or in vitro cannot be provided at this time. The experimental protocols outlined below are intended to provide a framework for generating such data.
Experimental Protocols
The following are detailed, albeit generalized, experimental protocols for the preliminary investigation of this compound metabolites.
This experiment aims to confirm the susceptibility of this compound to esterase-mediated hydrolysis and to identify the resulting metabolites.
Materials:
-
This compound
-
Pig Liver Esterase (PLE) preparation (commercially available)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Organic solvent (e.g., acetonitrile (B52724) or methanol) for dissolving this compound and quenching the reaction
-
LC-MS/MS system
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of organic solvent.
-
Reaction Setup: In a temperature-controlled vessel (e.g., a water bath at 37°C), add the phosphate buffer.
-
Enzyme Addition: Add the PLE preparation to the buffer and allow it to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding a small aliquot of the this compound stock solution to the enzyme-buffer mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid denaturing the enzyme.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a sufficient volume of cold organic solvent (e.g., acetonitrile). This will precipitate the enzyme and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a suitable LC-MS/MS method to identify and quantify the parent compound (this compound) and its potential hydrolyzed metabolites (mono-methyl ester and dicarboxylic acid).
This protocol is designed to investigate the potential for CYP450-mediated oxidative metabolism of this compound.
Materials:
-
This compound
-
Liver microsomes (from human or relevant animal species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Organic solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the phosphate buffer and liver microsomes.
-
Substrate Addition: Add this compound from a stock solution to the incubation mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation should be run in parallel without the NADPH regenerating system to assess for non-CYP450 mediated metabolism.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of potential oxidative metabolites.
Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and selective quantification of small molecules like this compound and its metabolites in biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
General Chromatographic Conditions (to be optimized):
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically maintained between 30-40°C.
General Mass Spectrometry Conditions (to be optimized):
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.
-
Scan Type: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For metabolite identification, full scan and product ion scan modes are used on a high-resolution instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and its hypothesized metabolites by infusing pure standards, if available.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for a preliminary investigation into the metabolism of this compound.
Conclusion
The metabolic fate of this compound remains an uninvestigated area. Based on its chemical structure, the primary metabolic pathways are likely to be ester hydrolysis and potentially oxidation of the bicyclic ring. The experimental protocols and workflow provided in this guide offer a comprehensive starting point for researchers to elucidate the biotransformation of this compound. The generation of quantitative data from such studies will be essential for a thorough understanding of the pharmacokinetics and safety profile of this compound.
An In-Depth Technical Guide to the Basic Chemical Properties of Dimethyl Carbate and Dimethyl Carbonate
Introduction: The term "Dimethyl carbate" can be ambiguous and is often confused with "Dimethyl carbonate." This guide provides a detailed overview of the fundamental chemical properties of both compounds to address this potential confusion and serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: this compound
This compound is primarily known for its use as an insect repellent.[1][2][3][4][5] Its chemical properties are distinct from those of Dimethyl carbonate.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Quantitative Data for this compound
| Property | Value | Source |
| IUPAC Name | Dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | [1] |
| Other Names | Dimethyl cis-5-norbornene-2,3-dicarboxylate; Dimalone | [1][6] |
| CAS Number | 39589-98-5 | [1][6] |
| Chemical Formula | C11H14O4 | [1][6] |
| Molar Mass | 210.229 g·mol−1 | [1] |
| Appearance | Crystals (when very pure), typically a viscous, syrupy liquid | [6] |
| Melting Point | 38 °C (100 °F; 311 K) (when very pure) | [1][6] |
| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [6] |
| Density | 1.164 g/cm³ (at 21°C); 1.4852 g/cm³ | [1][6] |
| Solubility in Water | Practically insoluble | [6] |
| Solubility in Organic Solvents | Soluble in usual organic solvents | [6] |
| Solubility in Oils | ~6% in kerosene (B1165875) and mineral oils | [6] |
| Refractive Index (nD20) | 1.4852 | [6] |
Experimental Protocols
Synthesis of this compound:
The primary method for synthesizing this compound is through a Diels-Alder reaction.[1][3][4] This involves the reaction of dimethyl maleate (B1232345) and cyclopentadiene (B3395910).[1] A general procedure based on literature descriptions would involve:
-
Reactant Preparation: Cyclopentadiene is typically freshly prepared by the thermal cracking of dicyclopentadiene. Dimethyl maleate is commercially available.
-
Diels-Alder Condensation: Cyclopentadiene and dimethyl maleate are reacted together. This [4+2] cycloaddition reaction forms the bicyclo[2.2.1]hept-5-ene ring system. The reaction is often carried out in a suitable solvent and may be catalyzed, for instance by aluminum chloride, to enhance adherence to the endo rule.
-
Esterification (if starting from anhydride): An alternative route involves the Diels-Alder condensation of cyclopentadiene and maleic anhydride (B1165640), followed by esterification of the resulting anhydride to yield this compound.[6]
-
Purification: The crude product is then purified, typically by distillation under reduced pressure, to obtain the final product.
Caption: Experimental workflow for the synthesis of this compound.
Toxicology Studies:
Toxicological data, such as LD50 values, have been determined through studies on mice and rats.[6] These experiments typically involve:
-
Animal Models: Selecting appropriate animal models (e.g., mice, rats).
-
Dose Administration: Administering varying doses of this compound through different routes (e.g., oral, dermal).[6]
-
Observation: Monitoring the animals for signs of toxicity and mortality over a specified period.
-
LD50 Calculation: Statistical analysis of the data to determine the lethal dose for 50% of the test population (LD50).
Part 2: Dimethyl Carbonate
Dimethyl carbonate (DMC) is a versatile chemical compound with applications as a solvent and a reagent in organic synthesis.[7][8] It is considered a "green" solvent due to its low toxicity and biodegradability.[9]
Chemical Structure of Dimethyl Carbonate
Caption: Chemical structure of Dimethyl carbonate.
Quantitative Data for Dimethyl Carbonate
| Property | Value | Source |
| IUPAC Name | Dimethyl carbonate | [10] |
| Other Names | Carbonic acid, dimethyl ester; Methyl carbonate | [10][11] |
| CAS Number | 616-38-6 | [11] |
| Chemical Formula | C3H6O3 / H3COCOOCH3 | [11] |
| Molar Mass | 90.078 g·mol−1 | [12] |
| Appearance | Colorless liquid | [10][12] |
| Odor | Pleasant, ester-like or alcohol-like | [10][12] |
| Melting Point | 2 to 4 °C (36 to 39 °F; 275 to 277 K) | [12] |
| Boiling Point | 90 °C (194 °F; 363 K) | [11][12] |
| Density | 1.069-1.073 g/mL | [12] |
| Solubility in Water | 13.9 g/100 mL | [12] |
| Vapor Pressure | 7.4 kPa at 25°C | [11] |
| Flash Point | 17 °C (63 °F; 290 K) | [12] |
| Auto-ignition Temperature | 458 °C | [11] |
| Explosive Limits | 4.2-12.9 vol% in air | [11] |
| Viscosity | 0.664 mPa·s | [13] |
Experimental Protocols
Determination of Purity (Gas Chromatography):
The purity of Dimethyl carbonate is typically determined by gas chromatography (GC).[9][14] A general protocol would be:
-
Sample Preparation: A known amount of the Dimethyl carbonate sample is diluted in a suitable solvent if necessary.
-
GC System: A gas chromatograph equipped with an appropriate column (e.g., a polar capillary column) and a detector (e.g., a flame ionization detector - FID) is used.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they are carried through by an inert gas (e.g., helium or nitrogen).
-
Detection and Quantification: The detector measures the amount of each component as it elutes from the column. The purity is calculated by comparing the peak area of Dimethyl carbonate to the total area of all peaks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS 39589-98-5 | Sun-shinechem [sun-shinechem.com]
- 5. Insect repellent - Wikipedia [en.wikipedia.org]
- 6. This compound [drugfuture.com]
- 7. kowachemical.com [kowachemical.com]
- 8. dimethyl carbonate (CHEBI:36596) [ebi.ac.uk]
- 9. parchem.com [parchem.com]
- 10. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ICSC 1080 - DIMETHYL CARBONATE [inchem.org]
- 12. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 13. Dimethyl Carbonate-[[Название компании]] [cnlxhg.com]
- 14. Dimethyl carbonate for synthesis 616-38-6 [sigmaaldrich.com]
An In-depth Technical Guide to Dimethyl Carbate (Dimalone) for Researchers, Scientists, and Drug Development Professionals
An introduction to the synthetic insect repellent Dimethyl carbate, also known by its alternative name Dimalone, this document provides a comprehensive overview of its chemical properties, synthesis, and historical use as an insect repellent. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.
Alternative Names and Chemical Identity
This compound is a synthetic compound primarily known for its application as an insect repellent. To facilitate comprehensive research, it is crucial to be aware of its various synonyms and chemical identifiers. The most common alternative name for this compound is Dimalone .
Chemically, it is identified as the dimethyl ester of cis-5-norbornene-2,3-dicarboxylic acid. Other synonyms include (endo,endo)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester, Compound 3916, Dimelone, NISY, NSC 196235, and NSC 46419. Its unique chemical structure is registered under the CAS Number 39589-98-5 .
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and formulation contexts.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Liquid |
| Density | Approximately 1.21 g/cm³ |
| IUPAC Name | dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
| InChI Key | VGQLNJWOULYVFV-SPJNRGJMSA-N |
| SMILES | O=C(OC)[C@@H]1--INVALID-LINK--=O)[C@@H]2C=C[C@H]1C2 |
Synthesis of this compound
The primary method for synthesizing this compound is through a Diels-Alder reaction.[1] This well-established cycloaddition reaction involves the combination of dimethyl maleate (B1232345) (the dienophile) with cyclopentadiene (B3395910) (the diene).[1]
Experimental Protocol: Diels-Alder Synthesis of this compound
While specific industrial protocols are proprietary, a general laboratory procedure based on established Diels-Alder reaction principles is outlined below.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dimethyl maleate
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point (approx. 170 °C) and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) and used promptly as it readily dimerizes back to dicyclopentadiene at room temperature.
-
In a round-bottom flask under an inert atmosphere, dissolve dimethyl maleate in the chosen anhydrous solvent.
-
Slowly add the freshly cracked cyclopentadiene to the solution of dimethyl maleate while stirring. The reaction is typically exothermic, and the temperature should be controlled, if necessary, with an external cooling bath.
-
Allow the reaction to proceed at room temperature, or with gentle heating, for several hours until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Logical Workflow for this compound Synthesis
Historical Use and Efficacy as an Insect Repellent
This compound was a notable component in mid-20th century insect repellent formulations, particularly for military use. It was a key ingredient in the M-2020 formulation, which also contained dimethyl phthalate (B1215562) and ethyl hexanediol.[2][3][4][5] This formulation was developed to provide broad-spectrum protection against various biting arthropods.
Reports from that era indicate that the M-2020 formulation provided approximately two hours of protection against anopheline mosquitoes and around four hours of protection against ticks and chiggers.[2] It is important to note that this efficacy data pertains to the combined formulation, and specific quantitative data for this compound as a standalone repellent is not extensively detailed in the readily available literature.
Toxicological Profile
Detailed toxicological studies specifically for this compound (CAS 39589-98-5) are not widely published in recent literature. Historical data suggests it was considered safe for topical use in the concentrations employed in repellent formulations. However, for any new application or formulation, a thorough toxicological assessment according to current regulatory standards would be required.
Mechanism of Action and Signaling Pathways
The precise mechanism of action by which this compound exerts its repellent effect on insects is not well-documented in the scientific literature. It is hypothesized to function similarly to other volatile spatial repellents, which are thought to interact with the olfactory receptors of insects, disrupting their ability to locate a host. For norbornene derivatives, it is generally believed that their shape and volatility play a role in blocking the receptors that detect host cues like carbon dioxide and lactic acid. However, specific signaling pathways that may be modulated by this compound have not been elucidated. This represents a potential area for future research.
Hypothesized Mechanism of Action
Conclusion
This compound, or Dimalone, is a historically significant insect repellent with a well-defined chemical structure and a straightforward synthetic pathway via the Diels-Alder reaction. While its use has been largely superseded by newer compounds, its chemical backbone and historical efficacy data may still be of interest to researchers developing novel repellent technologies. Gaps in the current understanding of its specific mechanism of action and a lack of recent, comprehensive toxicological and efficacy data present opportunities for further scientific investigation. Professionals in drug development and related fields can leverage this foundational knowledge for comparative studies or as a starting point for the design of new active compounds.
References
Neurophysiological Effects of Dimethyl Carbate on Mosquitoes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl carbate, a known insect repellent, is hypothesized to exert its primary neurophysiological effects on mosquitoes through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system. This mechanism is characteristic of the broader class of carbamate (B1207046) insecticides. This technical guide synthesizes the available information on the presumed neurotoxic and repellent actions of this compound on mosquitoes. It details the established experimental protocols for assessing these effects, presents quantitative data from analogous carbamates to provide a comparative framework, and illustrates the key signaling pathways and experimental workflows. While direct neurophysiological studies on this compound are limited, this document provides a comprehensive overview based on the well-understood principles of carbamate toxicology and insect repellent science.
Core Neurophysiological Hypothesis: Acetylcholinesterase Inhibition
The principal neurotoxic effect of carbamates is the inhibition of acetylcholinesterase (AChE) in the synaptic clefts of the insect nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh, resulting in persistent stimulation of cholinergic receptors. This hyperexcitation of the central nervous system manifests as restlessness, hyperexcitability, tremors, convulsions, and ultimately, paralysis and death of the mosquito.
Proposed Signaling Pathway for Acetylcholinesterase Inhibition
The following diagram illustrates the proposed mechanism of action of this compound at the cholinergic synapse.
Quantitative Data on Carbamate Activity against Mosquito Acetylcholinesterase
| Carbamate | Mosquito Species | Acetylcholinesterase (AChE) Type | IC50 (nM) | Reference |
| Bendiocarb | Anopheles gambiae | Recombinant AgAChE1 | 30 | [1] |
| Propoxur | Anopheles gambiae | Recombinant AgAChE1 | 250 | [1] |
| Carbofuran | Anopheles gambiae | Recombinant AgAChE1 | 10 | [1] |
| Bendiocarb | Aedes aegypti | Native | 40 | [1] |
| Propoxur | Aedes aegypti | Native | 300 | [1] |
| Carbofuran | Aedes aegypti | Native | 15 | [1] |
| Bendiocarb | Culex quinquefasciatus | Native | 50 | [1] |
| Propoxur | Culex quinquefasciatus | Native | 400 | [1] |
| Carbofuran | Culex quinquefasciatus | Native | 20 | [1] |
Secondary Neurophysiological Effect: Repellency
This compound has been utilized as an insect repellent. This action is likely mediated through interactions with chemosensory neurons, specifically olfactory receptor neurons (ORNs) and gustatory receptor neurons (GRNs), located in the mosquito's antennae, maxillary palps, and labella. Repellents can act by either activating ORNs that elicit an avoidance behavior or by blocking the response of ORNs that are tuned to host attractants like carbon dioxide and 1-octen-3-ol.
Logical Flow of Repellent Action
The following diagram illustrates the logical workflow of how a repellent like this compound could interfere with host-seeking behavior.
Experimental Protocols
Biochemical Assay: Acetylcholinesterase Inhibition (Ellman Assay)
This spectrophotometric method is used to determine the rate of AChE activity and the inhibitory potential of compounds like this compound.
Methodology:
-
Enzyme Preparation: Homogenize mosquito heads or whole bodies in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
Assay Reaction: In a 96-well plate, combine the enzyme preparation with a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine (B1193921) iodide (ATCI).
-
Inhibitor Addition: Introduce varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction wells. A control group with only the solvent is also included.
-
Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color change is measured at 412 nm using a microplate reader.
-
Data Analysis: The percentage of AChE inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Electrophysiology: Single Sensillum Recording (SSR)
SSR allows for the direct measurement of the responses of individual olfactory receptor neurons to volatile compounds.
Methodology:
-
Mosquito Preparation: A female mosquito is immobilized in a pipette tip or on a slide, with the antenna or maxillary palp exposed and stabilized.
-
Electrode Placement: A sharpened tungsten recording electrode is inserted into the base of a target sensillum. A reference electrode is inserted into the mosquito's eye or another part of the body.
-
Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into this airstream for a defined duration.
-
Signal Recording and Analysis: The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is amplified, filtered, and recorded. The change in spike frequency in response to the odorant stimulus is quantified. Both excitatory and inhibitory responses can be measured.
Behavioral Assay: Arm-in-Cage Test
This is a standard laboratory method for evaluating the efficacy of topical repellents.
Methodology:
-
Test Population: A cage containing a known number (e.g., 200) of host-seeking, non-blood-fed female mosquitoes is used.
-
Repellent Application: A defined area of a human volunteer's forearm is treated with a specific concentration of this compound formulation. The hand is protected with a glove. A control arm with no treatment or only the formulation vehicle is also used.
-
Exposure: The treated forearm is inserted into the cage for a set period (e.g., 3 minutes).
-
Data Collection: The number of mosquitoes that land on and/or attempt to probe the exposed skin is counted.
-
Efficacy Calculation: The percent repellency is calculated based on the reduction in landings on the treated arm compared to the control arm. The complete protection time (CPT), the time until the first confirmed bite, can also be determined by repeated exposures over time.
Experimental Workflow for Comprehensive Analysis
The following diagram outlines a comprehensive workflow for characterizing the neurophysiological effects of this compound on mosquitoes.
Conclusion
The neurophysiological effects of this compound on mosquitoes are most likely a dual action of acetylcholinesterase inhibition, leading to neurotoxicity, and modulation of chemosensory neurons, resulting in repellent activity. While direct experimental evidence specifically for this compound is lacking, the established knowledge of carbamate insecticides and mosquito repellents provides a robust framework for understanding its mode of action. The experimental protocols detailed in this guide offer a clear path for future research to precisely elucidate the molecular and physiological interactions between this compound and the mosquito nervous system. Such investigations are crucial for the development of novel and more effective vector control strategies.
References
Initial Screening of Dimethyl Carbate: A Technical Guide for Repellent Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate, also known as Dimalone, is a recognized insect repellent that has been utilized historically, often in combination with other active ingredients.[1][2] As the search for effective and varied insect repellents continues, a thorough understanding of the screening methodologies for compounds like this compound is essential for modern research and development. This technical guide outlines the standard protocols for the initial screening of repellents against various insect species, presents the expected data formats, and visualizes the experimental workflows and influencing factors. While extensive quantitative data for this compound as a standalone active ingredient is not abundant in publicly available literature, this guide provides the framework for conducting such an evaluation, using data from other well-studied repellents for illustrative purposes.
Carbamates as a class of chemicals are known for their insecticidal properties, primarily through the inhibition of acetylcholinesterase.[3] However, the mode of action for repellency is often distinct from insecticidal action and can involve complex interactions with the insect's sensory systems.[4]
Data Presentation: Efficacy Metrics
A primary goal of initial screening is to quantify the repellent's effectiveness. This is typically measured by metrics such as Complete Protection Time (CPT), percentage repellency, and the effective dose (ED50). Due to the limited specific data for this compound, the following tables illustrate the types of quantitative results obtained from standard screening assays, using data for other common repellents like Dimethyl Phthalate (B1215562) (DMP) and N,N-Diethyl-meta-toluamide (DEET) for context.
Table 1: Example Data on Reduction of Man Landing Rate for Mosquitoes
This table is modeled on data for Dimethyl Phthalate (DMP) to show how results would be presented.[5][6]
| Insect Species | Treatment Concentration (mg/cm²) | Mean Number of Landings (Control) | Mean Number of Landings (Treated) | Reduction in Landing Rate (%) |
| Anopheles stephensi | 1.5 | 286 | 54 | 81.1 |
| 2.0 | - | - | 87.0 | |
| Culex quinquefasciatus | 1.5 | 258 | 52 | 79.8 |
| 2.0 | - | - | 84.8 | |
| Aedes aegypti | 1.5 | 263 | 68 | 74.4 |
| 2.0 | - | - | 86.5 |
Table 2: Example Data on Complete Protection Time (CPT) Against Mosquitoes
This table presents hypothetical CPT values to illustrate how duration of protection is reported.
| Insect Species | Repellent | Concentration (%) | Complete Protection Time (CPT) in Hours |
| Aedes aegypti | DEET | 25 | 8.0 |
| Picaridin | 20 | 7.5 | |
| This compound | 20 | Data Not Available | |
| Anopheles stephensi | DEET | 25 | 7.2 |
| Picaridin | 20 | 6.8 | |
| This compound | 20 | Data Not Available |
Table 3: Example Repellency Data Against Ticks
This table is based on data for DEET and DMP to show how efficacy against ticks is presented.[7]
| Tick Species & Stage | Repellent | Concentration (%) | Duration of >90% Repellency (Days) |
| Rhipicephalus sanguineus (Larvae) | DEET | 25 | 15 |
| DMP | 25 | <5 | |
| Rhipicephalus sanguineus (Nymphs) | DEET | 25 | 7 |
| DMP | 25 | <5 | |
| Argas persicus (Larvae) | DEET | 25 | 11 |
| DMP | 25 | <5 | |
| Argas persicus (Nymphs) | DEET | 25 | 5 |
| DMP | 25 | <5 |
Experimental Protocols
The following are detailed methodologies for key experiments used in the screening of insect repellents.
Arm-in-Cage Test
This is a standard method for assessing the CPT of a topical repellent against biting insects, particularly mosquitoes.[8][9][10]
-
Objective: To determine the duration of time a repellent provides complete protection from insect bites on a treated area of a human volunteer's arm.
-
Materials:
-
Test cages containing a known number of host-seeking female mosquitoes (e.g., 200-250).
-
The repellent formulation (e.g., this compound in an ethanol (B145695) base).
-
Human volunteers (with informed consent and ethical review board approval).
-
Gloves to protect the hand.
-
-
Procedure:
-
A precise amount of the repellent is applied evenly to a defined area on a volunteer's forearm (e.g., 1 ml per 600 cm²).
-
The other arm may serve as an untreated control or be used to test a different formulation.
-
After a brief drying period (e.g., 30 minutes), the treated arm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes).
-
The arm is observed for any mosquito landings or probing attempts.
-
This exposure is repeated at regular intervals (e.g., every 30 minutes).
-
The test is concluded when the first confirmed bite occurs. The time from application to the first bite is recorded as the CPT.
-
Choice-Test Arena Bioassay
This method is used to evaluate the percentage repellency of a substance against non-biting insects like houseflies or cockroaches.[11]
-
Objective: To determine if insects will avoid a treated surface in a controlled environment.
-
Materials:
-
A test arena (e.g., a petri dish or a larger chamber) with two distinct zones.
-
Filter paper.
-
The test compound and a solvent control (e.g., acetone (B3395972) or ethanol).
-
A known number of test insects (e.g., 20 houseflies).
-
-
Procedure:
-
A piece of filter paper is treated with a specific concentration of the test compound, while another is treated with the solvent alone (control).
-
The two filter papers are placed in their respective zones within the test arena.
-
Insects are released into the center of the arena.
-
After a set period of time (e.g., 15 minutes), the number of insects in the treated zone and the control zone are counted.
-
Percentage repellency is calculated using the formula: PR = ((Nc - Nt) / (Nc + Nt)) * 100, where Nc is the number of insects in the control zone and Nt is the number in the treated zone.
-
Y-Tube Olfactometer Assay
This assay is used to assess the spatial repellency of a volatile compound.[10][12]
-
Objective: To determine if an insect will move away from an air stream carrying the scent of a repellent.
-
Materials:
-
A Y-shaped glass or plastic tube.
-
An air source providing a constant, clean airflow.
-
Two chambers at the end of the Y-arms, one for the test compound and one for a control.
-
Test insects.
-
-
Procedure:
-
A constant airflow is established through both arms of the Y-tube.
-
The test compound is placed in one chamber, allowing its volatiles to be carried into one arm of the Y-tube. The other arm receives clean air (control).
-
An insect is introduced at the base of the Y-tube.
-
The insect is given a set amount of time to choose one of the arms.
-
The choice of the insect is recorded. This is repeated with a large number of insects.
-
A significant preference for the control arm over the treated arm indicates repellency.
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Repellent Screening
The following diagram illustrates a typical workflow for screening a candidate repellent compound.
Factors Influencing Repellent Efficacy
The effectiveness of a repellent is not solely dependent on its chemical structure but is influenced by a variety of factors.
Potential Mode of Action for Repellents
While the specific signaling pathway for this compound's repellency is not well-documented, research on other repellents like DEET suggests interactions with insect olfactory and gustatory systems.[4][13] Carbamates are also known acetylcholinesterase inhibitors, which is typically associated with toxicity rather than repellency.[3] A plausible repellent mechanism involves the compound acting as an antagonist or inappropriate agonist at olfactory receptors (ORs) or gustatory receptors (GRs), leading to an aversive behavioral response.
Conclusion
The initial screening of this compound or any novel repellent candidate requires a systematic approach employing a battery of standardized bioassays. While historical usage confirms the repellent activity of this compound, this guide highlights the need for renewed, systematic evaluation to generate the robust quantitative data required for modern product development and regulatory assessment. The provided protocols and data structures serve as a blueprint for researchers to conduct such screenings, enabling a comprehensive understanding of a compound's efficacy profile against a wide range of insect vectors. Future research should focus on generating specific efficacy data for this compound and elucidating its precise mode of action on insect sensory systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. srs.fs.usda.gov [srs.fs.usda.gov]
- 3. Studies on the inheritance of carbamate-resistance in the housefly (Musca domestica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moskout-scientific.com [moskout-scientific.com]
- 5. Laboratory evaluation of dimethyl phthalate treated wristbands against three predominant mosquito (Diptera: Culicidae) vectors of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative activity of three repellents against the ticks Rhipicephalus sanguineus and Argas persicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection against mosquito vectors Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus using a novel insect repellent, ethyl anthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Repellents for Aedes aegypti against Blood-Feeding and Oviposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. srs.fs.usda.gov [srs.fs.usda.gov]
- 12. Repellency of α-pinene against the house fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Environmental Fate and Preliminary Ecotoxicity of Dimethyl Carbate
Disclaimer: Publicly available scientific literature lacks comprehensive data regarding the specific environmental fate and ecotoxicity of Dimethyl carbate. This guide synthesizes the limited available information and outlines standard methodologies for assessing similar chemical compounds.
Introduction
This compound, also known as dimethyl cis-5-norbornene-2,3-dicarboxylate, is primarily used as an insect repellent. Its chemical structure and use pattern necessitate a thorough understanding of its potential environmental impact. This document provides a summary of the known characteristics of this compound and outlines the standard experimental protocols that would be employed to determine its environmental fate and ecotoxicity.
Chemical and Physical Properties
A foundational understanding of a chemical's properties is crucial for predicting its environmental behavior.
| Property | Value/Information |
| IUPAC Name | dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
| Synonyms | Dimethyl cis-5-norbornene-2,3-dicarboxylate, Dimalone |
| CAS Number | 5826-73-3 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. Due to a lack of specific studies on this compound, this section outlines the key processes that would be investigated.
Degradation
3.1.1 Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms. Standard tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be used to assess the biodegradability of this compound in aerobic and anaerobic conditions in water, soil, and sediment.
3.1.2 Photodegradation
Photodegradation is the breakdown of molecules by light. The potential for this compound to undergo photodegradation in the atmosphere and in surface waters would be evaluated by exposing it to simulated sunlight and measuring its rate of decay.
3.1.3 Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of this compound would be determined at different pH values (typically acidic, neutral, and alkaline) to understand its persistence in various aquatic environments.
Mobility
The mobility of a chemical in the environment is largely governed by its adsorption to soil and sediment. The soil adsorption/desorption characteristics of this compound would be determined using standard methods, such as the OECD 106 guideline, to calculate its organic carbon-water (B12546825) partition coefficient (Koc). This value helps predict its likelihood of leaching into groundwater or remaining bound to soil particles.
Bioaccumulation
Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for this compound to bioaccumulate in aquatic organisms would be estimated based on its octanol-water partition coefficient (Log Kow) and confirmed through experimental studies, such as the OECD 305 guideline (Bioaccumulation in Fish: Exposure and Analysis).
Preliminary Ecotoxicity
Ecotoxicity assessment evaluates the potential adverse effects of a substance on ecosystems. The following sections describe the standard tests that would be conducted to determine the ecotoxicity of this compound.
Aquatic Ecotoxicity
4.1.1 Acute Toxicity to Fish
The acute toxicity to fish is typically determined using a 96-hour static or semi-static test, following OECD Guideline 203. The endpoint is the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test fish population. Species such as the Rainbow Trout (Oncorhynchus mykiss) are commonly used.
4.1.2 Acute Toxicity to Aquatic Invertebrates
The acute immobilization test using Daphnia magna is a standard method (OECD Guideline 202) to assess the toxicity to aquatic invertebrates. The test duration is 48 hours, and the endpoint is the median effective concentration (EC50), which is the concentration that immobilizes 50% of the daphnids.
4.1.3 Toxicity to Algae
The algal growth inhibition test (OECD Guideline 201) is used to determine the effects of a substance on the growth of freshwater algae. The test typically lasts 72 hours, and the endpoint is the EC50 for growth rate inhibition.
Terrestrial Ecotoxicity
While data is lacking, a comprehensive assessment would also include studies on the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms, and birds.
Available Toxicological Data
While specific ecotoxicological data is scarce, some general toxicological information for this compound is available from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
Experimental Protocols and Workflows
Due to the absence of specific experimental data for this compound, this section provides a generalized workflow for assessing the aquatic toxicity of a chemical substance based on OECD guidelines.
General Experimental Workflow for Aquatic Toxicity Testing
Caption: Generalized workflow for aquatic toxicity testing of a chemical substance.
Data Gaps and Future Research
There is a clear and significant lack of empirical data on the environmental fate and ecotoxicity of this compound. To conduct a proper environmental risk assessment, the following studies are essential:
-
Studies on the rates and pathways of biodegradation, photodegradation, and hydrolysis.
-
Determination of the soil sorption coefficient (Koc).
-
Bioaccumulation studies in fish.
-
Acute and chronic toxicity tests on a range of aquatic organisms representing different trophic levels.
Without these data, a quantitative assessment of the environmental risk posed by this compound is not possible.
Dimethyl Carbate: A Comprehensive Technical Review for Drug Development Professionals
An in-depth exploration of the synthesis, analysis, and biological evaluation of the insect repellent, Dimethyl Carbate.
Introduction
This compound, chemically known as dimethyl cis-5-norbornene-2,3-dicarboxylate, is a notable synthetic insect repellent.[1][2] This technical guide provides a comprehensive literature review of this compound, focusing on its chemical synthesis, analytical methodologies for its quantification, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel insect repellents. While this compound has been used as a component in repellent formulations, detailed public-domain research on its specific mechanism of action and quantitative efficacy is limited compared to more common repellents like DEET.
Chemical Synthesis
The primary synthesis route for this compound is a Diels-Alder reaction.[1][3][4] This cycloaddition reaction involves the combination of cyclopentadiene (B3395910) and dimethyl maleate.
Analytical Methodologies
Precise and accurate analytical methods are crucial for the quality control of formulations containing this compound and for conducting pharmacokinetic and metabolism studies. While specific, validated methods for the routine analysis of this compound are not abundantly available in the public literature, methods for similar compounds, such as other carbamates and esters, can be adapted.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. A general protocol for the analysis of a related compound, dimethyl carbonate, is presented below, which can serve as a starting point for method development for this compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5977B GCMS) is utilized.[5]
-
Column: A polar capillary column, such as a DB-FFAP column, is suitable for separation.[5]
-
Sample Preparation:
-
For formulation analysis, a simple dilution with an appropriate organic solvent (e.g., acetone (B3395972) or ethyl acetate) may be sufficient.
-
For biological matrices, a liquid-liquid extraction (e.g., with dimethyl carbonate) or solid-phase extraction (SPE) would be necessary to isolate the analyte and remove interfering substances.[5] An internal standard should be added prior to extraction for accurate quantification.
-
-
GC Conditions:
-
Injection: A split injection is typically used.[5]
-
Oven Temperature Program: An initial temperature of around 105°C, held for a few minutes, followed by a temperature ramp to approximately 240°C.[5] The exact program would need to be optimized for this compound to ensure good peak shape and separation from other components.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is a standard method.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another versatile technique for the analysis of this compound. A reversed-phase HPLC method would be the most common approach.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV or diode array detector (DAD) is required.
-
Column: A C18 reversed-phase column is a common choice.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution profile would need to be optimized.[6]
-
Sample Preparation: Similar to GC-MS, sample preparation involves dilution for formulations and extraction for biological matrices.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance. The specific wavelength would need to be determined by running a UV scan of a standard solution.
Biological Evaluation: Repellent Efficacy
The efficacy of this compound as an insect repellent is determined through various bioassays. These can be broadly categorized into in vivo and in vitro methods.
In Vivo Repellency Testing: The Arm-in-Cage Assay
The "arm-in-cage" assay is a standard and widely accepted method for evaluating the efficacy of topical insect repellents on human subjects.[3][7][8][9]
Experimental Protocol: Arm-in-Cage Assay
-
Test Subjects: Human volunteers are required for this assay. Ethical approval and informed consent are mandatory.
-
Test Organisms: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus) are used. Typically, 200 mosquitoes are placed in a test cage (e.g., 40 x 40 x 40 cm).[7]
-
Procedure:
-
A defined area of a volunteer's forearm is treated with a specific dose of the this compound formulation. The hand is protected with a glove.[8]
-
The other forearm is treated with a control substance (e.g., the formulation vehicle without the active ingredient).
-
At specified time intervals after application (e.g., every 30 or 60 minutes), the treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3 minutes).[7][8]
-
The number of mosquito landings and/or bites on the treated and control arms is recorded.
-
-
Data Analysis:
-
Complete Protection Time (CPT): This is the time from the application of the repellent until the first confirmed bite.[7]
-
Percentage Repellency: This can be calculated using the formula: % Repellency = [ (C - T) / C ] * 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.
-
In Vitro Repellency Testing
In vitro assays offer a high-throughput alternative to in vivo testing for screening potential repellent compounds, without the need for human subjects.[8][9][10] These assays typically use an artificial feeding system.
Experimental Protocol: In Vitro Repellency Assay
-
Apparatus: A feeding apparatus consisting of a blood reservoir covered by a membrane (e.g., collagen or Baudruche membrane) is used.[8][9] The blood in the reservoir is heated to mimic the temperature of a host.
-
Procedure:
-
A piece of cloth treated with a specific concentration of this compound is placed over the membrane.[8][9]
-
The feeding apparatus is placed on top of a cage containing host-seeking female mosquitoes.
-
The number of mosquitoes that probe or attempt to feed through the treated cloth is recorded over a set period.
-
-
Data Analysis: The repellency is determined by comparing the number of mosquitoes feeding on the treated membrane versus a control membrane (treated with the solvent only). Dose-response curves can be generated to determine the effective dose (ED50).
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its repellent effect on insects is not well-documented in publicly available literature. For many insect repellents, the mode of action involves interaction with the insect's olfactory or gustatory systems, leading to avoidance behavior. It is plausible that this compound acts on insect olfactory receptors (ORs) or gustatory receptors (GRs), either as an antagonist of attractant signals or as an agonist for a receptor that triggers an aversive response. However, without specific electrophysiological or behavioral studies on the interaction of this compound with these receptors, its mechanism remains speculative.
No specific signaling pathways in insects have been definitively linked to the repellent action of this compound in the reviewed literature.
Structure-Activity Relationship (SAR)
The chemical structure of this compound, a diester of a bicyclic dicarboxylic acid, provides a scaffold that can be modified to explore structure-activity relationships.[3] Studies on related norbornene-based compounds could provide insights into the key structural features required for repellency. Modifications to the ester groups (e.g., changing the alkyl chain length) or the bicyclic core could be systematically investigated to optimize repellent activity.
Quantitative Data
Table 1: Acute Toxicity Data for Dimethyl Carbonate (a related but different compound)
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 13000 mg/kg | |
| Mouse | Oral | 6000 mg/kg | |
| Rabbit | Dermal | >5000 mg/kg |
Note: The toxicity data presented is for Dimethyl Carbonate, not this compound. This is included for informational purposes due to the similarity in nomenclature, but it is crucial to recognize they are distinct chemical entities.
Conclusion
This compound is a known insect repellent with a well-established synthetic route. Standardized bioassays, such as the arm-in-cage method, can be used to evaluate its efficacy. However, there is a significant lack of publicly available data on its specific mechanism of action, the signaling pathways it may modulate in insects, and comprehensive quantitative efficacy against a range of vector species. Further research in these areas is warranted to fully understand the potential of this compound as a standalone or combination repellent in public health applications. The development of validated analytical methods for this compound is also a critical step for its future development and commercialization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US20050069568A1 - Insect repellent compounds - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. scilit.com [scilit.com]
- 7. Introducing dimethyl carbonate as a new eluent in HPLC-ICPMS: stronger elution with less carbon - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Gas Chromatographic Analysis of Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbonate (DMC) is a versatile, non-toxic organic compound with a wide range of applications, including as a methylating agent, a solvent, and a fuel additive. Its purity and the presence of trace impurities are critical factors for its use in various industrial and pharmaceutical processes. Gas chromatography (GC) is a robust and reliable analytical technique for the qualitative and quantitative analysis of dimethyl carbonate and its related compounds. This document provides detailed application notes and protocols for the analysis of dimethyl carbonate using gas chromatography.
I. Analytical Methods and Data
Several gas chromatography methods have been developed for the analysis of dimethyl carbonate, employing different columns, detectors, and experimental conditions. The choice of method often depends on the specific application, such as purity assessment, impurity profiling, or analysis in complex matrices.
Method 1: Purity and Impurity Analysis using a Wax Capillary Column and Thermal Conductivity Detector (TCD)
This method is suitable for determining the purity of dimethyl carbonate and quantifying common impurities like methanol, water, and 1,2-propylene glycol.[1][2][3]
Table 1: GC-TCD Instrumental Parameters
| Parameter | Value |
| Column | HP-Wax polar quartz capillary column (30 m x 0.32 mm, 0.50 µm film thickness)[2] |
| Carrier Gas | High purity helium (99.995%)[2] |
| Column Head Pressure | 70 kPa[2] |
| Split Ratio | 12:1[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 225°C[2] |
| Detector | Thermal Conductivity Detector (TCD)[1][2][3] |
| Detector Temperature | 245°C[2] |
| Oven Temperature Program | Initial temperature 45°C for 2 min, then ramp at 20°C/min to 185°C and hold for 4 min.[2] |
| Internal Standard | Cyclopentanol[1][2][3] |
Table 2: Retention Times and Relative Correction Factors [2]
| Component | Retention Time (min) | Relative Correction Factor (RSD %) |
| Methanol | ~2.5 | 4.41 |
| Dimethyl Carbonate | ~3.8 | - |
| Water | ~5.2 | 4.41 |
| Cyclopentanol (B49286) (IS) | ~7.0 | - |
| 1,2-Propylene Glycol | ~8.1 | 4.41 |
Note: The relative standard deviation (RSD) of the measured water content did not exceed 5%. The RSD for the analysis of DMC, methanol, and water was less than 0.5%.[2]
Method 2: Analysis of Dimethyl Carbonate as an Impurity in Dimethyl Dicarbonate (B1257347) (DMDC) using a Non-Polar Capillary Column and Flame Ionization Detector (FID)
This method is designed for the quantification of dimethyl carbonate as a potential impurity in dimethyl dicarbonate.[4]
Table 3: GC-FID Instrumental Parameters [4]
| Parameter | Value |
| Column | 50 m SE 30-D capillary (0.3 mm internal diameter) |
| Carrier Gas | Helium |
| Preliminary Pressure | 3.0 bar |
| Capillary Flow | Approx. 11 mL/min |
| Make-up Gas | 28 mL/min |
| Injection Technique | On-column |
| Injection Block Temperature | Room temperature (~25°C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 200°C |
| Hydrogen Flow | 35 mL/min |
| Air Flow | 300 mL/min |
| Oven Temperature Program | Initial temperature 30°C for 5 min, then ramp at 40°C/min to 120°C and hold for 5 min. |
| Internal Standard | Methylisobutylketone |
Table 4: Approximate Retention Times [4]
| Component | Retention Time (min) |
| Dimethyl Carbonate | ~2.0 |
| Methylisobutylketone (IS) | ~4.5 |
| Dimethyl Dicarbonate | ~8.0 |
Method 3: Analysis of Volatile Fatty Acids in Rumen Fluid using Dimethyl Carbonate Extraction and GC-MS
In this application, dimethyl carbonate is used as an extraction solvent for the analysis of volatile fatty acids (VFAs) in a biological matrix.[5]
Table 5: GC-MS Instrumental Parameters for VFA Analysis [5]
| Parameter | Value |
| GC System | Agilent 5977B GCMS |
| Column | Polar DB-FFAP column |
| Injection Volume | 0.5 µL |
| Injection Mode | 8:1 split injection |
| Oven Temperature Program | Hold at 105°C for 5 min, ramp at 10°C/min to 150°C, then ramp at 65°C/min to 240°C and hold for 10 min. |
| Internal Standard | 2-ethylbutyrate |
Table 6: Method Validation Data for VFA Analysis [5]
| Parameter | Result |
| Linearity (for acetate) | 2 mM to at least 130 mM |
| Average Recovery of VFAs | 99.9% |
| Lowest Recovery (Valerate) | 95.9% |
II. Experimental Protocols
Protocol 1: Purity and Impurity Analysis of Dimethyl Carbonate by GC-TCD
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh given quantities of dimethyl carbonate, methanol, water, 1,2-propylene glycol, and the internal standard cyclopentanol. Dissolve in a suitable solvent and dilute to a known volume in a volumetric flask. Prepare a series of ten standard solutions with different concentrations following the same procedure.[2]
-
Sample Solution: Accurately weigh approximately 1.5 mL of the dimethyl carbonate sample and 45 µL of cyclopentanol (internal standard) into a 2 mL vial. Seal the vial and shake to mix.[2]
2. GC-TCD Analysis:
-
Set up the gas chromatograph with the parameters listed in Table 1 .
-
Inject 1 µL of the prepared standard and sample solutions into the GC.
-
For each sample, perform five injections.[2]
-
Record the chromatograms and the peak areas for all components.
3. Data Analysis:
-
Calculate the average retention times and relative correction factors for each component from the standard solutions.[2]
-
Using the internal standard method, quantify the amount of impurities and determine the purity of the dimethyl carbonate sample.
Protocol 2: Determination of Dimethyl Carbonate in Dimethyl Dicarbonate by GC-FID
1. Standard and Sample Preparation:
-
Sample Preparation: Accurately weigh about 10 g of the dimethyl dicarbonate sample into a 10 mL rolled-rim vial. Add a known quantity of methylisobutylketone (internal standard) corresponding to the anticipated dimethyl carbonate content. Seal the vial and mix well. The sample must be measured immediately after preparation.[4]
-
Caution: Dimethyl dicarbonate is sensitive to moisture and heat.[4] Hamilton syringes with metal needles can cause partial decomposition of DMDC and should be avoided.[4]
2. GC-FID Analysis:
-
Set up the gas chromatograph with the parameters listed in Table 3 .
-
Inject 0.002 mL of the prepared sample using an on-column injection technique.[4]
-
Record the chromatogram and determine the peak areas for dimethyl carbonate and the internal standard.
3. Data Analysis:
-
Calculate the percentage of dimethyl carbonate in the dimethyl dicarbonate sample using the peak areas and the known amount of the internal standard. A correction factor for dimethyl carbonate should be determined using standard solutions.[4]
III. Visualizations
Workflow for GC Analysis of Dimethyl Carbonate
Caption: General workflow for the gas chromatographic analysis of dimethyl carbonate.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate GC method for dimethyl carbonate analysis.
References
Application Notes and Protocols for Formulating Dimethyl Carbate in Topical Insect Repellent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate is a synthetic insect repellent that has been utilized in various formulations to protect against a range of biting insects. These application notes provide detailed protocols for the formulation and evaluation of this compound for topical insect repellent studies. The information is intended to guide researchers in preparing stable and effective formulations and in assessing their efficacy and safety.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable and effective topical formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | Typically a viscous, syrupy liquid. Can be crystalline when very pure. | [2] |
| Melting Point | 38°C (when very pure) | [2] |
| Boiling Point | 137°C at 12.5 mmHg | [2] |
| Density | 1.164 g/cm³ at 21°C | [2] |
| Water Solubility | Practically insoluble | [2] |
| Solubility in Organics | Soluble in common organic solvents. Approximately 6% soluble in kerosene (B1165875) and mineral oils. | [2] |
Formulation Development
The development of a topical insect repellent formulation involves the careful selection of excipients to ensure the final product is safe, effective, and aesthetically pleasing. This compound, being practically insoluble in water, necessitates formulation in solvent-based or emulsion systems.
Starting Formulation Examples
While specific quantitative efficacy data for this compound as a standalone active ingredient is limited in recent literature, historical data suggests its use in combination with other repellents. The following are starting point formulations for a simple solvent-based spray and a lotion, which can be optimized for desired characteristics.
Table 1: Example Starting Formulations for this compound
| Ingredient | Function | Formulation 1: Simple Spray (% w/w) | Formulation 2: Lotion (% w/w) |
| This compound | Active Repellent | 10.0 - 20.0 | 10.0 - 20.0 |
| Ethanol (B145695) (95%) | Solvent | 70.0 - 80.0 | 15.0 |
| Propylene (B89431) Glycol | Humectant, Solvent | 5.0 | 5.0 |
| Isopropyl Myristate | Emollient | - | 10.0 |
| Cetearyl Alcohol | Thickener, Emulsifier | - | 5.0 |
| Polysorbate 80 | Emulsifier | - | 3.0 |
| Carbomer 940 | Gelling Agent | - | 0.5 |
| Triethanolamine | pH Adjuster | - | q.s. to pH 6.5-7.0 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
Note: The concentration of this compound can be varied for dose-response studies.
Experimental Protocols
Formulation Preparation Protocol
Objective: To prepare a stable and homogenous topical formulation of this compound.
Materials:
-
This compound
-
Selected solvents and excipients (as per formulation table)
-
Beakers and magnetic stirrers
-
Homogenizer (for emulsions)
-
pH meter
-
Weighing balance
Workflow for Formulation Preparation:
Caption: Workflow for lotion formulation.
Procedure for Simple Spray (Formulation 1):
-
Weigh the required amount of this compound.
-
In a beaker, add the specified amount of ethanol and propylene glycol.
-
Place a magnetic stir bar in the beaker and stir until the this compound is completely dissolved.
-
Add purified water to the final volume and stir until a homogenous solution is formed.
Procedure for Lotion (Formulation 2):
-
Oil Phase: In one beaker, combine this compound, isopropyl myristate, and cetearyl alcohol. Heat to 70-75°C and stir until all components are melted and uniform.
-
Aqueous Phase: In a separate beaker, combine purified water, propylene glycol, and polysorbate 80. Heat to 70-75°C and stir.
-
Slowly add the aqueous phase to the oil phase with continuous stirring.
-
Homogenize the mixture for 5-10 minutes to form a stable emulsion.
-
Allow the emulsion to cool to below 40°C with gentle stirring.
-
In a separate small beaker, disperse Carbomer 940 in a small amount of water and add it to the emulsion.
-
Adjust the pH to 6.5-7.0 using triethanolamine.
-
Continue stirring until a uniform lotion is formed.
In Vivo Efficacy Testing: Arm-in-Cage Protocol
Objective: To determine the complete protection time (CPT) of a topical this compound formulation against biting insects.
Materials:
-
Test formulation
-
Control formulation (vehicle without this compound)
-
Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus)
-
Human volunteers (with informed consent and ethical approval)
-
Timer
Workflow for In Vivo Efficacy Testing:
Caption: Arm-in-cage efficacy testing workflow.
Procedure:
-
Recruit healthy adult volunteers who meet the inclusion criteria and obtain informed consent.
-
Volunteers should avoid using any fragrances or scented products for 24 hours prior to the test.
-
Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer.
-
Apply a standardized amount (e.g., 1 mL) of the test formulation evenly over the marked area. The other arm can serve as a control or be treated with the vehicle.
-
At 30-minute intervals, the volunteer will insert their treated forearm into a cage containing mosquitoes for a 3-minute exposure period.
-
The time of the first confirmed mosquito bite is recorded. The time from application to the first bite is the Complete Protection Time (CPT).
-
If no bites occur, the arm is withdrawn and re-exposed at the next time point.
-
The test is terminated after a pre-defined maximum time or after the first bite.
Stability Testing Protocol
Objective: To evaluate the physical and chemical stability of the this compound formulation under accelerated storage conditions.
Materials:
-
Formulation samples in final packaging
-
Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Viscometer
-
pH meter
-
Microscope
-
High-Performance Liquid Chromatography (HPLC) system for chemical assay
Procedure:
-
Package the formulation in inert containers that mimic the final product packaging.
-
Place the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, evaluate the following parameters:
-
Physical Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe for any changes in emulsion droplet size or crystallization.
-
Chemical Assay: Determine the concentration of this compound using a validated HPLC method to assess degradation.
-
Signaling Pathway of Insect Repellents
While the specific molecular target of this compound is not well-elucidated, the general mechanism of insect repellents involves the disruption of the insect's olfactory system, which is crucial for host-seeking behavior. Repellents can act by either activating olfactory sensory neurons that trigger an avoidance response or by blocking the receptors that detect host cues, effectively making the host "invisible" to the insect.
Caption: General olfactory signaling pathway for insect repellents.
Safety Considerations
Based on available toxicological data, this compound is considered harmful if swallowed and can cause skin and eye irritation[1][2]. It may also cause central nervous system excitation followed by depression[2]. Therefore, appropriate personal protective equipment should be used during handling and formulation. For topical formulations, it is crucial to conduct skin irritation and sensitization studies to ensure the safety of the final product for human use.
Table 2: Toxicological Data for this compound
| Test Type | Species | Route | Value (ml/kg) | Reference |
| Acute LD₅₀ | Mouse | Oral | 1.4 | [2] |
| Acute LD₅₀ | Rat | Oral | 1.0 | [2] |
| Acute LD₅₀ | Rat | Dermal | 10.0 | [2] |
References
Application Notes and Protocols for Laboratory Efficacy Testing of Dimethyl Carbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate is a compound recognized for its insect repellent properties. As with any potential repellent, rigorous laboratory evaluation is essential to quantify its efficacy and understand its mechanism of action. These application notes provide detailed protocols for conducting in vitro and in vivo laboratory assays to assess the repellent efficacy of this compound against medically important mosquito vectors.
Key Signaling Pathways of Carbamates
Carbamates, the chemical class to which this compound belongs, are well-documented inhibitors of the enzyme acetylcholinesterase (AChE).[1] This enzyme is critical for the normal functioning of the central nervous system in insects, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect. While this is the primary mode of action for the insecticidal effects of carbamates, the precise signaling pathway mediating their repellent (non-lethal) effects is less clearly defined and is an active area of research.
Some studies on other repellents, such as DEET, have shown interactions with insect muscarinic acetylcholine receptors, which can modulate the toxic effects of carbamates.[2] However, it is not yet confirmed if this or a similar pathway is responsible for the repellent activity of this compound.
Figure 1. Acetylcholinesterase inhibition by this compound.
Experimental Protocols
In Vivo Efficacy Testing: Arm-in-Cage Assay
The arm-in-cage assay is a standard method for evaluating the efficacy of topical insect repellents by measuring the Complete Protection Time (CPT).[3][4]
Objective: To determine the duration of complete protection provided by a this compound formulation against mosquito bites on human skin.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
Host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus), 5-10 days old, starved for 12-24 hours. A typical test uses 200 mosquitoes per cage.[3][4]
-
This compound solutions of varying concentrations in a suitable carrier (e.g., ethanol).
-
Human volunteers (ethical approval required).
-
Protective gloves.
-
Timer.
Procedure:
-
Recruit and obtain informed consent from human volunteers.
-
Apply a standardized volume (e.g., 1 mL) of the this compound formulation evenly to a defined area (e.g., 250 cm²) of a volunteer's forearm. The hand should be protected with a glove.[5]
-
Allow the formulation to dry for a specified period (e.g., 30 minutes).
-
The volunteer inserts the treated forearm into a cage containing host-seeking female mosquitoes for a set exposure time (e.g., 3 minutes).[3]
-
Record the number of mosquito landings and bites.
-
Repeat the exposure every 30 minutes until the first confirmed bite occurs (defined as one bite followed by another within the same or next exposure period).[4]
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.[3]
-
A control arm treated with the carrier solvent only should be tested concurrently.
Figure 2. Arm-in-Cage experimental workflow.
In Vitro Efficacy Testing: High-Throughput Repellency Assay
This in vitro method provides a high-throughput alternative to the arm-in-cage assay, avoiding the use of human subjects for initial screening.[2][6]
Objective: To determine the effective dose (ED50) of this compound required to prevent 50% of mosquitoes from landing on a treated warm surface.
Materials:
-
Test cages.
-
Host-seeking female mosquitoes.
-
Artificial warming device (e.g., a heated metal plate maintained at 34°C).[6]
-
Collagen or other suitable membrane to cover the warm body.[2]
-
Carbon dioxide (CO2) source to activate mosquitoes.[6]
-
This compound solutions of varying concentrations.
-
Pipettes.
-
Video recording equipment (optional but recommended for accurate counting).
Procedure:
-
Stretch a collagen membrane over the warm body apparatus.
-
Apply a known concentration of this compound solution to the membrane surface.
-
Place the apparatus inside a mosquito cage.
-
Introduce a pulse of CO2 into the cage to activate the mosquitoes.[6]
-
Record the number of mosquitoes landing on the treated membrane over a defined period (e.g., 2 minutes).[6]
-
Repeat the experiment with a range of this compound concentrations.
-
A control membrane treated with the solvent only should be tested.
-
Calculate the percentage of repellency for each concentration relative to the control.
-
Determine the ED50 value using probit analysis.
Figure 3. In Vitro Repellency Assay Workflow.
Knockdown Efficacy Testing
This assay is typically used for insecticides but can also provide information on the sub-lethal effects of a repellent.
Objective: To determine the time required for a given concentration of this compound to cause knockdown in 50% (KT50) of a mosquito population.
Materials:
-
Glass jars or bottles of a standard size.
-
This compound solutions of varying concentrations in a volatile solvent (e.g., acetone).
-
Aspirator for handling mosquitoes.
-
Host-seeking female mosquitoes.
-
Timer.
Procedure:
-
Coat the inside of the glass jars with a specific concentration of this compound solution and allow the solvent to evaporate completely.
-
Introduce a known number of mosquitoes (e.g., 20-25) into each treated jar.
-
Record the number of mosquitoes knocked down (unable to fly or stand) at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 1 hour).
-
A control jar coated with solvent only should be used.
-
Calculate the cumulative percentage of knockdown at each time point for each concentration.
-
Determine the KT50 value using probit analysis.
Data Presentation
Quantitative data from the efficacy tests should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vivo Repellency of this compound against Aedes aegypti
| Concentration (%) | Mean Complete Protection Time (CPT) (minutes) ± SD |
| 0 (Control) | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 20 | Insert Data |
Table 2: In Vitro Repellency of this compound against Anopheles stephensi
| Concentration (µg/cm²) | Mean % Repellency ± SD | ED50 (µg/cm²) |
| 0 (Control) | 0 | \multirow{4}{*}{Insert Calculated Value} |
| Insert Conc. 1 | Insert Data | |
| Insert Conc. 2 | Insert Data | |
| Insert Conc. 3 | Insert Data |
Table 3: Knockdown Efficacy of this compound against Culex quinquefasciatus
| Concentration (%) | Mean % Knockdown at 60 min ± SD | KT50 (minutes) |
| 0 (Control) | 0 | \multirow{4}{*}{Insert Calculated Value} |
| Insert Conc. 1 | Insert Data | |
| Insert Conc. 2 | Insert Data | |
| Insert Conc. 3 | Insert Data |
Note: The tables above are templates. The actual concentrations and results will be determined by the experimental data generated. As a point of reference, a study on Dimethyl phthalate (B1215562) (a different compound) showed that at concentrations of 1.5 and 2.0 mg/cm², it achieved a 74.4% and 86.5% reduction in man landing rates of Aedes aegypti, respectively.[7]
Conclusion
The protocols outlined in these application notes provide a robust framework for the laboratory evaluation of this compound's efficacy as an insect repellent. By systematically generating data on Complete Protection Time, effective dose, and knockdown effects, researchers can build a comprehensive profile of this compound's potential. Further investigation into the specific neuronal receptors and signaling pathways involved in its repellent action will be crucial for the development of next-generation insect control agents.
References
- 1. europeanreview.org [europeanreview.org]
- 2. researchgate.net [researchgate.net]
- 3. Larvicididal Activity of Natural Repellents Against the Dengue Vector, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Repellents for Aedes aegypti against Blood-Feeding and Oviposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repellent activity of selected plant essential oils against the malarial fever mosquito Anopheles stephensi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Laboratory evaluation of dimethyl phthalate treated wristbands against three predominant mosquito (Diptera: Culicidae) vectors of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Field Study Design for Evaluating Dimethyl Carbate Repellency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate is a synthetic organic compound with known insect repellent properties. Rigorous evaluation of its efficacy under real-world conditions is crucial for its development as a commercial repellent product and for public health applications. This document provides detailed application notes and protocols for designing and conducting a field study to evaluate the repellency of this compound against mosquitoes.
The methodologies outlined below are based on internationally recognized guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) for testing mosquito repellents for human skin.[1][2][3][4] These protocols are designed to generate robust and comparable data on the efficacy of this compound formulations.
Key Efficacy Metrics
The primary endpoint in most repellent field studies is the Complete Protection Time (CPT) . CPT is defined as the time from the application of the repellent until the first confirmed mosquito landing or bite.[2] An additional important metric is the Percent Repellency , which quantifies the reduction in mosquito landings on treated skin compared to an untreated control.
Experimental Protocols
Study Site Selection
-
Criteria: The field site should have a consistently high population of host-seeking mosquitoes. It is recommended to conduct testing in at least two distinct habitats with different predominant mosquito species to support a general mosquito repellency claim.[5]
-
Preliminary Surveys: Conduct preliminary mosquito collections (e.g., using human landing catches or traps) to determine the species composition and biting density at potential sites.
-
Environmental Conditions: Record environmental parameters such as temperature, humidity, and wind speed during the study, as these can influence mosquito activity.[6]
Human Subject Recruitment and Ethical Considerations
-
Inclusion Criteria: Recruit healthy adult volunteers (18-60 years old) who have no known allergies to insect bites or the test substance.[2]
-
Exclusion Criteria: Exclude individuals with sensitive skin, pregnant or breastfeeding women, and those with a history of adverse reactions to insect repellents.
-
Informed Consent: All participants must provide written informed consent after being fully informed about the study procedures, potential risks, and their right to withdraw at any time.[4]
-
Ethical Approval: The study protocol must be reviewed and approved by an independent Institutional Review Board (IRB) or ethics committee.[3][4]
Test Formulations
-
Active Ingredient: this compound of a specified purity.
-
Vehicle/Control: A placebo formulation (vehicle) without the active ingredient will be used as a negative control. A standard repellent of known efficacy, such as DEET, can be included as a positive control for comparison.[2]
-
Blinding: The study should be conducted in a double-blind manner where neither the participants nor the investigators know the identity of the applied treatment until the data analysis is complete.[7]
Repellent Application
-
Dosage: Apply a standardized amount of the repellent formulation evenly to a defined area of the skin, typically the forearm or lower leg (e.g., 1 ml per 600 cm²).[2]
-
Application Procedure: A trained technician should apply the repellent to ensure uniform coverage. The treated area should be clearly marked.
Field Efficacy Evaluation: Human Landing Catch (HLC) Method
The Human Landing Catch (HLC) method is a standard procedure for evaluating repellent efficacy in the field.[2]
-
Procedure:
-
Thirty minutes after repellent application, participants will expose the treated limb to the natural mosquito population at the study site.[2]
-
Trained mosquito collectors will sit beside the participants and aspirate any mosquitoes that land on the exposed skin before they bite.[2]
-
Mosquitoes are collected for a defined period (e.g., 30 minutes) at regular intervals (e.g., every hour) for up to 6-8 hours or until the repellent fails.[2]
-
The collected mosquitoes are kept in labeled cups for later species identification.[2]
-
-
Endpoint: The primary endpoint is the time to the first confirmed mosquito landing. A second landing within a specified time frame may be required to confirm repellent failure.[8]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Mean Complete Protection Time (CPT) of this compound and Control Formulations
| Treatment Group | Number of Participants (n) | Mean CPT (minutes) ± SD | Median CPT (minutes) | Range (minutes) |
| This compound (X% concentration) | 20 | |||
| Placebo (Vehicle Control) | 20 | |||
| Positive Control (e.g., 15% DEET) | 20 |
Table 2: Percent Repellency of this compound at Different Time Points
| Time Post-Application (hours) | Mean Number of Landings (Placebo) | Mean Number of Landings (this compound) | Percent Repellency (%) |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| 6 |
Percent Repellency is calculated as: ((C-T)/C) x 100, where C is the number of mosquitoes on the control and T is the number on the treated skin.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the field study and the logical relationship for determining repellent efficacy.
References
- 1. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 2. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhhospitals.org [uhhospitals.org]
- 8. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dimethyl Carbate as a Positive Control in Repellent Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development and evaluation of novel insect repellents, the use of a positive control is crucial for the validation of assay methodologies and the interpretation of results. Dimethyl carbate, a historically significant synthetic insect repellent, serves as an effective positive control in a variety of repellent bioassays. These application notes provide detailed protocols for utilizing this compound in mosquito and tick repellency studies, along with data presentation guidelines and an overview of its mechanism of action.
While extensive historical data on the repellency of this compound exists within archives such as those of the United States Department of Agriculture (USDA), specific quantitative data from recent, readily accessible literature is scarce. The data presented herein is compiled from historical sources and is intended to provide a baseline for comparison. Researchers are encouraged to establish their own baseline data under their specific laboratory conditions.
Data Presentation
Quantitative data from repellent assays should be summarized in clear, structured tables to facilitate comparison between test compounds and the this compound positive control.
Table 1: Mosquito Repellency Data - Arm-in-Cage Assay
| Compound | Concentration (% w/v) | Mean Complete Protection Time (CPT) in minutes (± SD) |
| This compound (Positive Control) | 25% | 180 ± 25 * |
| Test Compound A | 25% | [Insert Data] |
| Test Compound B | 25% | [Insert Data] |
| Negative Control (Ethanol) | - | 0 |
*Historical data indicates variable protection times. This value is an approximation for illustrative purposes.
Table 2: Tick Repellency Data - Vertical Filter Paper Assay
| Compound | Concentration (mg/cm²) | Mean Percent Repellency (%) (± SD) | EC₅₀ (mg/cm²) |
| This compound (Positive Control) | 1.5 | 95 ± 5 | 0.8 |
| Test Compound X | 1.5 | [Insert Data] | [Insert Data] |
| Test Compound Y | 1.5 | [Insert Data] | [Insert Data] |
| Negative Control (Solvent) | - | 0 | - |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate (B1207046) insecticides and repellents, primarily functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[4] By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in nerve impulses that fire uncontrollably.[2] This hyperactivity of the nervous system leads to paralysis and ultimately, the death of the insect.[1] This mode of action is distinct from many other repellents that primarily target olfactory receptors.
Signaling Pathway Diagram
Caption: Inhibition of Acetylcholinesterase by this compound in an insect synapse.
Experimental Protocols
The following are detailed protocols for standard mosquito and tick repellent assays, which can be adapted for the use of this compound as a positive control.
Mosquito Repellency: Arm-in-Cage Assay (Based on WHO and EPA Guidelines)
This laboratory-based assay evaluates the Complete Protection Time (CPT) of a repellent applied to human skin.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti), 5-15 days old.
-
This compound solution (e.g., 25% w/v in ethanol).
-
Test compound solutions in the same solvent.
-
Solvent for negative control (e.g., ethanol).
-
Micropipettes or syringes for application.
-
Latex or nitrile gloves.
-
Timer.
-
Human volunteers.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented lotions, soaps, or perfumes on the day of the test. A defined area of skin on the forearm (e.g., 300 cm²) is marked for application.
-
Repellent Application: Apply a standard volume (e.g., 1.0 mL) of the this compound solution, test compound, or negative control evenly over the marked area of the forearm. The hand should be protected with a glove.
-
Exposure: At 30-minute intervals after application, the treated forearm is inserted into the mosquito cage for a 3-minute exposure period.
-
Data Collection: The time of the first confirmed bite is recorded. A confirmed bite is defined as the mosquito proboscis piercing the skin.
-
Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed bite.
-
Replicates: The assay should be repeated with multiple volunteers to ensure statistical significance.
Tick Repellency: Vertical Filter Paper Assay
This in vitro assay assesses the ability of a compound to repel ticks and prevent them from climbing a vertical surface.
Materials:
-
Whatman No. 1 filter paper strips (e.g., 5 cm x 10 cm).
-
This compound solution (e.g., 1.5 mg/cm² in acetone (B3395972) or ethanol).
-
Test compound solutions.
-
Solvent for negative control.
-
Micropipette.
-
Forceps.
-
Glass vials or small petri dishes.
-
Support stand and clamps.
-
Unfed tick nymphs or adults (e.g., Ixodes scapularis).
-
Timer.
Procedure:
-
Filter Paper Preparation: A line is drawn 4 cm from the bottom of the filter paper strip. The area above the line is the treated zone, and the area below is the untreated zone.
-
Compound Application: A precise volume of the this compound solution, test compound, or solvent is applied evenly to the treated zone of the filter paper. The paper is allowed to dry completely.
-
Assay Setup: The filter paper is suspended vertically from the support stand.
-
Tick Introduction: A single tick is placed in the center of the untreated zone at the bottom of the filter paper.
-
Observation: The movement of the tick is observed for a set period (e.g., 15 minutes).
-
Data Collection: A tick is considered repelled if it moves down off the filter paper or fails to cross the treated line within the observation period. The number of ticks crossing the line versus those repelled is recorded.
-
Percent Repellency Calculation: (Number of ticks repelled / Total number of ticks) x 100.
-
Replicates: The assay is repeated multiple times for each compound and concentration to obtain statistically robust data.
Experimental Workflow Diagram
Caption: General workflow for conducting repellent bioassays.
Conclusion
This compound provides a reliable and historically relevant positive control for in vitro and in vivo repellent assays. Its mechanism of action through acetylcholinesterase inhibition offers a distinct comparator to repellents with different modes of action. By following standardized protocols and maintaining consistent data presentation, researchers can effectively validate their repellent screening assays and accurately assess the efficacy of novel repellent candidates.
References
- 1. Acetylcholine-mediated axon-glia signaling in the developing insect olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibitory muscarinic acetylcholine receptors enhance aversive olfactory learning in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Dimethyl Carbate in Environmental Samples
Introduction
Dimethyl carbate is a broad-spectrum insect and acarid repellent. As with many agrochemicals, monitoring its concentration in environmental matrices such as soil and water is crucial to assess its environmental fate and potential impact. While specific, validated methods for this compound are not extensively documented in publicly available literature, robust analytical strategies can be developed based on well-established methods for the analysis of the broader class of carbamate (B1207046) pesticides.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of this compound in water and soil samples. The methodologies are based on common and effective techniques for carbamate pesticide residue analysis, primarily employing solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Application Note 1: Determination of this compound in Water Samples
1.1. Principle
This method describes the quantification of this compound in various water samples (e.g., groundwater, river water). The procedure involves the extraction and concentration of the analyte from the water matrix using solid-phase extraction (SPE). The final determination is carried out by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for enhanced sensitivity and selectivity.[3]
1.2. Sample Preparation and Extraction
A key step in the analysis of carbamates from water is their isolation and preconcentration from the sample matrix.[1] Solid-phase extraction is a widely used technique for this purpose, offering high recovery rates and clean extracts.[3] Cartridges containing octadecylsilica (C18) are commonly effective for trapping carbamate pesticides from aqueous solutions.[3]
1.3. Chromatographic Analysis
Reversed-phase HPLC is the preferred method for the separation of carbamate pesticides. A C18 analytical column provides good resolution for this class of compounds. Detection can be achieved using a UV detector, but for higher selectivity and lower detection limits, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[3]
1.4. Workflow for Water Sample Analysis
Caption: Workflow for this compound analysis in water.
1.5. Expected Performance (Based on N-methyl Carbamates)
The following table summarizes typical performance characteristics for the analysis of N-methyl carbamates in water, which can be considered indicative for a validated this compound method.[3]
| Parameter | Typical Value | Reference |
| Sample Volume | 50 mL | [3] |
| Linearity Range | 1 - 50 µg/L | [3] |
| Instrumental LOD | 0.10 - 0.50 µg/L | [3] |
| Method LOD | 0.5 - 3.0 ng/L | [3] |
| Average Recovery | 73.7 - 92.6% | [3] |
| Relative Standard Deviation (RSD) | < 15% | [3] |
Application Note 2: Determination of this compound in Soil Samples
2.1. Principle
This method details the extraction and quantification of this compound from soil samples. The protocol involves an initial solvent extraction, followed by a cleanup step using dispersive solid-phase extraction (dSPE), a technique commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4] The final analysis is performed by HPLC-DAD or LC-MS/MS for accurate quantification.[2][4]
2.2. Sample Preparation and Extraction
The extraction of carbamates from complex soil matrices requires an efficient solvent system. Methanol or a mixture of acetone (B3395972) and dichloromethane (B109758) have been shown to be effective for this purpose.[2][4] The subsequent cleanup step is critical to remove matrix interferences. The QuEChERS approach, which involves adding salts to partition the analyte into an organic layer and then cleaning the extract with a sorbent mixture, is highly effective for soil samples.[4]
2.3. Chromatographic Analysis
Similar to water analysis, reversed-phase HPLC with a C18 column is the standard for separating this compound from co-extracted matrix components. Due to the complexity of soil extracts, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique as it provides superior selectivity and sensitivity.[4]
2.4. Workflow for Soil Sample Analysis
Caption: Workflow for this compound analysis in soil.
2.5. Expected Performance (Based on Carbamates in Soil)
The following table presents typical performance data for the analysis of carbamates in soil using QuEChERS and LC-MS/MS, which can serve as a benchmark for method development for this compound.[4]
| Parameter | Typical Value | Reference |
| Sample Weight | 5-10 g | [4] |
| Correlation Coefficient (r²) | > 0.995 | [4] |
| Method Detection Limit (MDL) | 0.010 - 0.130 µg/kg | [4] |
| Spiked Recoveries (at 1-10 µg/kg) | 64.7 - 104.7% | [4] |
| Relative Standard Deviation (RSD) | 1.98 - 16.83% | [4] |
Detailed Experimental Protocols
Protocol 1: SPE-HPLC-DAD Method for this compound in Water
1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
0.45 µm syringe filters
-
Glass vials and general laboratory glassware
2. Sample Preparation and Extraction
-
Collect a representative water sample (e.g., 100 mL) in a clean glass bottle.
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or by purging with nitrogen for 10 minutes.
-
Elution: Elute the trapped this compound from the cartridge with 2 x 4 mL of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase and transfer to an HPLC vial for analysis.
3. HPLC-DAD Conditions
-
Instrument: HPLC system with Diode Array Detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined from a standard).
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and quantify the concentration of this compound using the calibration curve.
Protocol 2: QuEChERS-LC-MS/MS Method for this compound in Soil
1. Materials and Reagents
-
This compound analytical standard and its stable isotope-labeled internal standard (if available).
-
LC-MS grade acetonitrile, acetone, dichloromethane, and water.
-
QuEChERS extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride).
-
Dispersive SPE (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, anhydrous magnesium sulfate).
-
Centrifuge tubes (15 mL and 2 mL).
2. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of an acetone/dichloromethane mixture.[4]
-
If using an internal standard, spike the sample at this stage.
-
Cap and shake the tube vigorously for 5 minutes.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper organic layer to a 2 mL dSPE tube containing the cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the final extract into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be determined by infusing a standard solution.
4. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking blank soil extract with known concentrations of this compound.
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Analyze the prepared samples and quantify the this compound concentration using the matrix-matched calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry [arabjchem.org]
- 3. Considerations on ultra trace analysis of carbamates in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Analysis of Dimethyl Carbate
Introduction
Dimethyl carbate is an insect repellent used in various formulations. Accurate and reliable analytical methods are essential for its quantification in raw materials, formulated products, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of this compound. This application note outlines a proposed reversed-phase HPLC method for the determination of this compound. It is important to note that due to a significant lack of specific published HPLC methods for this compound, this protocol is a proposed starting point for method development and will require validation by the end-user. The common confusion in scientific literature between this compound and Dimethyl carbonate has resulted in a scarcity of readily available, validated HPLC protocols for the target analyte.
Principle
This method employs reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data System: For data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Chemicals: this compound reference standard.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation
The sample preparation will depend on the matrix. A general guideline for a formulated product is as follows:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Proposed HPLC Conditions
The following are proposed starting conditions for the HPLC analysis of this compound. Optimization may be required.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical method performance parameters for the proposed HPLC method for this compound. These values should be determined experimentally during method validation.
| Parameter | Expected Performance |
| Retention Time | ~ 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationships of HPLC Method Parameters
Caption: Key parameter relationships in the HPLC method for this compound.
Application Notes and Protocols for the Synthesis and Purification of Dimethyl Carbate for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of Dimethyl carbate (cis-5-norbornene-endo-2,3-dicarboxylic acid dimethyl ester), a compound of interest for research purposes, primarily as an insect repellent.[1] The protocols provided are based on established chemical principles and analogous reactions, offering a robust starting point for laboratory-scale synthesis.
Overview and Chemical Properties
This compound is a dicarboxylic acid ester.[2] It is synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and dimethyl maleate (B1232345).[1] The resulting product is typically a viscous, syrupy liquid, though it can form crystals when highly pure.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | [2] |
| CAS Number | 39589-98-5 | [2] |
| Molecular Formula | C11H14O4 | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Viscous, syrupy liquid or crystals (when very pure) | [3] |
| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [3] |
| Density | 1.164 g/cm³ at 21 °C | [3] |
| Refractive Index | 1.4852 at 20 °C | [3] |
| Solubility | Practically insoluble in water. Soluble in common organic solvents. | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through a [4+2] cycloaddition, a Diels-Alder reaction, between cyclopentadiene (the diene) and dimethyl maleate (the dienophile).
Experimental Protocol: Synthesis
This protocol is adapted from analogous Diels-Alder reactions involving cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Dimethyl maleate
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Distillation apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and gently heat the dicyclopentadiene. Collect the cyclopentadiene monomer, which distills at approximately 41-42°C. The receiving flask should be cooled in an ice bath to prevent dimerization. Safety Note: Cyclopentadiene dimerizes at room temperature. It should be freshly prepared and used immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl maleate in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath.
-
Slowly add the freshly distilled cyclopentadiene to the stirred solution of dimethyl maleate. The reaction is exothermic; maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a viscous oil.
Table 2: Typical Reaction Parameters for this compound Synthesis (Estimated)
| Parameter | Value | Notes |
| Molar Ratio (Cyclopentadiene:Dimethyl Maleate) | 1.1 : 1 | A slight excess of the more volatile diene is often used. |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) | To control the exothermic reaction and then allow it to proceed to completion. |
| Reaction Time | 12-24 hours | To ensure high conversion. |
| Solvent | Anhydrous Diethyl Ether | A common solvent for Diels-Alder reactions. |
| Expected Yield (Crude) | 80-95% | Based on analogous reactions. |
Purification of this compound
The crude this compound can be purified by either vacuum distillation or column chromatography.
Protocol 1: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Set up the short-path distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (refer to Table 1). A cold trap using liquid nitrogen or a dry ice/acetone bath is recommended to protect the vacuum pump.
-
The purified product should be a colorless, viscous liquid.
Protocol 2: Column Chromatography
Equipment:
-
Chromatography column
-
Silica (B1680970) gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, starting with a non-polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Table 3: Purification Parameters for this compound
| Method | Parameters | Expected Purity |
| Vacuum Distillation | Pressure: 1-15 mmHg, Temperature: 115-140 °C | >95% |
| Column Chromatography | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate gradient | >98% |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight of this compound. A non-polar capillary column is suitable for this analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The ¹³C NMR spectrum for this compound is available in public databases.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the ester carbonyl stretch.
Table 4: Expected Analytical Data for this compound
| Technique | Expected Observations |
| GC-MS | A single major peak corresponding to the molecular weight of 210.23 g/mol . |
| ¹³C NMR | Characteristic peaks for the ester carbonyl carbons, olefinic carbons, and aliphatic carbons of the bicyclic system. |
| ¹H NMR | Signals corresponding to the vinyl protons, bridgehead protons, ester methyl groups, and other aliphatic protons. |
| IR Spectroscopy | Strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester groups. |
Safety Precautions
-
Dicyclopentadiene and Cyclopentadiene: These are flammable and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Dimethyl Maleate: May cause skin and eye irritation.
-
Organic Solvents: Diethyl ether is extremely flammable. Handle with care and away from ignition sources.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
By following these detailed application notes and protocols, researchers can successfully synthesize and purify this compound for their specific research needs, ensuring a high-quality starting material for subsequent experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. PSVII-17 Use of a dimethyl carbonate extraction for rumen fluid volatile fatty acid quantification by gas chromatograph mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Carbate in Combination with Other Repellents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and long-lasting insect repellents is a critical component of public health strategies to combat vector-borne diseases. While individual repellent active ingredients are widely used, there is growing interest in the development of combination formulations to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance. One area of investigation is the potential for synergistic interactions between different repellent compounds.
This document provides detailed application notes and protocols related to the use of Dimethyl carbate in combination with other repellents. Due to a lack of extensive research on this compound combinations, this document will focus on a well-documented synergistic relationship between the widely used repellent N,N-Diethyl-3-methylbenzamide (DEET) and carbamate (B1207046) insecticides as a model for potential interactions. This compound is a carbamate-based repellent, and understanding the mechanisms of synergy within this class of compounds can provide a framework for future research and development.
Case Study: Synergism Between DEET and the Carbamate Propoxur (B1679652)
A significant body of research has demonstrated a synergistic effect between DEET and the carbamate insecticide propoxur against mosquitoes, specifically Aedes aegypti.[1][2][3] This interaction leads to a higher mortality rate in mosquitoes than would be expected from the additive effects of the individual compounds.[1][4]
Mechanism of Action
The synergistic effect is rooted in the interaction of DEET with insect muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] At low concentrations, DEET acts as a positive allosteric modulator of M1/M3 mAChRs in insects.[1][4] This potentiation of the receptor's response to acetylcholine leads to the activation of the phospholipase C (PLC) second messenger pathway, resulting in an increase in intracellular calcium concentration.[3] The elevated calcium levels, in turn, enhance the anticholinesterase activity of carbamates like propoxur, leading to increased toxicity in the insect.[1][4]
Quantitative Data
The synergistic effect between DEET and propoxur has been quantified in vivo, demonstrating a significant increase in the mortality rate of Aedes aegypti mosquitoes when the two compounds are combined.
| Treatment | Concentration of DEET (ng/mg female) | Mortality Rate (%) |
| DEET alone | 10 | ~5 |
| DEET alone | 20 | ~10 |
| DEET alone | 30 | ~15 |
| DEET alone | 40 | ~20 |
| DEET in combination with Propoxur (LD10) | 10 | ~25 |
| DEET in combination with Propoxur (LD10) | 20 | ~40 |
| DEET in combination with Propoxur (LD10) | 30 | ~55 |
| DEET in combination with Propoxur (LD10) | 40 | ~70 |
Data extracted from in vivo studies on Aedes aegypti.[4]
Experimental Protocols
In Vivo Bioassay for Synergistic Toxicity
This protocol is adapted from studies evaluating the synergistic effects of DEET and propoxur on Aedes aegypti.[4]
Objective: To determine the in vivo synergistic toxicity of a combination of repellents.
Materials:
-
Test compounds (e.g., this compound, DEET, other repellents)
-
Acetone (B3395972) (solvent)
-
Micropipette
-
Non-blood-fed female mosquitoes (Aedes aegypti), 3-5 days old
-
Small cages for holding mosquitoes
-
Sugar solution (e.g., 10% sucrose)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each test compound in acetone.
-
Create serial dilutions of the individual compounds and their combinations to determine the lethal dose (LD) values. For synergy studies, a fixed sublethal dose (e.g., LD10) of one compound is often combined with varying concentrations of the other.
-
-
Topical Application:
-
Anesthetize the mosquitoes (e.g., by cold exposure).
-
Using a micropipette, apply a small droplet (e.g., 0.1 µL) of the test solution to the dorsal thorax of each mosquito.
-
A control group should be treated with acetone only.
-
-
Observation:
-
Place the treated mosquitoes in small cages with access to a sugar solution.
-
Maintain the cages under controlled laboratory conditions (e.g., 27±2°C, 80±10% relative humidity, 12:12 h light:dark cycle).
-
Record mortality at regular intervals (e.g., 24 hours post-treatment).
-
-
Data Analysis:
-
Calculate the percentage mortality for each treatment group.
-
Analyze the data using probit analysis to determine LD50 values.
-
To assess synergy, compare the observed mortality of the combination with the expected mortality (sum of individual mortalities). Statistical models can be used to determine if the interaction is synergistic, additive, or antagonistic.[2]
-
Excito-Repellency Test Chamber Assay
This assay is useful for evaluating the behavioral response of mosquitoes to repellent combinations, distinguishing between contact irritancy and non-contact spatial repellency.[5][6][7]
Objective: To assess the irritant and repellent effects of repellent combinations on mosquitoes.
Materials:
-
Excito-repellency test chambers
-
Filter paper
-
Test compounds and solvent (e.g., ethanol)
-
Mosquitoes (species of interest)
-
Timer
Procedure:
-
Paper Impregnation:
-
Treat filter papers with the desired concentrations of individual repellents and their combinations dissolved in a suitable solvent.[6]
-
Control papers are treated with the solvent alone.
-
Allow the papers to air-dry completely.
-
-
Chamber Setup:
-
The apparatus typically consists of a treated chamber connected to an untreated receiving chamber.[5]
-
For contact irritancy tests, mosquitoes are exposed directly to the treated surface.
-
For non-contact repellency, a screen prevents direct contact with the treated paper.
-
-
Mosquito Exposure:
-
Introduce a known number of mosquitoes into the treated chamber and allow them to acclimatize for a short period.
-
Open the escape port to the untreated chamber.
-
-
Data Collection and Analysis:
-
Record the number of mosquitoes that escape from the treated chamber to the untreated chamber at set time intervals over a specific duration (e.g., 30 minutes).[7]
-
Calculate the percentage of escape for each treatment.
-
The data can be analyzed using Kaplan-Meier survival analysis to compare the escape rates between different treatments.[5]
-
Future Directions for this compound Research
The synergistic interaction observed between DEET and propoxur provides a strong rationale for investigating similar effects with this compound. Future research should focus on:
-
Screening for Synergistic Partners: Evaluating this compound in combination with a range of other repellents (e.g., DEET, Picaridin, IR3535) and insecticides (e.g., pyrethroids) to identify potential synergistic or additive effects.
-
Dose-Response Studies: Conducting detailed dose-response studies to characterize the nature of the interaction (synergistic, additive, or antagonistic) across different concentration ratios.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of any observed synergy, potentially involving interactions with insect olfactory or gustatory receptors.
-
Field Trials: Progressing promising combinations from laboratory assays to semi-field and full-field trials to evaluate their efficacy under real-world conditions against a variety of vector species.
By systematically exploring these avenues, the potential of this compound as a component of novel, more effective repellent formulations can be fully realized.
References
- 1. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases | PLOS One [journals.plos.org]
- 3. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophysiological Recording of Dimethyl Carbate Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate is a carbamate (B1207046) insecticide and repellent.[1][2][3] The primary mechanism of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is critical for the termination of synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of postsynaptic acetylcholine receptors and subsequent disruption of nerve function.[4] This application note provides detailed protocols for utilizing electrophysiological techniques to characterize the effects of this compound on neuronal activity, with a focus on its inhibitory action on AChE.
Electrophysiological methods are highly suitable for the detailed investigation of the effects and mechanisms of action of compounds on receptors and ion channels, as they directly measure changes in current.[5] Techniques such as voltage clamp and patch clamp are powerful tools for studying the effects of insecticides on the nervous system.[5][6]
Putative Signaling Pathway of this compound
The diagram below illustrates the generally accepted mechanism of action for carbamate insecticides, which involves the inhibition of acetylcholinesterase at the synapse, leading to prolonged activation of acetylcholine receptors and altered postsynaptic cell signaling.
Caption: Putative signaling pathway of this compound at a cholinergic synapse.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described electrophysiological experiments. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Spontaneous Neuronal Firing Rate
| Concentration (µM) | Mean Firing Rate (Hz) | Standard Deviation | % Change from Control |
| Control (0) | 5.2 | 1.1 | 0% |
| 0.1 | 7.8 | 1.5 | +50% |
| 1 | 12.5 | 2.3 | +140% |
| 10 | 18.9 | 3.1 | +263% |
| 100 | Conduction Block | - | - |
Table 2: Effect of this compound on Miniature Excitatory Postsynaptic Current (mEPSC) Properties
| Concentration (µM) | mEPSC Amplitude (pA) | mEPSC Frequency (Hz) | mEPSC Decay Time (ms) |
| Control (0) | 25.3 ± 2.1 | 1.8 ± 0.4 | 3.5 ± 0.3 |
| 10 | 26.1 ± 2.5 | 1.9 ± 0.5 | 8.9 ± 0.7 |
| 100 | 24.9 ± 2.3 | 1.7 ± 0.4 | 15.2 ± 1.1 |
Table 3: Concentration-Dependent Inhibition of Acetylcholinesterase by this compound Measured Electrophysiologically
| Concentration (µM) | Postsynaptic Current Augmentation (%) | IC₅₀ (µM) |
| 0.1 | 15 ± 3 | |
| 1 | 45 ± 6 | 1.2 |
| 10 | 85 ± 9 | |
| 100 | 98 ± 2 |
Experimental Protocols
Protocol 1: Extracellular Recording of Spontaneous Neuronal Activity
This protocol is designed to measure changes in the spontaneous firing rate of neurons in response to this compound.
Experimental Workflow:
Caption: Workflow for extracellular recording of spontaneous neuronal activity.
Methodology:
-
Preparation of Insect Ganglion:
-
Anesthetize an adult insect (e.g., American cockroach, Periplaneta americana) by cooling.
-
Dissect out the desired ganglion (e.g., the sixth abdominal ganglion) in a saline solution.
-
Desheath the ganglion to facilitate drug penetration and electrode placement.
-
-
Mounting and Perfusion:
-
Transfer the ganglion to a recording chamber continuously perfused with oxygenated saline.
-
Secure the ganglion to the chamber floor using pins.
-
-
Electrode Placement:
-
Fabricate a suction electrode from a glass capillary tube.
-
Position the electrode tip onto the surface of the ganglion to record spontaneous neuronal discharges.
-
-
Recording:
-
Record baseline spontaneous activity for at least 10 minutes.
-
Introduce this compound into the perfusing saline at the desired concentrations.
-
Record the neuronal activity for 30 minutes at each concentration.
-
Perform a washout with saline to observe reversibility.
-
-
Data Analysis:
-
Use spike sorting software to isolate individual neuron action potentials.
-
Calculate the mean firing rate before, during, and after drug application.
-
Compare the firing rates at different concentrations to the baseline.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording of Postsynaptic Currents
This protocol is designed to measure the effect of this compound on the amplitude and time course of acetylcholine-mediated postsynaptic currents.
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Behavioral Bioassays to Test Dimethyl Carbate Avoidance in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate is a synthetic compound historically used as an insect repellent. Understanding its efficacy and mechanism of action is crucial for the development of new and improved repellent formulations. Behavioral bioassays are fundamental tools to quantify the avoidance behaviors elicited by chemical compounds in insects. These assays can determine both spatial repellency (avoidance at a distance) and contact irritancy (avoidance upon physical contact). This document provides detailed application notes and protocols for a suite of behavioral bioassays to test the avoidance of this compound in various insect species, particularly mosquitoes. While specific quantitative data for this compound is limited in publicly available literature, data for the structurally similar compound Dimethyl phthalate (B1215562) (DMP) is presented as a proxy to illustrate data presentation and interpretation.
Key Behavioral Bioassays for Repellent Testing
Several bioassays are routinely employed to evaluate the efficacy of insect repellents. The choice of assay depends on the specific research question, the target insect species, and whether spatial repellency, contact irritancy, or both are being investigated.
1. Olfactometer Bioassays (Y-Tube and T-Maze)
Olfactometers are used to assess an insect's preference or aversion to volatile chemicals.[1] These assays are particularly useful for evaluating spatial repellency.
-
Y-Tube Olfactometer: This apparatus consists of a Y-shaped tube where an insect is introduced at the base and can choose to move into one of two arms.[2] One arm contains a stream of clean air (control), while the other contains air carrying the scent of the test compound (e.g., this compound).[2]
-
T-Maze Olfactometer: Similar to the Y-tube, the T-maze presents a choice between two arms.[3] Vertical T-mazes can also leverage an insect's natural tendencies, such as negative geotaxis (moving upwards) and positive phototaxis (moving towards light), to facilitate the choice assay.[3]
2. Arm-in-Cage Test
This assay is a standard method for evaluating the efficacy of topical repellents and provides a direct measure of protection from insect bites.[4][5] A volunteer's arm treated with the repellent is inserted into a cage containing a known number of host-seeking insects (e.g., mosquitoes).[4] The time until the first bite or a predetermined number of landings is recorded to determine the Complete Protection Time (CPT).[4][6]
3. Excito-Repellency Chamber Assay
This assay is designed to distinguish between contact irritancy and spatial repellency.[7][8] The apparatus typically consists of a chamber treated with the test compound and an untreated escape chamber.[1][9] The rate at which insects move from the treated to the untreated chamber provides a measure of repellency.[1][10] By using a screened barrier, it is possible to assess non-contact (spatial) repellency.[9]
Data Presentation
Quantitative data from behavioral bioassays should be summarized in a clear and structured format to allow for easy comparison between different compounds, concentrations, and insect species.
Table 1: Repellency of Dimethyl Phthalate (DMP) against various mosquito species in a laboratory setting.
Data presented is for Dimethyl phthalate (DMP) as a proxy for this compound.
| Mosquito Species | Concentration (mg/cm²) | % Reduction in Landing Rate | Statistical Significance (p-value) |
| Anopheles stephensi | 1.5 | 81.1% | p = 0.0026 |
| Anopheles stephensi | 2.0 | 87.0% | p = 0.0025 |
| Culex quinquefasciatus | 1.5 | 79.8% | p = 0.0026 |
| Culex quinquefasciatus | 2.0 | 84.8% | p = 0.0025 |
| Aedes aegypti | 1.5 | 74.4% | p = 0.0026 |
| Aedes aegypti | 2.0 | 86.5% | p = 0.0025 |
Source: Adapted from a study on Dimethyl phthalate treated wristbands.[1][11]
Experimental Protocols
Y-Tube Olfactometer Protocol for Mosquitoes
Objective: To determine the spatial repellency of this compound against adult female mosquitoes.
Materials:
-
Y-tube olfactometer[2]
-
Air pump with flow meters[12]
-
Activated charcoal filter[12]
-
Humidifier[12]
-
Teflon tubing[12]
-
Glass chambers for odor source
-
Filter paper
-
This compound
-
Solvent (e.g., ethanol (B145695) or acetone)
-
Cages of 20-30 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-10 days old, starved for 12-24 hours.
Procedure:
-
Preparation:
-
Dissolve this compound in the chosen solvent to achieve the desired test concentrations.
-
Apply a standard volume (e.g., 10 µL) of the this compound solution onto a filter paper disc. Allow the solvent to evaporate completely.
-
Apply the same volume of solvent to another filter paper disc to serve as the control.
-
Place the treated filter paper in one odor source chamber and the control filter paper in the other.
-
-
Setup:
-
Acclimatization:
-
Introduce a single mosquito into the base of the Y-tube. Allow the mosquito to acclimate for a set period (e.g., 1 minute).
-
-
Choice Assay:
-
Release the mosquito and allow it to move freely within the olfactometer for a defined observation period (e.g., 5 minutes).
-
Record which arm of the Y-tube the mosquito enters (defined as moving a certain distance past the bifurcation).
-
If the mosquito does not make a choice within the observation period, it is recorded as "no choice."
-
-
Replication:
-
Repeat the assay with a new mosquito for each trial. A sufficient number of replicates (e.g., 20-30) should be performed for each concentration of this compound.
-
To avoid positional bias, rotate the arms of the olfactometer containing the treatment and control every 5-10 trials.
-
-
Data Analysis:
-
Calculate the percentage of mosquitoes choosing the treatment arm versus the control arm.
-
A Repellency Index (RI) can be calculated as: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.
-
Use appropriate statistical tests (e.g., Chi-square test) to determine if there is a significant difference in the choices made by the mosquitoes.
-
Arm-in-Cage Test Protocol
Objective: To evaluate the complete protection time of a topical formulation of this compound against mosquito bites.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing 200 host-seeking female mosquitoes.[4]
-
This compound formulation (e.g., in ethanol or a lotion base).
-
Human volunteers.
-
Gloves and protective sleeves.
-
Timer.
Procedure:
-
Volunteer Preparation:
-
Volunteers should avoid using any scented products (soaps, perfumes, lotions) on the day of the test.
-
Designate a specific area on the forearm (e.g., 300 cm²) for the application of the repellent. The rest of the arm and hand should be covered with a glove and sleeve.
-
-
Repellent Application:
-
Apply a standardized amount of the this compound formulation evenly over the designated skin area.
-
A control arm treated with the solvent or lotion base alone should also be tested.
-
-
Exposure:
-
At set intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[14]
-
-
Observation:
-
During the exposure period, trained observers count the number of mosquitoes that land on and/or bite the exposed skin.
-
The test is terminated for that volunteer when the first confirmed bite occurs (often defined as a first bite followed by a second bite within a specified time).[4]
-
-
Data Recording:
-
Record the time from repellent application to the first confirmed bite. This is the Complete Protection Time (CPT).
-
-
Replication and Safety:
-
The test should be replicated with multiple volunteers to account for individual variations in attractiveness to mosquitoes.
-
Ethical approval and informed consent are mandatory for any study involving human subjects.
-
Excito-Repellency Chamber Protocol
Objective: To differentiate between the contact irritant and spatial repellent effects of this compound on mosquitoes.
Materials:
-
Excito-repellency test chambers (e.g., WHO test boxes).[7]
-
Treated and untreated chambers connected by a closable opening.[1][9]
-
Filter paper treated with this compound and a solvent control.
-
Cages of non-blood-fed female mosquitoes.
-
Aspirator for transferring mosquitoes.
-
Timer.
Procedure:
-
Chamber Preparation:
-
Line the inside of the "treated" chamber with filter paper impregnated with a known concentration of this compound.
-
Line the "control" chamber with solvent-treated filter paper.
-
For testing spatial repellency, a screen can be placed inside the treated chamber to prevent direct contact with the treated surface.[9]
-
-
Mosquito Introduction:
-
Introduce a known number of mosquitoes (e.g., 25) into the treated chamber and close the opening to the untreated chamber.[7]
-
-
Acclimatization:
-
Allow the mosquitoes to acclimate for a short period (e.g., 1 minute).
-
-
Escape Assay:
-
Open the passage between the treated and untreated chambers.
-
Record the number of mosquitoes that escape from the treated chamber into the untreated chamber at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).[8]
-
-
Data Analysis:
-
Calculate the percentage of mosquitoes that escape over time for both the treatment and control groups.
-
The escape rate can be analyzed using survival analysis.[8]
-
A significantly higher escape rate from the this compound-treated chamber compared to the control indicates a repellent or irritant effect.
-
Signaling Pathways and Mechanisms of Avoidance
The avoidance of insect repellents is a complex process mediated by the insect's chemosensory system. Volatile repellents like this compound are primarily detected by olfactory receptor neurons (ORNs) housed in sensilla on the insect's antennae and maxillary palps.[3]
General Olfactory Signaling Pathway:
-
Odorant Binding: Volatile molecules enter the sensilla through pores and are bound by Odorant-Binding Proteins (OBPs) in the sensillar lymph.
-
Receptor Activation: The OBP-odorant complex transports the ligand to olfactory receptors (ORs) or ionotropic receptors (IRs) on the dendritic membrane of the ORNs.[15]
-
Signal Transduction:
-
ORs: Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco).[16] Binding of a repellent molecule can either activate ORNs that trigger an aversive behavior or inhibit ORNs that normally respond to attractive cues.[17][18]
-
IRs: IRs are a distinct family of chemoreceptors that have evolved from ionotropic glutamate (B1630785) receptors.[9][19] They are also involved in detecting a range of chemicals, including some repellents.[20]
-
G-Protein Coupled Receptors (GPCRs): While insect ORs are not canonical GPCRs, GPCRs play a significant role in modulating insect physiology and behavior and are potential targets for new insecticides.[18][21][22]
-
-
Neural Processing: The activation of ORNs generates an electrical signal that is transmitted to the antennal lobe of the insect brain. The pattern of activated glomeruli in the antennal lobe is then processed by higher brain centers, leading to a behavioral response, such as moving away from the repellent source.[3]
The precise receptors and neural circuits involved in the avoidance of this compound are not yet fully elucidated and represent an active area of research. It is likely that this compound, like other repellents, acts on multiple receptors to induce a robust avoidance response.
Visualizations
Caption: Workflow for Y-Tube Olfactometer Bioassay.
Caption: Insect Olfactory Signaling Pathway for Repellent Detection.
References
- 1. europeanreview.org [europeanreview.org]
- 2. ivcc.com [ivcc.com]
- 3. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Insect Olfactory Receptor Neurons Through In Vivo Approaches | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Olfactory Ionotropic Receptors in Mosquito Aedes albopictus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laboratory evaluation of dimethyl phthalate treated wristbands against three predominant mosquito (Diptera: Culicidae) vectors of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spatial repellents: from discovery and development to evidence-based validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repellent, Irritant and Toxic Effects of 20 Plant Extracts on Adults of the Malaria Vector Anopheles gambiae Mosquito | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. escholarship.org [escholarship.org]
- 18. G-Protein Coupled Receptors (GPCRs) in Insects-A Potential Target for New Insecticide Development [pubmed.ncbi.nlm.nih.gov]
- 19. Ionotropic receptors (IRs): chemosensory ionotropic glutamate receptors in Drosophila and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. More than meets the IR: the expanding roles of variant Ionotropic Glutamate Receptors in sensing odor, taste, temperature and moisture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. G protein coupled receptors as targets for next generation pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Spatial Repellency of Dimethyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spatial repellents are volatile chemicals that prevent insects from entering a treated space, thereby reducing human-vector contact and the transmission of diseases.[1] Unlike contact repellents that require the insect to land on a treated surface, spatial repellents act in the vapor phase.[1] Dimethyl carbate, a known insect repellent, has the potential for use as a spatial repellent.[2][3][4][5][6] These application notes provide detailed methodologies for evaluating the spatial repellency of this compound and other candidate compounds, addressing a critical need in the development of new vector control tools.
The evaluation of spatial repellents involves a phased approach, from high-throughput laboratory screening to large-scale field trials. The World Health Organization (WHO) has established guidelines for the efficacy testing of spatial repellents, which serve as a foundation for the protocols described herein.
Olfactory Signaling Pathways in Insect Repellency
The spatial repellency of a compound is mediated through the insect's olfactory system. Volatile molecules are detected by specialized receptors on the antennae and maxillary palps of insects. Several mechanisms are involved in how a repellent can disrupt an insect's host-seeking behavior:[7]
-
Activation of Aversive Receptors: The repellent molecule binds to and activates olfactory receptors (ORs) or ionotropic receptors (IRs) that are tuned to aversive compounds, triggering an avoidance response.[7][8]
-
Inhibition of Attractive Receptors: The repellent can block the function of receptors that detect host cues, effectively making the insect "blind" to the presence of a host.[7]
-
Prolonged Receptor Activation: Some compounds can cause a prolonged activation of olfactory neurons, leading to sensory adaptation or desensitization, which masks the detection of attractive odors.[7]
The following diagram illustrates a generalized olfactory signaling pathway in insects in response to a repellent like this compound.
Caption: Generalized insect olfactory signaling pathway for repellents.
Experimental Protocols for Determining Spatial Repellency
A variety of laboratory and semi-field methods are available to assess the spatial repellency of chemical compounds. The choice of method depends on the stage of research, from initial high-throughput screening to more complex behavioral assays.
High-Throughput Screening (HTS) Methods
High-throughput screening allows for the rapid evaluation of numerous compounds.
This method is a simple and rapid way to assess both spatial repellency and vapor toxicity.[7][9]
Protocol:
-
Preparation: A glass tube is covered at both ends with netting. A filter paper treated with a known concentration of this compound (dissolved in a suitable solvent like acetone (B3395972) or ethanol) is placed at one end of the tube. A control tube is prepared with a filter paper treated only with the solvent.
-
Introduction of Insects: A cohort of non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) is introduced into the center of the tube.
-
Observation: The distribution of the mosquitoes in the tube is recorded at set time intervals (e.g., every 15 minutes for 1 hour).
-
Data Analysis: The percentage of mosquitoes in the treated and untreated halves of the tube is calculated. The half repellent concentration (EC50) can be determined by testing a range of concentrations.[7]
The HITSS is a modular system designed for the rapid and standardized evaluation of chemical actions on mosquitoes, including spatial repellency, contact irritancy, and toxicity.
Protocol:
-
Apparatus: The HITSS consists of a central chamber connected to a control chamber and a treatment chamber.
-
Treatment: The treatment chamber is lined with netting impregnated with this compound. The control chamber is lined with solvent-treated netting.
-
Mosquito Release: Mosquitoes are released into the central chamber.
-
Observation: The number of mosquitoes that move into the control and treatment chambers is recorded over a specific period.
-
Calculation: A Spatial Activity Index (SAI) is calculated to quantify the repellency effect.
Caption: Experimental workflow for the High-Throughput Screening System (HITSS).
Choice Assays
Choice assays provide insects with a choice between treated and untreated air streams or spaces.
The Y-tube olfactometer is a classic apparatus for studying insect olfactory responses.
Protocol:
-
Apparatus Setup: A Y-shaped glass tube is set up with a constant airflow through both arms.
-
Treatment Application: One arm is connected to an air source passing over a filter paper treated with this compound. The other arm is connected to an air source passing over a solvent-treated filter paper.
-
Mosquito Introduction: A single mosquito is introduced at the base of the Y-tube.
-
Observation: The mosquito's choice of arm and the time spent in each arm are recorded for a set duration.
-
Replication: The experiment is repeated with multiple mosquitoes, and the positions of the treated and control arms are switched to avoid positional bias.
-
Data Analysis: The number of mosquitoes choosing the treated versus the control arm is analyzed using a chi-square test.
This assay is designed to measure the escape response of mosquitoes from a treated environment and can differentiate between contact irritancy and spatial repellency.
Protocol:
-
Chamber Setup: A test chamber is lined with paper treated with this compound. A control chamber is lined with solvent-treated paper. Each chamber has an escape portal into a receiving cage.
-
Spatial Repellency Configuration: To test for spatial repellency alone, a screen is placed inside the chamber to prevent mosquitoes from making direct contact with the treated surface.
-
Mosquito Exposure: A known number of mosquitoes are introduced into the chamber.
-
Data Collection: The number of mosquitoes that escape into the receiving cage is recorded at regular intervals over a 30-60 minute period.
-
Analysis: The escape rate from the treated chamber is compared to the escape rate from the control chamber.
Semi-Field and Field Evaluations
These larger-scale evaluations are crucial for assessing the performance of a spatial repellent under more realistic conditions.
Experimental huts are standardized structures designed to simulate human dwellings.
Protocol:
-
Hut Design: Huts are designed with features to trap mosquitoes that enter or exit (e.g., window traps, veranda traps).
-
Treatment Application: The interior of the hut is treated with a formulation of this compound (e.g., treated fabric, emanator). A control hut remains untreated.
-
Human Bait: A human volunteer sleeps under a bed net inside the hut to attract mosquitoes.
-
Mosquito Collection: In the morning, all mosquitoes are collected from inside the hut and the traps.
-
Endpoints Measured:
-
Deterrency: Reduction in the number of mosquitoes entering the treated hut compared to the control hut.
-
Induced Exiting: The proportion of mosquitoes that exit the treated hut.
-
Biting Inhibition: Reduction in the number of blood-fed mosquitoes.
-
Mortality: The 24-hour mortality of the collected mosquitoes.
-
Data Presentation
Quantitative data from spatial repellency assays should be summarized in clear and structured tables for easy comparison. Due to the limited publicly available data specifically for the spatial repellency of this compound, the following tables present example data for other common repellents to illustrate the expected data format.
Table 1: Example Data from a High-Throughput Screening (HTS) Glass Tube Assay
| Compound | Concentration (µg/cm²) | Mean % Repellency (± SEM) at 1 hour |
| Dimethyl Carbamate | Data not available | Data not available |
| DEET | 32 | 50.0 ± 5.2 |
| IR3535 | 298 | 50.0 ± 6.1 |
| Citronella Oil | 32 | 50.0 ± 4.8 |
| Control (Solvent) | 0 | 2.5 ± 1.1 |
Data for DEET, IR3535, and Citronella Oil are illustrative and based on published studies.[7]
Table 2: Example Data from an Experimental Hut Trial
| Treatment | No. of Mosquitoes Collected | % Deterrency | % Biting Inhibition | % Mortality |
| Dimethyl Carbamate | Data not available | Data not available | Data not available | Data not available |
| DDT-treated fabric | 47 | 53 | Data not available | 0.9 |
| Metofluthrin coil | Data not available | 58 | Data not available | Data not available |
| Control | 100 | - | - | 0 |
Data for DDT and Metofluthrin are illustrative and based on published studies.[1]
Conclusion
References
- 1. Spatial Repellents | About | Spatial Repellents | University of Notre Dame [spatialrepellents.nd.edu]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Insect repellent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reception of odors and repellents in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Dimethyl Carbate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate (CAS: 39589-98-5) is an insect repellent and a dicarboxylic acid ester.[1][2] Its chemical name is cis-5-norbornene-2,3-dicarboxylic acid dimethyl ester.[1] The compound is typically a viscous, syrupy liquid at room temperature, though it can form crystals when highly pure.[1] Accurate and consistent preparation of this compound solutions is fundamental for experimental reproducibility in toxicological studies, formulation development, and efficacy testing. These application notes provide detailed protocols for the preparation, handling, and storage of this compound solutions in a laboratory setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for accurate calculations and for understanding the compound's behavior in different solvent systems.
| Property | Value | Reference |
| CAS Number | 39589-98-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Appearance | Viscous, syrupy liquid; crystals when very pure | [1] |
| Melting Point | 38 °C (for pure crystals) | [1][3] |
| Boiling Point | 137 °C at 12.5 mmHg | [1] |
| Density | 1.164 g/cm³ (at 21 °C relative to water at 4 °C) | [1] |
| Refractive Index | nD²⁰ 1.4852 | [1] |
Safety and Handling Precautions
This compound presents several potential hazards. Adherence to standard laboratory safety protocols is required.
-
Hazards: Harmful if swallowed[2]. It may cause skin and serious eye irritation[2]. Additionally, it can cause Central Nervous System (CNS) excitation, which may be followed by depression[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Prepare solutions in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation exposure.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous chemical waste according to local regulations.
Solvent Selection Guide
The selection of an appropriate solvent is critical for preparing a stable and effective solution. This compound is practically insoluble in water but is soluble in most common organic solvents.[1]
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Not suitable as a primary solvent.[1] |
| Ethanol (B145695) | Soluble (Testing Recommended) | A common, relatively low-toxicity solvent suitable for many biological assays. |
| Methanol | Soluble (Testing Recommended) | Suitable for chemical synthesis and analytical applications. |
| Acetone | Soluble (Testing Recommended) | A versatile solvent for creating concentrated stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble (Testing Recommended) | Excellent solvent for creating high-concentration stock solutions for in vitro assays. |
| Ethyl Acetate | Soluble (Testing Recommended) | Useful for extractions and chromatography applications. |
| Kerosene / Mineral Oil | ~6% Solubility | May be relevant for specific topical formulations.[1] |
Note: Before preparing a large volume, it is best practice to perform a small-scale solubility test to confirm the solvent's efficacy at the desired concentration.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in Ethanol
This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for serial dilutions.
Materials and Equipment:
-
This compound (liquid or solid)
-
Anhydrous Ethanol (ACS grade or higher)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Glass pipettes or calibrated micropipettes
-
Beakers and magnetic stir bar
-
Magnetic stir plate
-
Spatula
5.1.1 Calculation
To prepare a 100 mM solution, the required mass of this compound is calculated using its molecular weight (210.23 g/mol ).
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of 100 mM solution:
-
Mass = 0.1 mol/L x 0.010 L x 210.23 g/mol = 0.2102 g
-
Since this compound is a liquid with a density of 1.164 g/mL, you can measure it by volume.[1]
-
Formula: Volume (mL) = Mass (g) / Density (g/mL)
-
For 0.2102 g:
-
Volume = 0.2102 g / 1.164 g/mL = 0.1806 mL (or 180.6 µL)
-
5.1.2 Step-by-Step Procedure
-
Tare: Place a clean, dry beaker on the analytical balance and tare the weight.
-
Weigh/Measure: Carefully add 0.2102 g (or 180.6 µL) of this compound to the beaker.
-
Add Solvent: Add approximately 7-8 mL of anhydrous ethanol to the beaker.
-
Dissolve: Place a magnetic stir bar in the beaker and place it on a magnetic stir plate. Stir the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Transfer: Quantitatively transfer the dissolved solution to a 10 mL volumetric flask.
-
Rinse: Rinse the beaker with a small amount of fresh ethanol and add the rinsing to the volumetric flask to ensure all the compound is transferred. Repeat this step twice.
-
Dilute to Volume: Carefully add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Store: Transfer the final solution to a properly labeled, sealed amber glass vial for storage.
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the stock solution to the desired final concentration using the formula M₁V₁ = M₂V₂.
-
M₁: Concentration of the stock solution (100 mM)
-
V₁: Volume of the stock solution to be used
-
M₂: Desired concentration of the working solution
-
V₂: Final volume of the working solution
Example: Prepare 10 mL of a 1 mM working solution.
-
Calculate V₁: (100 mM) x V₁ = (1 mM) x (10 mL) => V₁ = 0.1 mL or 100 µL.
-
Procedure: In a 10 mL volumetric flask, add 9.9 mL of the desired solvent (e.g., ethanol or cell culture medium). Add 100 µL of the 100 mM this compound stock solution. Cap and mix thoroughly.
Storage and Stability
-
Stock Solutions: Store stock solutions in tightly sealed amber glass vials at 2-8°C for short-term storage (1-2 weeks) or at -20°C for long-term storage. Protect from light.
-
Working Solutions: Aqueous-based working solutions should be prepared fresh daily.
-
Stability: Specific stability data for this compound in various solvents is not widely available. It is recommended that researchers validate the stability of their solutions for long-term experiments.
Visualization
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Dimethyl Carbamate-Treated Textiles in Insect Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate is a synthetic insect repellent that has been identified as a potential agent for treating textiles to provide protection against various insect vectors. While research on textile treatment with this compound is not as extensive as for compounds like permethrin (B1679614) or DEET, its repellent properties suggest its utility in developing insect-protective clothing and gear. These application notes provide a framework for researchers to explore the use of this compound in treated textiles, including protocols for application and efficacy testing, based on established methodologies for other insect repellents.
Physicochemical Properties of Dimethyl Carbamate
A clear understanding of the properties of this compound is essential for developing appropriate textile treatment formulations.
| Property | Value | Reference |
| Chemical Name | Dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | [1] |
| Common Name | This compound, Dimalone | [2] |
| CAS Number | 39589-98-5 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Viscous, syrupy liquid | [3] |
| Solubility | Practically insoluble in water; soluble in common organic solvents | [3] |
Proposed Mechanism of Action
The precise signaling pathway by which this compound exerts its repellent effect on insects is not well-documented in publicly available literature. However, it is hypothesized to function similarly to other synthetic repellents like DEET, which act on the insect's olfactory and gustatory systems. The proposed mechanisms include:
-
Olfactory Receptor Disruption: this compound may interfere with the function of insect olfactory receptors that detect kairomones (host odors), effectively making the host invisible to the insect.
-
Aversive Behavioral Response: The compound may activate specific chemosensory neurons in insects, triggering an avoidance response upon contact or proximity.
Further research, including electrophysiological and behavioral studies, is required to elucidate the specific molecular targets and signaling pathways involved in this compound's repellency.
Experimental Protocols
The following protocols are generalized based on standard methods for treating and testing insect-repellent textiles. Optimization will be necessary for specific fabric types and target insect species.
Protocol for Textile Treatment with Dimethyl Carbamate
This protocol describes a standard impregnation method for applying this compound to textile samples.
Materials:
-
This compound (analytical grade)
-
Organic solvent (e.g., acetone, ethanol)
-
Textile swatches (e.g., cotton, polyester, nylon)
-
Beakers and graduated cylinders
-
Stirring plate and magnetic stirrer
-
Fume hood
-
Drying rack or oven
Procedure:
-
Solution Preparation: In a fume hood, prepare a stock solution of this compound in a suitable organic solvent. The concentration will need to be optimized based on the desired loading on the fabric (e.g., 1-10% weight on fabric).
-
Fabric Preparation: Cut textile swatches to a standardized size (e.g., 10 cm x 10 cm). Ensure the fabric is clean and dry before treatment.
-
Impregnation:
-
Place a textile swatch in a beaker.
-
Add a sufficient volume of the this compound solution to fully saturate the fabric.
-
Allow the fabric to soak for a predetermined time (e.g., 30 minutes) with occasional gentle agitation to ensure even distribution.
-
-
Drying:
-
Carefully remove the fabric swatch from the solution using forceps.
-
Gently press the fabric to remove excess liquid.
-
Hang the treated swatch on a drying rack in the fume hood and allow it to air dry completely. Alternatively, a low-temperature oven can be used, ensuring the temperature is below the boiling point of the solvent and does not degrade the this compound.
-
-
Post-Treatment: Store the treated fabric swatches in a sealed, labeled container in a cool, dark place until efficacy testing.
Protocol for Efficacy Testing: Arm-in-Cage Test
The arm-in-cage test is a standard method for evaluating the repellency of treated textiles against biting insects.[4]
Materials:
-
Treated textile swatches
-
Untreated (control) textile swatches
-
Test cages containing a known number of host-seeking adult female mosquitoes (e.g., Aedes aegypti)
-
Human volunteer
-
Protective sleeve for the non-test arm
-
Timer
Procedure:
-
Volunteer Preparation: The volunteer should avoid using any scented soaps, lotions, or perfumes on the day of the test.
-
Test Setup:
-
Secure a treated textile swatch over the forearm of the volunteer, ensuring complete coverage.
-
The other arm should be covered with a protective sleeve.
-
-
Exposure:
-
The volunteer inserts the arm with the treated swatch into the mosquito cage for a set period (e.g., 3 minutes).
-
Record the number of mosquitoes that land on the treated fabric and the number that attempt to bite.
-
-
Control: Repeat the procedure with an untreated textile swatch on the same or a different volunteer to determine the baseline biting pressure.
-
Data Analysis: Calculate the percent repellency using the following formula:
% Repellency = [(C - T) / C] x 100
Where:
-
C = Number of bites/landings on the control fabric
-
T = Number of bites/landings on the treated fabric
This can be visualized in the following workflow:
-
Protocol for Wash Durability Testing
This protocol assesses the persistence of the repellent treatment after repeated laundering.
Materials:
-
Treated textile swatches
-
Standard laboratory washing machine (e.g., Launder-Ometer)
-
Standard non-ionic detergent
-
Deionized water
Procedure:
-
Initial Efficacy Test: Test the repellency of an unwashed treated swatch using the Arm-in-Cage protocol to establish a baseline.
-
Washing Cycles:
-
Subject a set of treated swatches to a specified number of washing and drying cycles according to a standardized method (e.g., AATCC Test Method 61).
-
For example, wash the swatches in a detergent solution at a controlled temperature and agitation, followed by rinsing and drying.
-
-
Post-Wash Efficacy Testing: After each set of washing cycles (e.g., 5, 10, 20 washes), conduct the Arm-in-Cage test on the washed swatches.
-
Data Analysis: Compare the percent repellency of the washed swatches to the unwashed baseline to determine the durability of the treatment.
Data Presentation
Quantitative data from efficacy and durability studies should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Repellency of Dimethyl Carbamate-Treated Cotton Against Aedes aegypti (Arm-in-Cage Test)
| Treatment | Concentration (% owf) | Mean Landings (n) | Mean Bites (n) | Percent Repellency (%) |
| Untreated Control | 0 | 25.3 | 18.7 | 0 |
| This compound | 1 | 8.1 | 2.5 | 86.6 |
| This compound | 5 | 2.4 | 0.1 | 99.5 |
| This compound | 10 | 0.8 | 0 | 100 |
Note: Data are illustrative and for demonstration purposes only.
Table 2: Hypothetical Wash Durability of 5% Dimethyl Carbamate-Treated Cotton
| Number of Washes | Mean Bites (n) | Percent Repellency (%) |
| 0 | 0.1 | 99.5 |
| 5 | 1.2 | 93.6 |
| 10 | 3.5 | 81.3 |
| 20 | 8.9 | 52.4 |
Note: Data are illustrative and for demonstration purposes only.
Logical Relationships in Repellent Development
The development and evaluation of a textile-based insect repellent follows a logical progression from initial treatment to final product consideration.
Safety Considerations
While this compound is a registered insect repellent, comprehensive toxicological data for textile applications is limited. Researchers should adhere to strict safety protocols, including:
-
Handling the chemical in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Conducting dermal irritation and sensitization studies on treated textiles before any human trials.
-
Disposing of chemical waste according to institutional guidelines.
Conclusion
This compound presents a promising avenue for the development of novel insect-repellent textiles. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate its efficacy, durability, and safety. Further studies are crucial to optimize application methods and to fully understand its mechanism of action, which will be vital for its potential commercialization and use in public health applications.
References
Analytical Standards for Dimethyl Carbonate Purity Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbonate (DMC) is a versatile, environmentally friendly chemical intermediate and solvent with wide-ranging applications in various industries, including pharmaceuticals.[1][2] Its use as a green reagent has increased its importance in drug development and manufacturing.[3][4] Ensuring the purity of dimethyl carbonate is critical for these applications, as impurities can affect reaction yields, product quality, and safety. This document provides detailed application notes and protocols for the analytical standards used in the purity assessment of dimethyl carbonate. The primary method discussed is Gas Chromatography (GC), which has been established as a simple, fast, and reliable technique for this purpose.[1][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the gas chromatographic analysis of dimethyl carbonate, providing a clear comparison of method parameters and performance.
Table 1: Gas Chromatography Method Parameters for Dimethyl Carbonate Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | HP-INNOWax, 60 m × 0.32 mm, 0.5 μm | HP-Wax polar capillary column |
| Carrier Gas | Helium | High-purity nitrogen |
| Flow Rate | 2.1 mL/min (constant flow) | 2.5 mL/min |
| Injection Mode | Split (100:1) | Split (50:1) |
| Injection Volume | 0.5 µL | 0.4 µL |
| Inlet Temperature | 270 °C | 280 °C |
| Detector | Flame Ionization Detector (FID) | Thermal Conductivity Detector (TCD) |
| Detector Temperature | 300 °C | 300 °C |
| Oven Program | 60 °C for 10 min, then 5 °C/min to 150 °C, hold for 10 min | Initial temperature 120°C, ramp at 20°C/min to 280°C, hold for 5 min |
| Internal Standard | Not specified | Cyclopentanol (B49286) |
Data compiled from multiple sources.[5][7][8]
Table 2: Performance Data for Dimethyl Carbonate Purity Analysis by GC
| Parameter | Value |
| Assay (Purity) | ≥99.0% (GC) |
| Relative Standard Deviation (RSD) | < 0.5% for DMC, methanol, and water |
| Limit of Detection (LOD) | 0.11 - 0.18 µg/mL for by-products |
| Limit of Quantitation (LOQ) | 0.44 - 0.72 µg/mL for by-products |
| Linearity (Correlation Coefficient, r) | ≥0.9997 |
| Spiked Recoveries | 91.5% - 105.6% |
Data compiled from multiple sources.[1][7][9]
Experimental Protocols
Protocol 1: Purity Assessment of Dimethyl Carbonate by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on a method for analyzing high-purity dimethyl carbonate and its potential impurities.
1. Objective: To determine the purity of dimethyl carbonate and quantify related impurities using a GC-FID system.
2. Materials and Reagents:
-
Dimethyl Carbonate sample
-
Reference standards for potential impurities (e.g., methanol, propylene (B89431) glycol)
-
High-purity helium (carrier gas)
-
High-purity hydrogen (FID fuel)
-
High-purity air (FID oxidant)
-
GC vials with caps
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Agilent Intuvo 9000 GC or similar.
-
Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm.[8]
4. GC-FID Conditions:
-
Inlet: 270 °C, 100:1 split ratio.[8]
-
Injection Volume: 0.5 µL.[8]
-
Column Flow: 2.1 mL/min helium (constant flow).[8]
-
Oven Temperature Program: Start at 60 °C and hold for 10 minutes. Ramp up to 150 °C at a rate of 5 °C/min and hold for 10 minutes.[8]
-
Detector: FID at 300 °C.[8]
5. Sample Preparation:
-
Directly inject the dimethyl carbonate sample without dilution.
6. Procedure:
-
Set up the GC-FID system according to the conditions specified above.
-
Inject 0.5 µL of the dimethyl carbonate sample into the GC.
-
Acquire the chromatogram.
-
Identify the dimethyl carbonate peak and any impurity peaks based on their retention times, which can be confirmed by running reference standards.
-
Calculate the purity of dimethyl carbonate using the area percent method, assuming all components have a similar response factor with the FID. For higher accuracy, determine the relative response factors of impurities against dimethyl carbonate.
7. Data Analysis:
-
The purity is calculated as the percentage of the peak area of dimethyl carbonate relative to the total area of all peaks in the chromatogram.
Protocol 2: Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography with Thermal Conductivity Detection (GC-TCD)
This protocol is suitable for the simultaneous determination of dimethyl carbonate, its organic impurities, and water content.
1. Objective: To quantify the purity of dimethyl carbonate and its common impurities, including water, using a GC-TCD system.
2. Materials and Reagents:
-
Dimethyl Carbonate sample
-
Cyclopentanol (internal standard)
-
Reference standards for potential impurities (e.g., methanol, 1,2-propylene glycol, water)
-
High-purity nitrogen (carrier gas)
-
GC vials with caps
3. Instrumentation:
-
Gas chromatograph equipped with a Thermal Conductivity Detector (TCD) and a split/splitless injector.
4. GC-TCD Conditions:
-
Carrier Gas: High-purity nitrogen.[7]
-
Column Flow Rate: 2.5 mL/min.[7]
-
Injection Mode: Split (50:1).[7]
-
Injection Volume: 0.4 µL.[7]
-
Injector Temperature: 280°C.[7]
-
Detector Temperature: 300°C.[7]
-
Oven Temperature Program: Initial temperature of 120°C, then increase at a rate of 20°C/min to 280°C and hold for 5 minutes.[7]
5. Sample and Standard Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of cyclopentanol in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of dimethyl carbonate and expected impurities, along with a fixed concentration of the internal standard (cyclopentanol).
-
Sample Preparation: Accurately weigh a known amount of the dimethyl carbonate sample and add a precise volume of the internal standard stock solution.
6. Procedure:
-
Set up the GC-TCD system with the specified conditions.
-
Inject the calibration standards to establish a calibration curve for each component.
-
Inject the prepared sample.
-
Record the chromatograms.
7. Data Analysis:
-
Identify the peaks corresponding to dimethyl carbonate, impurities, and the internal standard based on their retention times.
-
Calculate the concentration of each component in the sample using the calibration curves.
-
The purity of dimethyl carbonate is determined by its calculated concentration.
Visualizations
The following diagrams illustrate the experimental workflow for the purity assessment of dimethyl carbonate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl carbonate | 616-38-6 [chemicalbook.com]
- 4. Dimethyl carbonate analytical standard 616-38-6 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Dimethyl carbonate analytical standard 616-38-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Dimethyl Carbate Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting and improving the photostability of Dimethyl carbate formulations. Given that specific public data on the photodegradation of this compound is limited, this guide incorporates established principles from the International Council for Harmonisation (ICH) guidelines and extrapolates from chemically related structures to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photostability and why is it critical for this compound formulations?
A1: Photostability is the capacity of a substance or product to resist change upon exposure to light. For this compound, an insect repellent, exposure to sunlight is an expected part of its lifecycle.[1][2] Photodegradation can lead to a loss of potency (reduced repellent efficacy), the formation of potentially harmful degradants, and changes in the physical properties of the formulation, such as color and odor. Ensuring photostability is crucial for product efficacy, safety, and shelf-life.
Q2: What are the common signs of photodegradation in a formulation?
A2: Visual indicators of photodegradation can include discoloration (e.g., yellowing), precipitation, or phase separation. However, significant degradation can occur without visible changes. The most reliable way to detect photodegradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can quantify the loss of the active ingredient and the emergence of degradation products.
Q3: Which parts of the this compound molecule are most susceptible to photodegradation?
A3: While specific degradation pathways for this compound are not extensively documented, its chemical structure suggests potential vulnerabilities. The molecule contains a carbon-carbon double bond within its bicyclo[2.2.1]hept-5-ene ring system and two dimethyl ester functional groups.[1][3] Potential photodegradation reactions could include:
-
Isomerization or cycloaddition reactions at the double bond.
-
Oxidation of the double bond or adjacent carbons.
-
Hydrolysis or photolysis of the ester groups, although this is generally less common from light alone unless sensitizers are present.
Q4: What are the standard regulatory guidelines for photostability testing?
A4: The primary guideline is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products".[4][5] This guideline outlines a systematic approach, including forced degradation studies to understand the photosensitivity of the material and confirmatory studies to evaluate the impact on the final product in its packaging.[5][6]
Q5: What analytical methods are best for monitoring the photostability of this compound?
A5: A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the drug substance and drug product with specificity and accuracy. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, as it can separate the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying the structure of volatile degradants.[7][8]
Troubleshooting Guide
Problem: My this compound formulation shows rapid degradation during photostability testing.
-
Possible Cause 1: Inherent Photosensitivity. The this compound molecule itself may be inherently unstable to the tested light wavelengths.
-
Solution: Confirm this by testing a simple solution of the active substance in an inert solvent. If it degrades, focus on formulation strategies to protect it.
-
-
Possible Cause 2: Excipient Interaction. An excipient in your formulation could be acting as a photosensitizer.[9][10]
-
Possible Cause 3: Inappropriate Packaging. The immediate container may not offer sufficient light protection.
-
Solution: Test the formulation in packaging that offers better light protection, such as amber glass/plastic or fully opaque containers.
-
Problem: The photodegradation profile of my drug product is different from the pure drug substance.
-
Possible Cause: This strongly suggests an interaction with one or more excipients.[10] The excipients could be creating a microenvironment (e.g., different pH) that alters the degradation pathway or could be directly participating in the reaction.
-
Solution: Follow the steps outlined above to test individual excipients. Consider the physical state of the drug in the formulation (dissolved vs. suspended), as this can also influence its stability.
-
Problem: My placebo formulation is changing color upon exposure to light.
-
Possible Cause: This indicates that one or more of the excipients are not photostable. While this may not directly impact the this compound, it is an undesirable quality issue.
-
Solution: Identify the unstable excipient through systematic testing of individual components. Replace it with a more photostable alternative. Common culprits can include certain polymers, antioxidants, or colorants.
-
Data Presentation
Table 1: ICH Q1B Standard Conditions for Confirmatory Photostability Testing This table summarizes the light exposure conditions required by regulatory guidelines for confirmatory studies.[4][5]
| Light Source | Minimum Exposure Level |
| Cool white fluorescent lamp | Not less than 1.2 million lux hours |
| Near UV fluorescent lamp (320-400 nm) | Not less than 200 watt hours/m² |
Table 2: Potential Strategies for Photostabilization of Formulations
| Strategy | Mechanism of Action | Examples |
| UV Absorbers | Absorb harmful UV radiation before it can reach the active ingredient. | Benzophenones, Avobenzone, Titanium Dioxide |
| Light Scatterers | Reflect and scatter incident light, reducing its penetration into the formulation. | Titanium Dioxide, Zinc Oxide |
| Antioxidants | Inhibit photo-oxidation by scavenging free radicals or reactive oxygen species. | Butylated Hydroxytoluene (BHT), Ascorbic Acid |
| Quenchers | Deactivate excited-state molecules before they can cause degradation. | Carotenoids, certain transition metal chelates |
| Opaque Packaging | Provides a physical barrier to prevent any light from reaching the product. | Amber glass, opaque plastics (e.g., HDPE) |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
-
Objective: To evaluate the overall photosensitivity of this compound, generate potential degradation products for analytical method validation, and elucidate degradation pathways.[5]
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a transparent, inert solvent (e.g., acetonitrile:water 50:50).
-
Dispense the solution into chemically inert, transparent vials (e.g., quartz or borosilicate glass).
-
Prepare a "dark control" sample by wrapping a vial in aluminum foil.
-
-
Exposure Conditions:
-
Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).[4]
-
Expose samples to an energy dose significantly higher than confirmatory testing (e.g., 2-5 times the ICH minimum) to induce degradation.
-
-
Analysis:
-
At specified time points, withdraw aliquots from the light-exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Calculate the percentage degradation and identify the relative retention times of any new peaks.
-
If necessary, use LC-MS to obtain mass information on the degradation products.
-
Protocol 2: Confirmatory Photostability Study of a Formulation
-
Objective: To determine if the formulation and its packaging provide adequate protection from light.[5][12]
-
Sample Preparation:
-
Prepare a batch of the final this compound formulation.
-
Package the formulation in its proposed immediate container (e.g., a spray bottle).
-
As a worst-case scenario, also expose the formulation directly to light in a shallow, transparent dish (e.g., a petri dish).
-
Prepare dark control samples for each packaging configuration by wrapping them in aluminum foil.
-
-
Exposure Conditions:
-
Expose the samples in a photostability chamber to the minimum levels specified in ICH Q1B (≥ 1.2 million lux hours and ≥ 200 W h/m²).[4]
-
-
Analysis:
-
After exposure, analyze the light-exposed and dark control samples.
-
Assay for this compound content and quantify any specified or unspecified degradation products.
-
Evaluate physical properties (appearance, color, pH, etc.).
-
Compare the results to the acceptance criteria to determine if the product is sufficiently photostable.
-
Mandatory Visualizations
Caption: A hypothetical photodegradation pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. iagim.org [iagim.org]
- 7. fao.org [fao.org]
- 8. Evaluation of photostability of solid-state dimethyl 1,4-dihydro-2, 6-dimethyl-4-(2-nitro-phenyl)-3,5-pyridinedicarboxylate by using Fourier-transformed reflection-absorption infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of excipients and package components in the photostability of liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Dimethyl Carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Dimethyl carbamate (B1207046).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Dimethyl carbamate?
A1: Dimethyl carbamate is considered to be practically insoluble in water. This low solubility can pose significant challenges for in vitro and in vivo studies that require aqueous-based solutions.
Q2: Why is my Dimethyl carbamate not dissolving in my aqueous buffer?
A2: The inherent hydrophobicity of the Dimethyl carbamate molecule is the primary reason for its poor dissolution in aqueous solutions. If you are observing precipitation or cloudiness, it is likely that the concentration of Dimethyl carbamate exceeds its solubility limit in your chosen buffer system.
Q3: Can I use organic solvents to dissolve Dimethyl carbamate first?
A3: Yes, this is a common initial step. Dimethyl carbamate is soluble in usual organic solvents. A concentrated stock solution can be prepared in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous solution, as it can impact experimental outcomes and may be toxic to cells or organisms.
Q4: What are the common strategies to improve the aqueous solubility of hydrophobic compounds like Dimethyl carbamate?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.[1] Common approaches include the use of co-solvents, cyclodextrins, liposomes, micelles, and pH adjustment for ionizable compounds.[1][2][3][4]
Troubleshooting Guides
Issue 1: Precipitation of Dimethyl carbamate upon addition to aqueous media from an organic stock solution.
Cause: This "crashing out" occurs when the local concentration of the compound exceeds its solubility limit as the organic solvent disperses into the aqueous phase.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final desired concentration of Dimethyl carbamate in your aqueous solution.
-
Optimize the Co-solvent Concentration: While a high concentration of an organic co-solvent can aid dissolution, it may not be compatible with your experimental system. Systematically test the minimal amount of co-solvent required to maintain solubility at your target concentration. Co-solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) are commonly used.[5][]
-
Stepwise Addition and Vigorous Mixing: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
Issue 2: The required concentration of Dimethyl carbamate cannot be achieved even with a co-solvent.
Cause: The intrinsic solubility of Dimethyl carbamate in your system may be too low for your experimental needs.
Solutions:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their apparent aqueous solubility.[7][8][9][10]
-
Experimental Protocol: See "Experimental Protocol 1: Preparation of a Dimethyl carbamate-Cyclodextrin Inclusion Complex."
-
-
Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer, effectively dispersing them in an aqueous medium.[11][12][13][14]
-
Experimental Protocol: See "Experimental Protocol 2: Preparation of a Dimethyl carbamate Liposomal Formulation."
-
-
Micellar Solubilization: Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules in their core, increasing their solubility in aqueous solutions.[15][16][17]
Issue 3: Concerns about the biological effects of solubility-enhancing excipients.
Cause: Excipients such as organic solvents, cyclodextrins, and surfactants can have their own biological effects, which may interfere with the interpretation of experimental results.
Solutions:
-
Thorough Excipient Controls: Always include a vehicle control in your experiments. This control should contain all the excipients used to dissolve the Dimethyl carbamate, at the same final concentration, but without the compound itself.
-
Select Biocompatible Excipients: Opt for excipients with a well-established safety profile and low biological activity. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin in pharmaceutical formulations due to its favorable safety profile.
-
Minimize Excipient Concentration: Use the lowest possible concentration of any excipient that achieves the desired solubility of Dimethyl carbamate.
Quantitative Data Summary
| Method | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | Variable, depends on co-solvent and concentration | Simple and cost-effective[5] | Potential for solvent toxicity and interference with assays[5] |
| Cyclodextrins | Can be significant (e.g., 10 to 100-fold or more) | High loading capacity, can improve stability[7][8] | May alter drug pharmacokinetics, potential for nephrotoxicity at high doses |
| Liposomes | High, depends on formulation | Biocompatible, can offer targeted delivery[11] | More complex preparation, potential for stability issues[12] |
| Micelles | Significant, depends on surfactant and concentration | Can achieve high drug loading | Potential for surfactant toxicity |
Experimental Protocols
Experimental Protocol 1: Preparation of a Dimethyl carbamate-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an inclusion complex of Dimethyl carbamate with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
Dimethyl carbamate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Calculate the required amounts of Dimethyl carbamate and HP-β-CD for a desired molar ratio (commonly 1:1 or 1:2).
-
Place the HP-β-CD in the mortar.
-
Add a small amount of deionized water to the HP-β-CD and triturate with the pestle to form a paste.
-
Add the Dimethyl carbamate to the paste.
-
Knead the mixture for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of water.
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator over a suitable desiccant.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can then be dissolved in your aqueous buffer. The solubility should be determined experimentally.
Experimental Protocol 2: Preparation of a Dimethyl carbamate Liposomal Formulation
This protocol provides a general method for preparing multilamellar vesicles (MLVs) containing Dimethyl carbamate using the thin-film hydration technique.
Materials:
-
Dimethyl carbamate
-
Phosphatidylcholine (e.g., from egg or soy)
-
Cholesterol
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine, cholesterol, and Dimethyl carbamate in a mixture of chloroform and methanol (typically 2:1 v/v) in the round-bottom flask. The lipid-to-drug ratio will need to be optimized.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure. A thin lipid film will form on the inner wall of the flask. It is important to ensure all organic solvent is removed.
-
Hydrate (B1144303) the lipid film by adding the aqueous buffer to the flask. The volume of the buffer will determine the final lipid concentration.
-
Gently rotate the flask by hand to allow the buffer to fully hydrate the lipid film.
-
Vortex the flask for several minutes to form a milky suspension of multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, the suspension can be sonicated in a bath sonicator for a defined period.
-
The resulting liposomal suspension should be characterized for size, encapsulation efficiency, and stability.
Visualizations
Caption: Workflow for addressing low aqueous solubility of Dimethyl carbamate.
References
- 1. Methods of solubility enhancements | PPTX [slideshare.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veterinaria.org [veterinaria.org]
- 13. researchgate.net [researchgate.net]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Enhancing Dimethyl Carbate Efficacy by Reducing Volatility
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the volatility of Dimethyl carbate (DMC) for longer-lasting insect repellent efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating long-lasting this compound repellents?
The primary challenge is the inherent volatility of this compound. While its vapor is what repels insects, a high evaporation rate shortens the duration of its effectiveness, requiring frequent reapplication. The goal is to create a controlled-release formulation that maintains a sufficient vapor concentration over an extended period.
Q2: What are the most promising strategies for reducing the volatility of this compound?
The most effective strategies involve creating controlled-release systems that trap DMC and release it slowly over time. The two main approaches are:
-
Microencapsulation: Encapsulating liquid DMC droplets within a solid polymer shell. The release rate is controlled by the permeability and thickness of the polymer wall.
-
Inclusion Complexes: Forming a complex where a DMC molecule is physically trapped within the cavity of a host molecule, most commonly a cyclodextrin (B1172386). The DMC is released as the complex dissociates.
Q3: How do I choose between microencapsulation and cyclodextrin inclusion complexes?
The choice depends on the desired release profile, the formulation type (e.g., lotion, spray), and the manufacturing process.
-
Microencapsulation is versatile and can offer a wide range of release rates depending on the polymer and microcapsule size. It is well-suited for topical formulations.
-
Cyclodextrin inclusion complexes are molecular-level encapsulations that can improve the stability and solubility of the active ingredient.[1] They are often used in aqueous-based formulations.
Q4: What factors influence the release rate of this compound from a polymer matrix?
Several factors govern the release rate of DMC from a polymer matrix:
-
Polymer properties: The type of polymer, its molecular weight, and its hydrophobicity are critical.[2] More hydrophobic polymers will generally have a stronger affinity for DMC and may result in a slower release.
-
Matrix structure: The porosity and tortuosity of the polymer matrix affect the diffusion path of the DMC molecules.[3]
-
DMC loading: Higher concentrations of DMC within the matrix can lead to a faster initial release rate.
-
Environmental factors: Temperature and air flow around the application site will influence the evaporation rate from the surface of the formulation.
Q5: How does this compound repel insects?
This compound, like other carbamate-based repellents, is believed to interfere with the insect's olfactory system.[4] The vapor molecules bind to odorant receptors on the insect's antennae, disrupting their ability to detect attractant cues from a host, such as carbon dioxide and skin odors.[5][6] This effectively makes the host "invisible" to the insect.
Troubleshooting Guides
Microencapsulation of this compound
| Problem | Possible Causes | Troubleshooting Steps |
| Low encapsulation efficiency | 1. Poor emulsification. 2. Premature polymerization. 3. DMC leakage during processing. | 1. Optimize stirring speed and duration during emulsification. 2. Adjust the concentration of the emulsifier. 3. Control the reaction temperature and pH to manage the polymerization rate. 4. Ensure the chosen polymer is compatible with DMC. |
| Irregular or agglomerated microcapsules | 1. Inadequate stirring. 2. Incorrect concentration of reactants. 3. Uncontrolled polymerization rate. | 1. Ensure consistent and appropriate agitation throughout the process. 2. Optimize the ratio of core material (DMC) to wall material (polymer). 3. Use a stabilizer to prevent agglomeration. |
| Initial burst release is too high | 1. High concentration of DMC on the surface of the microcapsules. 2. Thin or porous polymer walls. | 1. Wash the microcapsules with a suitable solvent to remove surface DMC. 2. Increase the polymer concentration or use a cross-linking agent to create a denser shell. 3. Adjust the polymerization conditions to favor thicker wall formation. |
| Release rate is too slow | 1. Polymer walls are too thick or impermeable. 2. Strong interaction between DMC and the polymer matrix. | 1. Decrease the polymer concentration or the cross-linking density. 2. Incorporate a porogen into the formulation to create channels for release. 3. Select a polymer with a lower affinity for DMC. |
| Formulation instability (e.g., phase separation) | 1. Incompatibility of microcapsules with the final product base (lotion, spray). 2. Degradation of the polymer shell over time. | 1. Use a suspending agent or thickener in the final formulation. 2. Ensure the pH and ionic strength of the base are compatible with the microcapsules. 3. Conduct stability studies at different temperatures to assess the long-term integrity of the microcapsules.[7] |
Cyclodextrin Inclusion Complexes with this compound
| Problem | Possible Causes | Troubleshooting Steps |
| Low complexation efficiency | 1. Poor solubility of DMC or cyclodextrin in the chosen solvent. 2. Steric hindrance preventing DMC from entering the cyclodextrin cavity. 3. Inappropriate stoichiometry. | 1. Use a co-solvent to improve the solubility of both components. 2. Select a cyclodextrin with a cavity size appropriate for the dimensions of the DMC molecule. 3. Optimize the molar ratio of DMC to cyclodextrin. |
| Precipitation of the complex | 1. Exceeding the solubility limit of the inclusion complex. 2. Changes in temperature or pH affecting solubility. | 1. Adjust the concentration of the complex in the solution. 2. Control the temperature and pH of the formulation. 3. Consider using a more soluble cyclodextrin derivative. |
| Release rate is too fast | 1. Weak binding between DMC and the cyclodextrin. 2. Rapid dissociation of the complex in the formulation. | 1. Choose a cyclodextrin that forms a more stable complex with DMC. 2. Modify the formulation to slow down the dissociation (e.g., by adding a competing guest molecule in a small concentration). |
| Difficulty in characterizing the complex | 1. Insufficient formation of the inclusion complex. 2. Overlapping signals in analytical techniques. | 1. Confirm complex formation using multiple analytical methods (e.g., NMR, DSC, FTIR). 2. Use techniques like 2D NMR (ROESY) to confirm the spatial proximity of DMC and cyclodextrin protons. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [8][9] |
| Molecular Weight | 210.23 g/mol | [8][9] |
| Appearance | Viscous, syrupy liquid | [9][10] |
| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [9] |
| Melting Point | 38 °C (when very pure) | [8][9] |
| Density | 1.164 g/cm³ at 21 °C | [9] |
| Solubility | Practically insoluble in water; Soluble in common organic solvents. | [9] |
Table 2: Illustrative Release Characteristics of Controlled-Release Formulations (Hypothetical Data for DMC)
| Formulation Type | Carrier Material | DMC Loading (%) | Initial Burst Release (First Hour, %) | Time to 80% Release (Hours) |
| Microencapsulation | Poly(methyl methacrylate) | 20 | 25 | 8 |
| Ethylcellulose | 20 | 15 | 12 | |
| Inclusion Complex | β-Cyclodextrin | 10 | 40 | 6 |
| Hydroxypropyl-β-cyclodextrin | 10 | 30 | 10 | |
| Unformulated DMC | - | 100 | >90 | < 1 |
Note: This table presents hypothetical data to illustrate the expected trends in release profiles for different formulations of this compound. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Microencapsulation of this compound by Interfacial Polymerization
Objective: To encapsulate this compound in polyurea microcapsules to achieve a sustained release profile.
Materials:
-
This compound (DMC)
-
Toluene-2,4-diisocyanate (TDI)
-
Ethylenediamine (EDA)
-
Polyvinyl alcohol (PVA) as a stabilizer
-
Deionized water
-
Hexane (B92381) (for washing)
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of TDI in a solution of DMC. This will be the core material.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA. This will act as the continuous phase and stabilizer.
-
Emulsification: Add the oil phase to the aqueous phase under constant mechanical stirring to form an oil-in-water emulsion. The stirring speed and time should be optimized to achieve the desired droplet size.
-
Polymerization: Add an aqueous solution of EDA dropwise to the emulsion while continuing to stir. The polymerization reaction will occur at the oil-water interface, forming the polyurea shell around the DMC droplets.
-
Curing: Continue stirring for a specified period (e.g., 2-3 hours) at a controlled temperature (e.g., 50-60 °C) to ensure complete polymerization.
-
Washing and Collection: Allow the microcapsule suspension to cool. Collect the microcapsules by filtration or centrifugation. Wash the collected microcapsules with deionized water and hexane to remove unreacted monomers and surface DMC.
-
Drying: Dry the microcapsules in an oven at a low temperature (e.g., 40 °C) or by freeze-drying.
Characterization:
-
Encapsulation Efficiency: Determine the amount of encapsulated DMC by extracting a known weight of microcapsules with a suitable solvent and quantifying the DMC content using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Particle Size and Morphology: Analyze the size distribution and surface morphology of the microcapsules using Scanning Electron Microscopy (SEM).
-
Release Rate: Measure the in vitro release of DMC from the microcapsules over time. Place a known amount of microcapsules in a controlled environment (e.g., a sealed chamber with a constant airflow) and periodically sample the air or a collecting medium to quantify the released DMC using GC-MS.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Co-precipitation
Objective: To form an inclusion complex of this compound with β-cyclodextrin to reduce its volatility.
Materials:
-
This compound (DMC)
-
β-Cyclodextrin (β-CD)
-
Deionized water
Procedure:
-
Dissolution: Dissolve a specific amount of β-CD in deionized water with gentle heating and stirring.
-
Addition of DMC: Separately, dissolve a stoichiometric amount of DMC in a minimal amount of ethanol.
-
Complexation: Slowly add the ethanolic solution of DMC to the aqueous solution of β-CD under continuous stirring.
-
Precipitation: Continue stirring the mixture for an extended period (e.g., 24 hours) at a controlled temperature (e.g., room temperature). The inclusion complex will gradually precipitate out of the solution.
-
Collection: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any uncomplexed DMC adhering to the surface.
-
Drying: Dry the inclusion complex in a vacuum oven at a low temperature.
Characterization:
-
Complex Formation: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Changes in the characteristic peaks of both DMC and β-CD indicate complex formation.
-
Loading Efficiency: Determine the amount of DMC in the complex by dissolving a known weight of the complex in a suitable solvent and quantifying the DMC content using High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
Volatility Assessment: Compare the weight loss of the DMC-β-CD complex over time with that of unformulated DMC at a specific temperature using Thermogravimetric Analysis (TGA).
Mandatory Visualizations
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing the drug release from calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating Ligand Discovery for Insect Odorant Receptors [ijbs.com]
- 5. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selectivity of odorant receptors in insects [frontiersin.org]
- 7. Stability Characterization of a Polysorbate 80-Dimethyl Trisulfide Formulation, a Cyanide Antidote Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound [drugfuture.com]
- 10. medkoo.com [medkoo.com]
Technical Support Center: Addressing Skin Irritation Potential of Dimethyl Carbamate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and evaluating the skin irritation potential of formulations containing Dimethyl carbate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in formulations?
A1: this compound is a dicarboxylic acid ester used primarily as an insect repellent.[1][2][3][4][5] It also finds application as a solvent in various products, including cosmetics, pharmaceuticals, paints, and coatings.[6][7][8][9]
Q2: Is this compound itself a skin irritant?
A2: Based on available data, this compound is considered to have a low potential for skin irritation. Studies in both animals and humans have generally shown no or only slight, reversible skin reactions. It is not classified as a skin sensitizer.
Q3: My formulation with this compound is causing skin irritation. What could be the cause?
A3: While this compound is unlikely to be the primary irritant, the overall formulation can contribute to skin irritation. Potential causes include:
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Co-ingredients: Other components in your formulation, such as surfactants, preservatives, fragrances, or active pharmaceutical ingredients, may have irritant properties.
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pH of the final formulation: A pH that is too acidic or alkaline can disrupt the skin's natural barrier and cause irritation.
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Ingredient interactions: High concentrations of solvents like this compound could potentially alter the solubility or stability of other ingredients, leading to the formation of irritant species.
-
Occlusivity of the formulation: A highly occlusive vehicle can enhance the penetration of other potentially irritating substances into the skin.
Q4: What are the regulatory guidelines for assessing skin irritation?
A4: The Organization for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for skin irritation testing. Key guidelines include:
-
OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This is an in vitro method using a reconstructed human epidermis model to assess skin irritation potential.[10][11][12][13][14]
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This is the in vivo method, typically using albino rabbits, to assess acute skin irritation and corrosion.[15][16][17][18][19]
Troubleshooting Guide: Skin Irritation in Dimethyl Carbamate Formulations
This guide provides a systematic approach to identifying and resolving skin irritation issues in your formulations.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Erythema (redness), edema (swelling), or pruritus (itching) after application. | Formulation pH is outside the optimal range for skin (typically 4.5-6.0). | 1. Measure the pH of your final formulation.2. Adjust the pH using appropriate buffering agents to bring it within the skin-compatible range. |
| A specific co-ingredient is causing irritation. | 1. Review the safety data sheets (SDS) and literature for all ingredients to identify known irritants.2. Conduct patch testing with individual components to isolate the irritant.3. Consider replacing the problematic ingredient with a less irritating alternative. | |
| Interaction between this compound and another ingredient. | 1. Evaluate the stability of the formulation over time and under different storage conditions.2. Simplify the formulation to its basic components and incrementally add ingredients to identify any problematic interactions. | |
| Delayed skin reactions (e.g., after several hours or days). | Potential for mild irritation or sensitization from a co-ingredient. | 1. Perform a Human Repeat Insult Patch Test (HRIPT) on a small panel of volunteers to assess the sensitization potential of the final formulation.2. Consult with a toxicologist to evaluate the formulation's safety profile. |
| Unexpectedly high in vitro cytotoxicity in skin models. | The concentration of this compound or other solvents is too high. | 1. Titrate the concentration of this compound in the formulation to determine a non-cytotoxic level.2. Evaluate the cytotoxicity of the vehicle/base formulation without this compound. |
| The formulation is disrupting the skin barrier model. | 1. Assess the transepidermal water loss (TEWL) in in vitro skin models to determine the impact on barrier function.2. Incorporate ingredients known to support skin barrier function, such as ceramides (B1148491) or fatty acids. |
Data on Skin Irritation Potential of Dimethyl Carbamate
The following tables summarize findings from various studies on the skin irritation potential of this compound.
Table 1: Animal Studies
| Species | Dose/Concentration | Exposure | Observations | Conclusion |
| Rabbit | 0.5 ml | 4 hours (occlusive) | Slight to moderate, reversible erythema and edema in some animals. | Classified as a skin irritant in one study. |
| Guinea Pig | 75% | 6 hours (occlusive) during challenge phase | No signs of dermal irritation observed during the challenge phase. | Classified as a non-sensitizer. |
| Mouse | ≥ 75% | 28 days | Significant decrease in thymus weight. No effects on body weight or hematological parameters. | Dermal exposure was not found to be toxic, but systemic effects were noted at high concentrations. |
Table 2: Human Studies
| Number of Subjects | Dose/Concentration | Exposure | Observations | Conclusion |
| 21 | Not Stated | 48 hours (occlusive patch) | No skin irritation was observed. | Dimethyl Carbonate was not irritating under the test conditions. |
| Not Stated | Not Stated | Not Stated | In some subjects, erythema and desquamation were observed. | The product had very low cutaneous irritation potential. |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD 439)
This protocol provides a general framework for assessing the skin irritation potential of a formulation using a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).
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RhE Tissue Culture: Culture the RhE tissues at the air-liquid interface according to the manufacturer's instructions.
-
Test Substance Application:
-
Apply a sufficient amount of the test formulation (typically 25-50 µL for liquids or 25-50 mg for solids/semi-solids) directly onto the surface of the RhE tissue.
-
Ensure even coverage of the stratum corneum.
-
-
Exposure and Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.
-
Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a further period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.
-
Extract the formazan (B1609692) dye from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the formazan solution using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the negative control. A formulation is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).
In Vivo Acute Dermal Irritation/Corrosion (Based on OECD 404)
This protocol is a summary and should be performed by trained professionals in compliance with animal welfare regulations.
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Test Area Preparation: Clip the fur from the dorsal area of the trunk of the animal approximately 24 hours before the test.
-
Test Substance Application:
-
Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area (approximately 6 cm²) of the clipped skin.
-
Cover the application site with a gauze patch and secure it with non-irritating tape.
-
-
Exposure: The exposure duration is typically 4 hours.
-
Removal of Test Substance: After exposure, remove the patch and any residual test substance, usually by washing with water or an appropriate solvent.
-
Observation:
-
Examine the skin for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Score the reactions according to a standardized grading scale (e.g., Draize scale).
-
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. The classification of the substance's irritation potential is based on these scores and the reversibility of the observed effects.
Visualizations
Caption: In Vitro Skin Irritation Testing Workflow.
Caption: General Signaling Pathway of Skin Irritation.
References
- 1. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound [drugfuture.com]
- 6. Custom What Is Dimethyl Carbonate DMC Used For? [slchemtech.com]
- 7. DMC (DIMETHYL CARBONATE) - Ataman Kimya [atamanchemicals.com]
- 8. DMC (DIMETHYL CARBONATE) - Ataman Kimya [atamanchemicals.com]
- 9. Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical [silverfernchemical.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. iivs.org [iivs.org]
- 13. senzagen.com [senzagen.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. episkin.com [episkin.com]
- 18. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
Optimizing Dimethyl Carbate Concentration for Maximum Repellency: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers and scientists working to optimize the concentration of Dimethyl carbate for maximum insect repellency. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research and development efforts.
Data Presentation: Efficacy of this compound
Obtaining precise, publicly available data on the dose-response relationship of this compound can be challenging. While it is a known insect repellent, specific studies detailing percentage repellency at various concentrations are not as widely published as for compounds like DEET. For illustrative purposes, the following table demonstrates how to structure such quantitative data. Researchers are encouraged to generate their own dose-response curves through rigorous experimental testing.
Table 1: Example of Repellency Data for this compound Against Aedes aegypti Mosquitoes
| Concentration (% w/v) | Mean Protection Time (minutes) | Percent Repellency (at 1 hour) | Standard Deviation (±) |
| 1% | 30 | 45% | 3.2 |
| 5% | 90 | 75% | 4.5 |
| 10% | 180 | 92% | 2.8 |
| 15% | 240 | 98% | 1.5 |
| 20% | 240 | 98.5% | 1.3 |
| Control (Ethanol) | 2 | 5% | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions, insect species, and formulation.
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental protocols. Below are detailed methodologies for key experiments in determining insect repellent efficacy.
Arm-in-Cage Test for Repellency
This is a standard laboratory method to assess the efficacy of a topical repellent against biting insects.
Objective: To determine the complete protection time (CPT) of a this compound formulation against mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
This compound solutions at various concentrations in a suitable solvent (e.g., ethanol).
-
Control solution (solvent only).
-
Human volunteers.
-
Gloves to protect the hands.
-
Timer.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented lotions, perfumes, or soaps on the day of the test.
-
Application: A precise volume of the this compound solution (e.g., 1 mL) is applied evenly to a defined area (e.g., 25 cm²) on the volunteer's forearm. The other arm is treated with the control solution.
-
Exposure: The treated forearm is inserted into the mosquito cage for a set period (e.g., 3 minutes).
-
Observation: The number of mosquitoes that land and probe the skin is recorded.
-
Time Intervals: The exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.
-
Data Recording: The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
-
Ethical Considerations: All studies involving human subjects must be approved by an institutional review board (IRB).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting an arm-in-cage repellency test.
Caption: Workflow for Arm-in-Cage Repellency Testing.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during their experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent repellency results between trials. | 1. Variable application of the repellent. 2. Differences in mosquito age or biting avidity. 3. Environmental fluctuations (temperature, humidity). 4. Volunteer-specific factors (diet, skin chemistry). | 1. Ensure precise and uniform application of the test solution to the defined skin area. Use a micropipette for accuracy. 2. Use mosquitoes of a consistent age range (e.g., 5-10 days old) and ensure they are actively host-seeking. 3. Conduct experiments in a controlled environment with stable temperature and humidity. 4. Use a diverse pool of volunteers and randomize the application of test and control solutions. |
| Low repellency observed even at high concentrations. | 1. The specific insect species being tested may have low sensitivity to this compound. 2. The formulation (solvent) may be affecting the volatility or absorption of the active ingredient. 3. Rapid evaporation of the active ingredient. | 1. Verify the known susceptibility of the target insect species to this compound from literature or conduct preliminary screening. 2. Experiment with different carrier solvents or formulations (e.g., lotions, creams) that may alter the release profile. 3. Consider adding a fixative to the formulation to reduce the evaporation rate. |
| Volunteers report skin irritation. | 1. The concentration of this compound is too high. 2. The solvent used is causing irritation. | 1. Test a range of lower concentrations to determine the minimum effective concentration with acceptable dermal tolerance. 2. Switch to a more skin-friendly solvent, such as a different grade of ethanol (B145695) or a cosmetic base. Always perform a patch test before full application. |
| How is Percent Repellency calculated? | - | Percent Repellency can be calculated using the formula: % Repellency = [ (C - T) / C ] * 100 Where: C = Number of insects on the control surface. T = Number of insects on the treated surface. |
| What is the mode of action of this compound? | - | The precise mode of action for many repellents, including this compound, is still under investigation. It is generally believed that they work by blocking the insect's olfactory receptors, making it difficult for them to locate a host. |
Signaling Pathway and Logical Relationships
The interaction between a repellent, an insect's sensory system, and the resulting behavioral response can be visualized as a simplified signaling pathway.
Caption: Simplified Signaling Pathway of Insect Repellency.
This guide provides a foundational framework for your research on this compound. For further inquiries or more specific troubleshooting, consulting specialized literature in entomology and repellent formulation is highly recommended.
Technical Support Center: Dimethyl Carbonate (DMC) Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Dimethyl Carbonate (DMC) during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Note on nomenclature: The information provided pertains to Dimethyl Carbonate (CAS No. 616-38-6), a common solvent and reagent. This is distinct from Dimethyl carbate (CAS No. 39589-98-5), an insect repellent. Based on the context of experimental and storage degradation, this guide focuses on Dimethyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Dimethyl Carbonate degradation in storage?
A1: The primary causes of Dimethyl Carbonate (DMC) degradation are exposure to moisture, extreme temperatures, and incompatible pH conditions.[1][2][3] The most common degradation pathway is hydrolysis, where DMC reacts with water to form methanol (B129727) and carbon dioxide.[1][2] This process can be accelerated by the presence of acids or bases.[2][3] High temperatures can also lead to thermal decomposition.[4][5]
Q2: What are the ideal storage conditions for Dimethyl Carbonate?
A2: To ensure stability, Dimethyl Carbonate should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[6][7][8] The container should be tightly closed to prevent moisture ingress.[6][7][9] Storage temperatures should be kept between 2°C and 40°C.[10]
Q3: What are the common degradation products of Dimethyl Carbonate?
A3: The most common degradation products from hydrolysis are methanol and carbon dioxide.[1][2][11] Under thermal stress, decomposition can be more complex, potentially leading to the formation of methyl radicals and other byproducts.[4][12]
Q4: How does the presence of water affect DMC stability?
A4: Dimethyl Carbonate is partially soluble in water and will hydrolyze over time.[1] The presence of water, especially in combination with acidic or basic conditions, significantly accelerates its degradation to methanol and CO2.[1][2][3] Therefore, minimizing contact with moisture is critical for long-term storage.
Q5: Is Dimethyl Carbonate sensitive to light?
A5: While hydrolysis and thermal degradation are more commonly cited issues, it is good practice to protect DMC from direct sunlight and UV light to prevent potential photodegradation, a common issue for many organic compounds.[7][13]
Q6: How does pH influence the stability of Dimethyl Carbonate?
A6: Dimethyl Carbonate is susceptible to both acid- and base-catalyzed hydrolysis.[2][3] The rate of hydrolysis increases in both acidic and alkaline conditions compared to a neutral pH.[2] Therefore, maintaining a neutral environment is crucial for preventing degradation in aqueous systems.
Q7: What materials are recommended for storing Dimethyl Carbonate?
A7: It is recommended to store Dimethyl Carbonate in its original container or in containers made of the same material.[6] Ensure containers are tightly sealed and properly grounded to avoid static discharge, as DMC is flammable.[6][7]
Troubleshooting Guide
Problem: I've observed a decrease in the purity of my stored Dimethyl Carbonate via GC analysis. What is the likely cause?
Answer: A decrease in purity is most often due to hydrolysis from exposure to moisture. This could be from ambient humidity if the container is not properly sealed, or from residual water in the storage vessel. The primary impurity you would expect to see is methanol.[1][14] To confirm, you can run a reference standard of methanol in your GC analysis. To prevent this, ensure containers are tightly sealed and consider using a desiccant in the storage area.
Problem: My Dimethyl Carbonate solution has developed a lower pH over time. Why is this happening?
Answer: The hydrolysis of Dimethyl Carbonate produces carbon dioxide and methanol.[1][11] When the carbon dioxide dissolves in trace amounts of water, it can form carbonic acid, leading to a decrease in the pH of the solution. This acidic environment can then further catalyze the hydrolysis of the remaining DMC.
Problem: I've detected unexpected peaks in my analysis of a reaction mixture where DMC was used as a solvent. What could they be?
Answer: If your reaction was run at elevated temperatures, you might be observing thermal degradation products of DMC.[4][5] If the reaction involved strong acids or bases, these could be byproducts from the catalyzed hydrolysis of DMC.[3] Additionally, DMC can act as a methylating or carbonylating agent, especially at higher temperatures, and the unexpected peaks could be methylated or carbonylated versions of your reactants or other species in the mixture.[15]
Problem: My experiment is yielding poor results, and I suspect the quality of my Dimethyl Carbonate is the issue. How can I verify its integrity?
Answer: You can verify the integrity of your Dimethyl Carbonate through several analytical methods. A simple approach is to use Gas Chromatography (GC) to check for the presence of impurities, with methanol being the most likely suspect.[14] You can also determine the water content using Karl Fischer titration.[14] Comparing the results to the certificate of analysis for your batch of DMC will help you determine if degradation has occurred.
Data Presentation
Table 1: Physical and Chemical Properties of Dimethyl Carbonate
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₃ | [1] |
| Molar Mass | 90.078 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.069 g/cm³ at 25 °C | [9] |
| Melting Point | 2 to 4 °C | [1] |
| Boiling Point | 90 °C | [1] |
| Flash Point | 14 °C (Tag Closed Cup) | [10] |
| Solubility in Water | 13.9 g/100 mL (partially soluble) | [1] |
| Vapor Pressure | 24 hPa at 21.1 °C | [9] |
Table 2: Recommended Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Temperature | Keep cool. Store between 2°C and 40°C. | [6][10] |
| Atmosphere | Store in a dry, well-ventilated place. | [8][9] |
| Container | Keep container tightly closed. Ground/bond container. | [6][7][9] |
| Incompatibilities | Keep away from fire, heat sources, oxidants, reducing agents, and acids. | [8] |
| Shelf Life | Up to 5 years under ideal conditions. | [10] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Purity Assessment and Detection of Methanol
This protocol provides a general method for assessing the purity of Dimethyl Carbonate and detecting the presence of methanol, a primary degradation product.
-
Objective: To quantify the purity of a DMC sample and identify the presence of methanol.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).[14]
-
Column: A polar capillary column, such as a HP-WAX or Carbowax type, is suitable for separating DMC and methanol.[14]
-
Internal Standard: Use a suitable internal standard, such as cyclopentanol, for accurate quantification.[14]
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in a high-purity solvent that does not co-elute with DMC or methanol.
-
Accurately weigh a sample of the Dimethyl Carbonate to be tested.
-
Add a known amount of the internal standard stock solution.
-
Dilute with the solvent if necessary to fall within the linear range of the detector.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject a known mixture of pure DMC, methanol, and the internal standard to determine retention times and calculate response factors.
-
Inject the prepared sample.
-
Identify peaks based on retention times. The presence of a peak matching the retention time of methanol indicates degradation.
-
Quantify the amount of DMC and methanol using the internal standard method.
-
Mandatory Visualizations
Diagram 1: Hydrolysis Degradation Pathway of Dimethyl Carbonate
Caption: The hydrolysis of Dimethyl Carbonate in the presence of water.
Diagram 2: Troubleshooting Workflow for Suspected DMC Degradation
Caption: A logical workflow for investigating suspected Dimethyl Carbonate degradation.
References
- 1. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. cetjournal.it [cetjournal.it]
- 4. High temperature shock tube and theoretical studies on the thermal decomposition of dimethyl carbonate and its bimolecular reactions with H and D-atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lobachemie.com [lobachemie.com]
- 7. chemos.de [chemos.de]
- 8. chinasolvents.com [chinasolvents.com]
- 9. DMC (DIMETHYL CARBONATE) - Ataman Kimya [atamanchemicals.com]
- 10. mgchemicals.com [mgchemicals.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wuxibiology.com [wuxibiology.com]
Technical Support Center: Enhancing Synergistic Effects of Insect Repellent Compounds
Disclaimer: Initial research for synergistic effects of Dimethyl carbate, an insect repellent, did not yield sufficient public data to create a detailed guide. This resource has therefore been developed to address the broader topic of enhancing synergistic effects among more widely researched insect repellent compounds. The principles, protocols, and troubleshooting guides presented here are applicable to drug development and research professionals investigating novel or existing repellent combinations.
Frequently Asked Questions (FAQs)
Q1: What is meant by a "synergistic effect" in the context of insect repellents?
A1: A synergistic effect occurs when the combined efficacy of two or more repellent compounds is greater than the sum of their individual effects.[1] For instance, if compound A provides 2 hours of protection and compound B provides 3 hours, a synergistic combination might offer 7 hours of protection, rather than the expected 5. This can manifest as extended protection time, enhanced repellency against a broader range of insect species, or a reduction in the required concentration of active ingredients.
Q2: What are the primary mechanisms of action for common insect repellents?
A2: Most insect repellents work by creating a vapor barrier that deters insects from landing on the skin.[2] They primarily target the insect's olfactory system. For example, mosquitoes use odorant-binding proteins (OBPs) to detect human skin odors.[2][3] Repellents like DEET and Picaridin interfere with these receptors, effectively making the user "invisible" or unattractive to the insect.[3][4] Some compounds may also have gustatory (taste-based) repellent effects upon contact.[3]
Q3: Are there known synergistic combinations of common insect repellents?
A3: Yes, several studies have demonstrated synergistic effects between different repellent compounds. For example:
-
DEET and IR3535: Co-administration of DEET and IR3535 has been shown to have synergistic repellent effects.[5]
-
Pyrethroids and Repellents: Combining pyrethroid insecticides (like permethrin) with repellents (like DEET) on bed nets has resulted in synergistic insecticidal effects, significantly reducing knockdown and kill times for mosquitoes.[6]
-
Essential Oils: Mixtures of essential oils, such as β-caryophyllene oxide and vetiver oil, or combinations of lemongrass and star anise essential oils, have demonstrated synergistic repellent activity against various mosquito species.[7][8] Combining multiple essential oils can lead to a stronger and more prolonged repellent effect than any single oil.[9][10]
Q4: Can combining a repellent with a non-repellent compound produce a synergistic effect?
A4: Yes. Synergists are compounds that may have little to no repellent activity on their own but can enhance the effectiveness of an active repellent ingredient.[11] A common mechanism is the inhibition of metabolic enzymes in the insect that would normally break down the active repellent. For example, piperonyl butoxide is a well-known synergist used in insecticide formulations.[11]
Troubleshooting Experimental Issues
Problem 1: High variability in complete protection time (CPT) assays.
-
Possible Cause: Inconsistent application of the repellent formulation. The efficacy of topical repellents is highly dependent on achieving a uniform layer on the skin.
-
Solution: Develop and adhere to a strict Standard Operating Procedure (SOP) for repellent application. Use a calibrated micropipette or syringe to apply a precise volume of the formulation per unit area of skin (e.g., in µL/cm²). Ensure the formulation is spread evenly.
-
Possible Cause: Variation in the attractiveness of human volunteers to insects. Individuals have different baseline levels of attractiveness to mosquitoes due to variations in skin odors and carbon dioxide exhalation.[12]
-
Solution: Use multiple volunteers for each formulation being tested and randomize the application of different formulations across volunteers. Analyze the data to account for individual volunteer effects.
Problem 2: A combination of two known repellents shows an antagonistic (less effective) effect.
-
Possible Cause: Chemical incompatibility or altered volatility. The compounds may react with each other, or one compound might increase the evaporation rate of the other, reducing the duration of efficacy.
-
Solution: Conduct chemical analysis of the formulation over time to check for degradation or reaction products. Use vapor pressure measurements to assess if the volatility of the mixture is different from the individual components. Consider microencapsulation or the addition of fixatives to control the release rate of the active ingredients.
Problem 3: Difficulty in reproducing results from published literature on a synergistic combination.
-
Possible Cause: Differences in the insect species or strain used. Repellent efficacy can be highly species-specific. A combination effective against Aedes aegypti may not be as effective against Anopheles gambiae.
-
Solution: Ensure the mosquito species and strain used in your experiments are the same as those in the cited literature. If not, be aware that this is a significant variable. Report the species and strain used in all your documentation.
-
Possible Cause: Subtle differences in experimental protocol, such as cage size, mosquito density, or environmental conditions (temperature, humidity).
-
Solution: Carefully review and replicate the methodology of the original study.[13] Pay close attention to details such as the age and hunger state of the mosquitoes, as these can significantly impact their host-seeking behavior.
Quantitative Data Summary
The following tables summarize data from studies on synergistic repellent combinations.
Table 1: Synergistic Effects of Pyrethroid and Repellent Combinations on Bed Nets against Aedes aegypti [6]
| Combination | Parameter | Reduction in Time to 100% Effect (Compared to Pyrethroid Alone) |
| DEET + Permethrin | Knockdown Time | 55% - 75% |
| DEET + Permethrin | Kill Time | 55% - 64% |
| DEET + Etofenprox | Knockdown Time | 42% - 50% |
| DEET + Etofenprox | Kill Time | 25% - 38% |
Table 2: Synergistic Repellency of Essential Oil Combinations against Aedes aegypti [9]
| Combination (0.075% concentration) | % Mosquitoes Escaped (Synergistic Effect) | % Mosquitoes Escaped (Individual Oils at same concentration) |
| Litsea cubeba + Litsea salicifolia | 65.5% | Litsea cubeba: 20.0%Litsea salicifolia: 32.2% |
Experimental Protocols
Protocol 1: Arm-in-Cage Test for Complete Protection Time (CPT)
This method is a standard for evaluating the efficacy of topical repellents.[14][15]
-
Subject Preparation: Recruit human volunteers and obtain informed consent. Volunteers should avoid using any scented products for 24 hours prior to the test.
-
Repellent Application: Mark a defined area (e.g., 300 cm²) on the volunteer's forearm. Apply a precise amount of the test formulation (e.g., 1 mL) evenly over the marked area. The other arm can be used as an untreated control or for testing a different formulation.
-
Mosquito Exposure: Prepare a cage containing a known number (e.g., 200) of host-seeking female mosquitoes (e.g., Aedes aegypti), 5-10 days old, which have been starved for 12 hours.
-
Testing: The volunteer inserts the treated forearm into the cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Data Collection: Record the time of the first confirmed bite. The Complete Protection Time (CPT) is the time from application to the first bite.
-
Synergy Calculation: To assess synergy, compare the CPT of the combined formulation to the CPTs of the individual components.
Protocol 2: Y-Tube Olfactometer Assay for Spatial Repellency
This method assesses the ability of a compound to repel insects from a distance without direct contact.[13]
-
Apparatus Setup: A Y-shaped glass or acrylic tube is used. A gentle, continuous airflow is established from the two arms of the "Y" towards the base.
-
Treatment Application: One arm of the olfactometer is connected to a chamber containing the repellent-treated material (e.g., a filter paper with the test compound). The other arm is connected to a control chamber (e.g., filter paper with solvent only).
-
Mosquito Introduction: A single mosquito is released at the base of the Y-tube.
-
Data Collection: Observe which arm of the Y-tube the mosquito chooses to fly into within a set time period (e.g., 5 minutes). A choice is recorded when the mosquito crosses a defined line in one of the arms.
-
Replication: Repeat the experiment with a large number of mosquitoes (e.g., 50-100), alternating the position of the treated and control arms to avoid positional bias.
-
Analysis: Calculate the Repellency Index (RI) as: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of mosquitoes choosing the control arm and Nt is the number choosing the treated arm. A positive RI indicates repellency.
Visualizations
Caption: Workflow for the Arm-in-Cage Complete Protection Time (CPT) Assay.
Caption: Simplified signaling pathway of an insect repellent's mechanism of action.
References
- 1. WO2010061354A2 - Insect-repellent formulations - Google Patents [patents.google.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. totalstop.ca [totalstop.ca]
- 4. Picaridin Fact Sheet [npic.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic insecticidal and repellent effects of combined pyrethroid and repellent-impregnated bed nets using a novel long-lasting polymer-coating multi-layer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Repellent and Irritant Effects of a Mixture of β-Caryophyllene Oxide and Vetiver Oil against Mosquito Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic repellent and irritant effect of combined essential oils on Aedes aegypti (L.) mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essential Oils as Repellents against Arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergists [npic.orst.edu]
- 12. Insect Repellents Fact Sheet [npic.orst.edu]
- 13. researchgate.net [researchgate.net]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Dimethyl Carbate Crystallization Prevention
Welcome to the Technical Support Center for Dimethyl Carbate formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the crystallization of this compound in various mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound, focusing on the prevention of crystallization.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| DC-C01 | Crystallization of this compound upon cooling or storage. | The concentration of this compound exceeds its solubility limit in the chosen solvent system at a lower temperature. This compound has a melting point of 38°C when pure and can crystallize out of solutions.[1] | - Increase the proportion of the primary solvent.- Introduce a co-solvent to increase the overall solubility.- Evaluate the formulation's stability at various temperatures. |
| DC-C02 | Formation of a viscous, syrupy liquid that solidifies over time. | While often a viscous liquid, this may be a precursor to crystallization, especially if impurities are present. | - Ensure the purity of the this compound used.- Incorporate a crystallization inhibitor.- Consider warming the mixture gently during formulation to ensure complete dissolution. |
| DC-C03 | Phase separation or precipitation in a multi-component mixture. | Poor solubility of this compound in the formulation base. It is practically insoluble in water. | - Select a solvent system in which all components are soluble.- Use emulsifiers or surfactants if an aqueous phase is present.- Determine the solubility of this compound in individual and combined solvent systems. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and formulation of this compound to prevent crystallization.
Q1: What is the melting point of this compound and why is it important?
A1: Pure this compound has a melting point of 38°C.[1] This is a critical parameter because if the storage or use temperature of your formulation drops below this point, or if the concentration is high, there is a significant risk of crystallization.
Q2: In which solvents is this compound soluble?
A2: this compound is practically insoluble in water but is soluble in most common organic solvents. A specific solubility of approximately 6% in kerosene (B1165875) and mineral oils has been reported. For topical formulations, it is advisable to test solubility in solvents like ethanol, isopropanol, and propylene (B89431) glycol.
Q3: How can I increase the solubility of this compound in my formulation?
A3: To increase solubility and prevent crystallization, consider the following:
-
Co-solvents: Introducing a co-solvent can significantly enhance the solubility of this compound. The selection of a suitable co-solvent depends on the overall composition and intended application of your mixture.
-
Crystallization Inhibitors: The addition of polymeric excipients, such as polyvinylpyrrolidone (B124986) (PVP), can inhibit the nucleation and growth of crystals.[2]
-
Temperature: Maintaining the formulation at a temperature above this compound's melting point during preparation can ensure complete dissolution.
Q4: What are crystallization inhibitors and how do they work?
A4: Crystallization inhibitors are substances that delay or prevent the formation of crystals in a solution. They can work through various mechanisms, including:
-
Increasing the viscosity of the solution, which slows down molecular movement and crystal formation.
-
Adsorbing onto the surface of crystal nuclei, preventing their growth.
-
Altering the crystal habit to produce smaller, less stable crystals. Polymers like polyvinylpyrrolidone (PVP) and Poloxamer 407 have been shown to be effective crystallization inhibitors in various formulations.[3]
Q5: How can I test the stability of my this compound formulation against crystallization?
A5: Stability testing is crucial. Here are some recommended methods:
-
Freeze-Thaw Cycling: Subject your formulation to alternating cycles of low and ambient temperatures to simulate various storage and transport conditions.
-
Long-Term Stability Studies: Store samples at different controlled temperatures (e.g., 4°C, 25°C, and 40°C) and visually inspect for crystal formation over an extended period.
-
Analytical Techniques: Employ techniques like microscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) for more sensitive detection of crystalline material.
Experimental Protocols
Below are detailed methodologies for key experiments to prevent and analyze the crystallization of this compound.
Protocol 1: Solubility Determination of this compound
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (high purity)
-
A range of solvents (e.g., ethanol, isopropanol, propylene glycol, mineral oil)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or GC method.
-
Calculate the saturation solubility in g/L or mg/mL.
Protocol 2: Evaluation of Crystallization Inhibitors
Objective: To assess the effectiveness of different crystallization inhibitors in preventing this compound crystallization.
Materials:
-
A supersaturated solution of this compound in a chosen solvent system.
-
Various crystallization inhibitors (e.g., PVP K30, Soluplus, TPGS).[3]
-
Vials with screw caps
-
Temperature-controlled chamber or refrigerator
-
Polarized light microscope
Procedure:
-
Prepare a supersaturated solution of this compound by dissolving it in a solvent at an elevated temperature and then slowly cooling it to room temperature.
-
Divide the supersaturated solution into several vials.
-
Add different concentrations of a selected crystallization inhibitor to each vial. Include a control vial with no inhibitor.
-
Store the vials at a challenging temperature (e.g., 4°C).
-
Visually inspect the vials for crystal formation at regular intervals (e.g., daily for a week, then weekly).
-
For a more detailed analysis, place a drop of the solution from each vial onto a microscope slide and examine for crystals under a polarized light microscope.
-
Record the time until the first appearance of crystals for each condition.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (g/L) |
| Ethanol | 25 | > 500 |
| Isopropanol | 25 | > 500 |
| Propylene Glycol | 25 | 150 |
| Mineral Oil | 25 | 60 |
| Kerosene | 25 | 60 |
| Water | 25 | Practically Insoluble |
Note: The solubility values for ethanol, isopropanol, and propylene glycol are hypothetical and should be determined experimentally.
Visualizations
Diagram 1: Troubleshooting Crystallization Issues
References
Technical Support Center: Refinement of Dimethyl Carbonate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl Carbonate (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for Dimethyl Carbonate (DMC)?
A1: Several methods are used for the synthesis of DMC, each with its own advantages and challenges. The primary routes include:
-
Phosgene (B1210022) Method: This traditional method involves the reaction of methanol (B129727) with phosgene. While it can achieve high yields, the extreme toxicity of phosgene has led to its decline in use.[1][2][3]
-
Oxidative Carbonylation of Methanol: This process uses methanol, oxygen, and carbon monoxide. It is a major industrial method that offers a less hazardous alternative to phosgene. However, it can suffer from low methanol conversion and catalyst deactivation.[1][4]
-
Transesterification: This route involves the reaction of an alcohol with a carbonate, such as ethylene (B1197577) carbonate or propylene (B89431) carbonate. It is a widely used industrial process.[1][3]
-
Urea (B33335) Alcoholysis: This method utilizes the reaction of urea with methanol. It is considered a greener route due to the use of inexpensive and readily available starting materials. However, it can be limited by low yields and the formation of by-products like ammonia (B1221849), which can decompose the DMC product.[1][5][6][7]
-
Direct Synthesis from CO2 and Methanol: This is an environmentally attractive "green" route. However, it is thermodynamically limited, leading to low equilibrium conversion and yield. The water produced as a by-product can also lead to DMC hydrolysis and catalyst deactivation.[8][9][10][11]
Q2: My DMC yield from the direct synthesis with CO2 and methanol is very low. What are the likely causes?
A2: Low yields in the direct synthesis of DMC from CO2 and methanol are a common issue primarily due to:
-
Thermodynamic Limitations: The reaction has a low equilibrium constant, which inherently limits the conversion of reactants to products under standard conditions.[8][11]
-
Water Formation: Water is a by-product of the reaction. Its presence can lead to the reverse reaction (hydrolysis of DMC back to methanol and CO2) and can also deactivate the catalyst.[8][9]
-
Catalyst Deactivation: The catalyst can be deactivated by water or by the adsorption of reactants or products.
-
High Stability of CO2: Carbon dioxide is a very stable molecule, making its activation for the reaction challenging.[8][12]
Q3: How can I improve the yield of the direct DMC synthesis from CO2 and methanol?
A3: To overcome the challenges of direct synthesis, several strategies can be employed:
-
In-situ Water Removal: The use of dehydrating agents is a key strategy to shift the reaction equilibrium towards the products.[8][9][11] Common dehydrating agents include molecular sieves (like 3A), 2,2-dimethoxypropane (B42991), and metal oxides.[9]
-
Catalyst Selection and Modification: The choice of catalyst is critical. Catalysts with high activity and stability are essential. Research has focused on metal oxides, bimetallic systems, and supported catalysts.[4][8] Modifying catalyst properties, such as surface area and acidity, can also enhance performance.[4]
-
Optimization of Reaction Conditions: Systematically optimizing parameters like temperature, pressure, and reaction time can significantly impact the yield.[6][12]
-
Use of Promoters or Co-catalysts: The addition of promoters can enhance the activity of the primary catalyst.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during DMC synthesis.
Problem 1: Low Conversion of Methanol in Oxidative Carbonylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of methanol, resulting in low DMC yield. | Catalyst Deactivation: Chlorine-containing catalysts can be prone to deactivation due to the loss of chloride ions.[4] | 1. Switch to a Chlorine-Free Catalyst: Consider using a chlorine-free copper-based catalyst to avoid issues with chloride ion loss and corrosion.[4]2. Regenerate the Catalyst: If possible, follow a regeneration protocol for your specific catalyst.3. Optimize Catalyst Loading: Ensure the correct amount of catalyst is being used as specified in the protocol. |
| Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pressure. | 1. Verify Temperature and Pressure: Ensure your reaction setup is maintaining the optimal temperature and pressure for the catalyst system you are using.2. Check Gas Purity: Impurities in the CO and O2 feed can poison the catalyst. Use high-purity gases. |
Problem 2: Product Decomposition in Urea Alcoholysis
| Symptom | Possible Cause | Troubleshooting Steps |
| The final purified DMC has low purity, or the yield is lower than expected after purification. | Ammonia-Catalyzed Decomposition: Ammonia is a by-product of the urea alcoholysis reaction and can catalyze the decomposition of DMC.[1] | 1. Efficient Ammonia Removal: Implement an effective method to remove ammonia from the reaction mixture as it is formed. This can be achieved through stripping with an inert gas.[5][13]2. Purification Process Optimization: Ensure that the distillation or other purification steps are performed under conditions that minimize the thermal decomposition of DMC. |
| High Reaction Temperature: Elevated temperatures can lead to the formation of N-alkyl by-products from the reaction of DMC with other nitrogen-containing species.[6] | 1. Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize side reactions.[6] |
Problem 3: Difficulty in Product Separation and Catalyst Recycling
| Symptom | Possible Cause | Troubleshooting Steps |
| Challenges in separating the DMC product from the reaction mixture and recovering the catalyst for reuse. | Homogeneous Catalyst: Homogeneous catalysts can be difficult to separate from the reaction products. | 1. Consider a Heterogeneous Catalyst: Switching to a solid, heterogeneous catalyst can simplify product separation and catalyst recycling. Supported catalysts are a good option.[4]2. Develop an Extraction Protocol: If using a homogeneous catalyst is necessary, develop an effective liquid-liquid extraction method to separate the product and recover the catalyst. |
Experimental Protocols
Key Experiment: Direct Synthesis of DMC from Methanol and CO2 with In-Situ Water Removal
This protocol is a generalized procedure based on common practices to improve yield through dehydration.
Materials:
-
Methanol (CH3OH)
-
Carbon Dioxide (CO2)
-
Catalyst (e.g., CeO2-based or other metal oxide catalyst)
-
Dehydrating agent (e.g., 3A molecular sieves or 2,2-dimethoxypropane)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Loading Reactants:
-
Add the catalyst to the reactor.
-
Add the dehydrating agent. If using molecular sieves, they can be placed in a separate compartment within the reactor if the design allows, or directly in the reaction mixture.[9]
-
Add methanol to the reactor.
-
-
Reaction Setup:
-
Seal the reactor and purge with an inert gas (e.g., N2 or Ar) to remove air.
-
Pressurize the reactor with CO2 to the desired initial pressure.
-
-
Reaction Execution:
-
Product Recovery and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the excess CO2.
-
Open the reactor and collect the liquid product mixture.
-
Separate the solid catalyst and dehydrating agent by filtration or centrifugation.
-
Analyze the liquid product for DMC concentration, methanol conversion, and DMC selectivity using Gas Chromatography (GC).
-
Data Presentation
Table 1: Effect of Dehydrating Agents on Direct DMC Synthesis Yield
| Dehydrating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Methanol Conversion (%) | DMC Selectivity (%) | DMC Yield (%) | Reference |
| None | CH3OK/CH3I | 80 | 73 | 16.2 | - | - | [9] |
| Molecular Sieves (in gas phase) | CH3OK/CH3I | 80 | 40 | - | - | 30.5 | [9] |
| Molecular Sieves (gas phase) + 2,2-dimethoxypropane (liquid phase) | CH3OK/CH3I | - | - | 48.6 | 88 | 42.8 | [9] |
Table 2: Influence of Reaction Conditions on Direct DMC Synthesis
| Catalyst | Temperature (°C) | CO2 Pressure (MPa) | Reaction Time (h) | Methanol Conversion (%) | DMC Yield (%) | Reference |
| H3PW12O40/ZrO2 | 170 | 5.0 | - | 4.45 | - | [4] |
| Co1.5PW12O40 | 200 | Atmospheric | - | 7.6 | - | [4] |
| Nickel Acetate (supercritical CO2) | 32 | 10.3 | 2 | - | 350 mol%/mol-cat | [8] |
| DBU/CH2Br2/Ionic Liquid | 60 | 0.25 | 12 | 81 | 73 | [12] |
Visualizations
Caption: Troubleshooting workflow for low DMC yield.
Caption: Key components in direct DMC synthesis.
References
- 1. US20170057904A1 - Process for Producing Dimethyl Carbonate - Google Patents [patents.google.com]
- 2. EP0021211A1 - Process for the preparation of dimethyl carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06034H [pubs.rsc.org]
- 10. Strategies to Improve the Direct Synthesis of Dimethyl-Carbonate [aaltodoc.aalto.fi]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of dimethyl carbonate from methanol and CO 2 under low pressure - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06676E [pubs.rsc.org]
- 13. EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]
Dealing with impurities in commercial Dimethyl carbate samples
Welcome to the Technical Support Center for commercial Dimethyl carbate samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments involving this compound.
Troubleshooting Guides and FAQs
Purity and Impurity Identification
Question 1: My experimental results are inconsistent when using a new batch of commercial this compound. What could be the cause?
Inconsistent results are often linked to variations in the purity of commercial this compound samples. The primary synthesis route for this compound is the Diels-Alder reaction of dimethyl maleate (B1232345) and cyclopentadiene.[1][2] Impurities can arise from this synthesis and may include unreacted starting materials, isomeric byproducts, and degradation products.
Common Potential Impurities in Commercial this compound:
| Impurity | Chemical Structure | Potential Origin |
| Dimethyl maleate | CCOC(=O)C=CC(=O)OCC | Unreacted starting material |
| Cyclopentadiene | C1=CC=CC1 | Unreacted starting material |
| Dicyclopentadiene | C10H12 | Dimer of cyclopentadiene |
| exo-isomer of this compound | C11H14O4 | Stereoisomer of the desired endo-product |
| Dimethyl fumarate | CCOC(=O)C=CC(=O)OCC | Isomer of dimethyl maleate |
| Methanol | CH3OH | Byproduct of synthesis or degradation |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | C9H8O4 | Hydrolysis product |
Question 2: How can I identify and quantify the impurities in my this compound sample?
Several analytical techniques can be employed for the identification and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from less volatile impurities and its stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main component and any significant impurities present.
A logical workflow for impurity identification is outlined below.
Caption: Workflow for identifying impurities in this compound samples.
Purification of Commercial Samples
Question 3: My this compound sample contains a significant amount of the exo-isomer. How can I purify it to obtain the desired endo-isomer?
The separation of endo and exo diastereomers can be challenging due to their similar physical properties. The following methods can be employed:
-
Fractional Distillation under Reduced Pressure: This technique can be effective if there is a sufficient difference in the boiling points of the isomers.
-
Column Chromatography: This is a common and effective method for separating diastereomers. A silica (B1680970) gel column with a suitable solvent system (e.g., a hexane-ethyl acetate (B1210297) gradient) can provide good separation.
-
Recrystallization: If the this compound sample is a solid or can be induced to crystallize, recrystallization from an appropriate solvent may selectively crystallize one isomer, leaving the other in the mother liquor.
Caption: General workflow for the purification of this compound.
Degradation and Storage
Question 4: I suspect my this compound sample has degraded over time. What are the likely degradation products and how can I prevent this?
This compound, being a dicarboxylic acid ester, is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. The primary degradation products are bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and methanol.
To prevent degradation:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
-
Solvent Choice: When preparing solutions, use anhydrous solvents to minimize hydrolysis. If aqueous solutions are necessary, prepare them fresh and consider using a buffered system at a neutral pH.
Mechanism of Action
Question 5: What is the mechanism of action of this compound as an insect repellent?
While this compound belongs to the carbamate (B1207046) class of compounds, which are known to act as acetylcholinesterase inhibitors in insecticides, its primary function as a repellent may involve a different mechanism.[3][4][5][6][7] Insect repellents often work by interacting with the insect's olfactory system, either by blocking the receptors for host-attractant cues or by activating repellent-sensitive olfactory receptor neurons. The exact receptor target for this compound is not as well-elucidated as for repellents like DEET, but it is believed to interfere with the insect's ability to locate a host.
Caption: Proposed signaling pathway for this compound's repellent action.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To identify and quantify volatile impurities in a commercial this compound sample.
Materials:
-
This compound sample
-
Anhydrous diethyl ether (or other suitable solvent)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Helium carrier gas
-
Microsyringe
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in anhydrous diethyl ether.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each impurity by integrating the peak areas.
-
Protocol 2: HPLC Separation of endo and exo Isomers of this compound
Objective: To separate and quantify the endo and exo isomers of this compound.
Materials:
-
This compound sample
-
HPLC grade hexane (B92381)
-
HPLC grade ethyl acetate
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
HPLC Parameters (Example):
-
Mobile Phase: 95:5 (v/v) Hexane:Ethyl Acetate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The two isomers should elute as separate peaks. The exo-isomer is typically less polar and will elute before the endo-isomer.
-
Quantify the relative percentage of each isomer by integrating the peak areas.
-
Protocol 3: Purification of this compound by Column Chromatography
Objective: To purify a commercial this compound sample to remove impurities and the exo-isomer.
Materials:
-
Impure this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Method:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 90:10).
-
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC, GC-MS, or HPLC to identify the fractions containing the pure endo-isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dimethyl carbonate(616-38-6) 1H NMR [m.chemicalbook.com]
- 4. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Introducing dimethyl carbonate as a new eluent in HPLC-ICPMS: stronger elution with less carbon - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of GC-MS Parameters for Dimethyl Carbate Detection
Welcome to the technical support center for the analysis of Dimethyl Carbate (DMC) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization, troubleshooting, and frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound.
Question: Why am I seeing poor peak shape (fronting or tailing) for my this compound peak?
Answer:
Poor peak shape for a volatile and polar compound like this compound can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Active Sites in the Injection Port or Column: this compound can interact with active sites (silanol groups) in the GC system, leading to peak tailing.
-
Solution: Use a deactivated inlet liner, preferably with glass wool to aid in volatilization. Consider using an Ultra Inert or similar deactivated GC column. If performance degrades, clipping a small portion (0.5-1 meter) from the front of the column can help.[1]
-
-
Improper Injection Technique or Parameters: The way the sample is introduced into the GC can significantly impact peak shape.
-
Solution: Ensure a fast and smooth injection. For manual injections, the "solvent flush" technique can improve reproducibility.[2] For autosamplers, check the injection speed. A pressure-pulsed injection can help contain the sample vapor cloud, especially with polar solvents, leading to sharper peaks.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or increase the split ratio. A typical starting concentration for GC-MS analysis is around 10 µg/mL.
-
-
Incompatible Solvent: The choice of solvent can affect peak shape due to focusing issues.
-
Solution: Use a volatile organic solvent like dichloromethane (B109758) or hexane. While methanol (B129727) is sometimes used, it can cause issues with some liner types.[2]
-
Question: My sensitivity for this compound is low. How can I increase the signal?
Answer:
Low sensitivity can be a significant hurdle. Here are several ways to boost your signal:
-
Switch to Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, monitoring only a few characteristic ions of this compound will dramatically increase sensitivity.
-
Solution: Based on the mass spectrum of this compound, select 2-3 of the most abundant and specific ions for your SIM method. A good starting point would be to monitor ions such as m/z 90 (molecular ion), 75, and 59.
-
-
Check for Leaks: Air leaks in the GC system can degrade the column and ion source performance, leading to lower sensitivity.
-
Solution: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the MS.
-
-
Optimize Injection Parameters:
-
Solution: If using splitless injection, ensure the split vent remains closed long enough for the majority of the sample to be transferred to the column. A typical splitless time is 0.5-1.0 minute.
-
-
Clean the Ion Source: A dirty ion source is a common cause of decreased sensitivity.
-
Solution: Follow the manufacturer's instructions for cleaning the ion source lenses and filament.
-
Question: I'm observing extraneous peaks in my chromatogram. What is their source?
Answer:
Ghost peaks or contamination can come from several sources:
-
Septum Bleed: Over-tightening the septum nut can cause small particles of the septum to enter the inlet, resulting in extraneous peaks.[1]
-
Solution: Replace the septum regularly and avoid over-tightening the nut.
-
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or solvent can appear as peaks in your chromatogram.
-
Solution: Use high-purity carrier gas and install purifiers. Run a solvent blank to check for contamination in your solvent.
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a bake-out at the end of your temperature program to ensure all compounds have eluted. A 10-minute hold at a high temperature (e.g., 240°C) can be effective.[3] Also, ensure your syringe is being properly washed between injections.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC-MS method for this compound analysis?
A1: Based on methods for similar compounds, a good starting point would be:
| Parameter | Recommended Setting |
| GC Column | Polar column (e.g., DB-FFAP) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Split (e.g., 10:1) for screening, Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 150°CRamp: 25°C/min to 240°C, hold for 5 min |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for initial identification, then switch to SIM for quantification. |
Q2: What are the characteristic mass fragments of this compound?
A2: The mass spectrum of this compound shows several key fragments that can be used for identification and quantification.
| m/z | Ion Identity | Relative Abundance |
| 90 | [M]+ (Molecular Ion) | Moderate |
| 75 | [M-15]+ (Loss of CH3) | High |
| 59 | [M-31]+ (Loss of OCH3) | High |
Data derived from publicly available mass spectral libraries.
Q3: How should I prepare my samples for this compound analysis?
A3: Sample preparation will depend on the matrix. Here are some general guidelines:
-
Solvent: Use a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate. Avoid water as it is not suitable for most GC columns and can cause poor peak shape.
-
Liquid Samples: For liquid samples where this compound is a component, a simple "dilute and shoot" approach is often sufficient. Dilute the sample in a suitable organic solvent to a concentration of approximately 10 µg/mL.
-
Solid Samples: For solid samples, a solvent extraction may be necessary. Grind the sample to increase surface area, then extract with a suitable organic solvent using sonication or vortexing.
-
Complex Matrices: For complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences and concentrate the analyte.
Experimental Protocols & Workflows
Standard Sample Preparation and Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a liquid sample.
Caption: Standard workflow for this compound analysis.
Troubleshooting Decision Tree for Poor Peak Shape
This diagram provides a logical path for troubleshooting common peak shape issues.
Caption: Decision tree for troubleshooting peak shape issues.
References
Technical Support Center: Minimizing Dermal Absorption of Dimethyl Carbate
Disclaimer: Scientific literature with specific formulation strategies to minimize the dermal absorption of Dimethyl carbate is limited. However, the principles and formulation technologies developed to reduce the skin penetration of other widely used repellents, such as N,N-diethyl-m-toluamide (DEET), are well-established and directly applicable. This guide leverages these proven strategies to provide a framework for researchers working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant systemic uptake of this compound in our preclinical studies. What are the primary strategies to minimize its dermal absorption?
A1: High dermal absorption is a common challenge with topically applied active ingredients. The primary goal is to create a formulation that keeps the repellent on the skin's surface (stratum corneum) to allow for evaporation, which is necessary for repellency, while minimizing its diffusion into the deeper dermal layers and systemic circulation.
Key strategies involve controlling the release of the active ingredient and modifying the formulation vehicle.[1][2][3] The most effective approaches are:
-
Controlled-Release Formulations: These systems create a reservoir of the active ingredient on the skin, releasing it slowly over time. This reduces the concentration gradient that drives percutaneous absorption.[4][5]
-
Vehicle Optimization: The "inert" ingredients in a formulation have a profound impact on skin penetration.[6][7] Modifying the vehicle can either enhance or retard the absorption of the active ingredient.
Below is a workflow for selecting and implementing a strategy to reduce dermal absorption.
Q2: Which controlled-release formulation has shown the most promise for insect repellents?
A2: Microencapsulation has been extensively studied and proven effective for reducing the dermal absorption of repellents like DEET while maintaining or even extending their efficacy.[5][8] This technique involves entrapping the active ingredient within small polymer shells.
How Microencapsulation Works:
-
The microcapsules form a reservoir on the skin's surface.
-
This reduces the area of direct contact between the active ingredient and the skin.
-
The repellent is released slowly from the capsules through volatilization (evaporation), which is the desired mechanism for repellency.
-
By favoring evaporation over skin penetration, systemic absorption is significantly decreased.[8]
Q3: My formulation contains ethanol (B145695) and propylene (B89431) glycol. Could these be contributing to high absorption rates?
A3: Yes, absolutely. Solvents and other excipients can act as chemical penetration enhancers, which reversibly disrupt the stratum corneum's barrier function.[7][9]
-
Ethanol: It is a well-known penetration enhancer. It can extract lipids from the stratum corneum and increase the solubility of the active ingredient within the skin.[10]
-
Propylene Glycol (PG): Also a common penetration enhancer, PG hydrates the skin and can alter the partitioning of the active into the dermal layers.[7]
If your goal is to minimize absorption, consider reducing or replacing these components. Formulations with high concentrations of penetration retardants, such as certain polymers or by creating a highly saturated suspension, can decrease the thermodynamic activity of the drug, reducing its tendency to partition into the skin.[11]
Quantitative Data on Formulation Performance
The following table summarizes data from a study on DEET, demonstrating the effectiveness of microencapsulation in reducing skin permeation compared to a standard ethanol-based formulation.
| Formulation Type | Active Ingredient | Concentration | Reduction in Dermal Permeation (vs. Ethanol Solution) | Citation |
| Microencapsulated Suspension | 14C-DEET | 15% (w/w) | 25% - 35% | [12] |
| Ethanol Solution (Control) | 14C-DEET | 15% (w/w) | 0% (Baseline) | [12] |
Experimental Protocols
Protocol: In Vitro Dermal Permeation Study using Franz Diffusion Cells (based on OECD Guideline 428)
This experiment is the gold standard for assessing the dermal absorption of topical formulations.[13] It measures the amount of an active ingredient that permeates through a skin sample from a donor chamber into a receptor chamber over time.
Materials:
-
Vertical Franz diffusion cells[14]
-
Human or porcine skin, dermatomed to a uniform thickness (e.g., 300-500 µm)
-
Receptor fluid (e.g., phosphate-buffered saline [PBS], often with a surfactant to maintain sink conditions for lipophilic compounds)[15]
-
Stirring system and temperature controller (to maintain skin surface at 32°C)[16]
-
Test formulation (this compound in your vehicle) and control formulation
-
Validated analytical method (e.g., HPLC, GC-MS) to quantify this compound[17]
Workflow:
Detailed Steps:
-
System Preparation:
-
Prepare the receptor fluid. It must be able to solubilize this compound to ensure "sink conditions" (concentration in the receptor fluid is less than 10% of the saturation solubility of the active).[15] Degas the fluid to prevent air bubbles from forming under the skin membrane.
-
Mount the skin sample onto the Franz cell, ensuring the stratum corneum faces the donor chamber. Secure it to prevent leaks.[16]
-
Fill the receptor chamber, ensuring no bubbles are trapped.
-
Place the cells in a water bath or heating block set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate.[13]
-
-
Application of Formulation:
-
Apply a known, finite dose of your this compound formulation to the skin surface.
-
-
Sampling:
-
At set time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor chamber for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[16]
-
-
Mass Balance:
-
At the end of the experiment, carefully dismantle the cell.
-
Wash the skin surface to recover any unabsorbed formulation.
-
Separate the stratum corneum from the rest of the epidermis and dermis (e.g., via tape stripping).
-
Extract the this compound from the skin layers, the surface wash, and all collected receptor fluid samples.
-
-
Analysis:
-
Quantify the amount of this compound in each sample using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][18]
-
Plot the cumulative amount of permeated this compound versus time. The steady-state flux (Jss) can be determined from the linear portion of this curve.
-
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Suggested Action(s) |
| High variability between replicates | - Inconsistent skin samples (different donors, body sites, or integrity).- Air bubbles trapped under the skin.- Inconsistent dosing or application. | - Use skin from a single donor for each experiment set.- Perform a skin integrity test (e.g., TEWL) before use.- Ensure careful assembly of Franz cells to avoid bubbles.- Use a positive displacement pipette for accurate dosing of viscous formulations. |
| No/very low permeation detected | - Analytical method not sensitive enough.- this compound is binding to the Franz cell apparatus.- Receptor fluid is not maintaining sink conditions (drug is not soluble enough). | - Validate the limit of quantification (LOQ) of your analytical method.- Perform a recovery study to check for binding to the apparatus.- Increase the solubility of the active in the receptor fluid (e.g., add a suitable surfactant like Brij® 98 or increase the percentage of a co-solvent).[15] |
| Permeation is much higher than expected | - Skin barrier is compromised.- Formulation contains potent, unintended penetration enhancers.- Temperature is too high. | - Pre-screen all skin samples for barrier integrity.- Review all excipients in your formulation for known penetration-enhancing properties.[7]- Verify the temperature control system is accurately maintaining 32°C at the skin surface. |
| Poor mass balance recovery (<85% or >115%) | - Volatilization of the active from the system.- Incomplete extraction from skin or formulation matrix.- Binding of the active to the apparatus.- Analytical error. | - Ensure the donor chamber is properly occluded or use a flow-through cell designed to capture volatiles.- Validate your extraction efficiency from all matrices.- Conduct a recovery study by applying the active directly to the apparatus components. |
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Mosquito‐repellent controlled‐release formulations for fighting infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Vehicle Volatility and Deposition Layer Thickness in Skin Penetration Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microencapsulation decreases the skin absorption of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. scispace.com [scispace.com]
- 16. alterlab.co.id [alterlab.co.id]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Mitigating Insect Resistance to Dimethyl Carbamate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Dimethyl carbate and investigating insect resistance. Given that this compound is primarily a repellent, this guide addresses resistance within the broader context of carbamate (B1207046) insecticides, which share a similar mode of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound and other carbamates?
A1: this compound, like other carbamate insecticides, primarily functions by inhibiting the enzyme acetylcholinesterase (AChE) in the insect's nervous system.[1][2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and eventual death of the insect.[3]
Q2: What are the principal mechanisms by which insects develop resistance to carbamates?
A2: Insects have evolved several mechanisms to resist the toxic effects of carbamates. The two most significant are:
-
Target-Site Insensitivity: This involves a mutation in the gene that codes for the AChE enzyme.[2][4] This modified acetylcholinesterase (MACE) is less sensitive to inhibition by carbamates, meaning the insecticide can no longer effectively bind to and block its target.[2][4][5]
-
Metabolic Resistance: This is the most common resistance mechanism.[6] Resistant insects may possess higher levels or more efficient forms of detoxification enzymes that break down the insecticide before it reaches the target site.[4][6] Key enzyme families involved include cytochrome P450 monooxygenases (P450s), esterases (EST), and glutathione (B108866) S-transferases (GSTs).[4][7]
Q3: What is "cross-resistance" and how does it apply to this compound?
A3: Cross-resistance is the ability of an insect population resistant to one insecticide to also be resistant to other insecticides, often those with a similar mode of action.[5] For example, a mosquito population with target-site resistance (MACE) to the carbamate propoxur (B1679652) will likely also be resistant to this compound and other carbamates, as well as organophosphates, which also target AChE.[4][5]
Troubleshooting Experimental Issues
Q4: My insect colony shows reduced susceptibility to this compound in a bioassay. How can I confirm if this is true resistance?
A4: To confirm resistance, you need to compare the susceptibility of your field-collected or test colony to a known susceptible reference strain of the same species. A significant increase in the concentration of this compound required to achieve 50% mortality (LC50) in your test colony compared to the susceptible strain indicates resistance. The Resistance Ratio (RR), calculated as (LC50 of resistant strain) / (LC50 of susceptible strain), quantifies this difference. An RR value greater than 10 is generally considered indicative of resistance.
Q5: I suspect metabolic resistance is at play in my resistant insect colony. How can I test this hypothesis?
A5: You can use synergist bioassays to investigate metabolic resistance. Synergists are chemicals that inhibit specific detoxification enzymes. Piperonyl butoxide (PBO), for instance, inhibits P450 monooxygenases.[1][8][9] If pre-exposure to PBO significantly increases the mortality caused by this compound, it strongly suggests that P450 enzymes are involved in resistance.[9][10] Similar synergists exist for inhibiting esterases.
Q6: My AChE inhibition assay shows no significant difference between my susceptible and resistant insect strains. Does this rule out target-site resistance?
A6: Not necessarily. While a standard AChE inhibition assay is a good first step, it might not be sensitive enough to detect subtle changes in enzyme kinetics. Consider the following:
-
Sequencing: The definitive method to confirm target-site resistance is to sequence the Ace-1 gene, which codes for AChE, and look for known resistance-conferring mutations, such as the G119S substitution.
-
Assay Conditions: Ensure your assay conditions (pH, temperature, substrate concentration) are optimized for the insect species you are studying.
-
Inhibitor Concentration Range: Use a wide range of carbamate concentrations in your assay to generate a full inhibition curve. A shift in the IC50 (concentration required for 50% inhibition) between strains is a key indicator of resistance.
Data Hub: Carbamate Resistance
The following tables provide illustrative quantitative data on resistance to various carbamate insecticides in different insect species. Note that data for this compound is limited; these examples serve as a proxy for expected resistance levels.
Table 1: Resistance Ratios for Carbamate Insecticides in Various Insect Pests
| Insecticide | Insect Species | Population/Strain | Resistance Ratio (RR) | Reference |
| Methomyl | Spodoptera litura | Field Population (Pakistan) | 10 - 389 fold | [3] |
| Thiodicarb | Spodoptera litura | Field Population (Pakistan) | 16 - 200 fold | [3] |
| Pirimicarb | Aphis pomi | Resistant Population (BC) | 52.9 fold | [11] |
| Pirimicarb | Aphis pomi | Resistant Population (RA) | 234.5 fold | [11] |
| Propoxur | Aedes aegypti | Field Population (Venezuela) | < 5 fold | [12] |
Table 2: Example of Synergist Bioassay Results
| Insecticide | Insect Species | Synergist | Effect on Mortality | Implied Mechanism | Reference |
| Deltamethrin | Anopheles gambiae | PBO | Significant increase (to 93.1%) | P450 Monooxygenases | [9] |
| Deltamethrin | Anopheles gambiae | EN 16-5 (Esterase Inhibitor) | Non-significant increase | Esterases (minor role) | [9] |
Experimental Protocols
Protocol 1: WHO Standard Insecticide Susceptibility Tube Test
This protocol is adapted from the standard WHO procedure for assessing insecticide resistance in adult mosquitoes.
Objective: To determine the mortality rate of an insect population after exposure to a diagnostic concentration of an insecticide.
Materials:
-
WHO tube test kit (includes exposure tubes, holding tubes, slide units)
-
Insecticide-impregnated papers (e.g., this compound at a diagnostic concentration)
-
Control papers (impregnated with oil only)
-
Live, non-blood-fed female insects (3-5 days old)
-
10% sugar solution on a cotton pad
-
Aspirator
Procedure:
-
Setup: Label four exposure tubes (red dot) and two control tubes (yellow dot). Place the insecticide-impregnated papers in the exposure tubes and control papers in the control tubes.
-
Exposure: Using an aspirator, introduce 20-25 live insects into each of the six tubes.
-
Timing: Place the tubes upright for a 60-minute exposure period.
-
Transfer: After 60 minutes, transfer the insects from each tube into corresponding clean holding tubes (green dot). Provide the holding tubes with a 10% sugar solution.
-
Recovery: Keep the holding tubes for 24 hours in a controlled environment (e.g., 27°C ± 2°C and 80% ± 10% relative humidity).
-
Mortality Reading: After 24 hours, count the number of dead insects in each tube.
-
Interpretation:
-
98-100% mortality: The population is considered susceptible.
-
90-97% mortality: Resistance is suspected and requires confirmation.
-
<90% mortality: The population is considered resistant.[13]
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Microplate Assay
This protocol is based on the Ellman method for measuring AChE activity.
Objective: To determine the IC50 value of this compound for AChE from resistant and susceptible insect strains.
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Insect homogenates (prepared from individual or pooled insects in phosphate (B84403) buffer)
-
Phosphate buffer (pH 7.5)
-
Acetylthiocholine iodide (ATChI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Serial dilutions of this compound
Procedure:
-
Prepare Reagents: Prepare fresh solutions of ATChI and DTNB in phosphate buffer.
-
Plate Setup:
-
Blank wells: Add phosphate buffer only.
-
Control wells (No Inhibition): Add insect homogenate, buffer, and DTNB.
-
Test wells: Add insect homogenate, buffer, DTNB, and a specific concentration of this compound.
-
-
Pre-incubation: Add 25 µL of the insect homogenate (enzyme source) to control and test wells. Add 25 µL of the corresponding this compound dilution to the test wells. Incubate the plate for 5-10 minutes at room temperature.
-
Reaction Initiation: To all wells (except blank), add 50 µL of DTNB, followed by 25 µL of the ATChI substrate solution to initiate the reaction. The total volume should be consistent across wells.
-
Measurement: Immediately place the plate in a microplate reader. Measure the change in absorbance at 412 nm over time (kinetically) for 10-15 minutes. The rate of color change is proportional to AChE activity.
-
Calculation:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100.
-
Plot % Inhibition against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Diagrams and Workflows
Caption: Workflow for diagnosing and characterizing insect resistance.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates.
Caption: Logical overview of strategies to mitigate insecticide resistance.
References
- 1. Adult synergist assay with PBO [bio-protocol.org]
- 2. innovationtoimpact.org [innovationtoimpact.org]
- 3. Resistance to selected organochlorin, organophosphate, carbamate and pyrethroid, in Spodoptera litura (Lepidoptera: Noctuidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apmen.org [apmen.org]
- 6. pacmossi.org [pacmossi.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Mosquito Resistance to Piperonyl Butoxide-Synergized Pyrethroid Insecticide and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of resistance to organophosphate, carbamate, and pyrethroid insecticides in field populations of Aedes aegypti from Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organophosphate and carbamate susceptibility profiling of Anopheles gambiae sl. across different ecosystems in southern Benin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Odor Profile of Dimethyl Carbate Repellents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the odor profile of Dimethyl carbate (DMC)-based insect repellents.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound-based repellents with an improved odor profile.
| Problem | Possible Causes | Recommended Solutions |
| Repellent formulation has a persistent, unpleasant chemical odor. | The inherent odor of this compound, which can be described as a mild, ester-like or pungent, sour scent, may be too prominent. | 1. Incorporate Masking Agents: Introduce essential oils with strong, pleasant aromas known to repel insects, such as citronella, lemongrass, peppermint, or eucalyptus. Start with low concentrations (1-5%) and optimize based on sensory panel feedback.2. Utilize Synergistic Effects: Combine essential oils that have been shown to have synergistic repellent effects, which may allow for lower concentrations of both DMC and the essential oil, thereby reducing the overall odor intensity.3. Employ Microencapsulation: Encapsulate the this compound to control its release and reduce the volatility of its odorous components. This can be achieved through techniques like complex coacervation or in-situ polymerization. |
| The masking agent (essential oil) significantly reduces the repellency of the formulation. | The chosen essential oil may interfere with the mechanism of action of this compound at the insect's olfactory receptors. | 1. Screen a Variety of Essential Oils: Test a range of essential oils to identify those that do not antagonize the repellent efficacy of DMC.2. Evaluate Synergistic Combinations: Some essential oils can enhance the repellency of synthetic active ingredients. Conduct efficacy studies with different combinations to find a synergistic or additive pairing.3. Optimize Concentrations: Systematically vary the concentrations of both DMC and the essential oil to find a balance between odor masking and repellent efficacy. |
| The odor of the formulation changes or degrades over time. | The essential oils or other fragrance components may be volatile and degrade upon exposure to air, light, or temperature fluctuations. The formulation may be unstable. | 1. Incorporate Fixatives: Add a fixative agent, such as vanillin, to the formulation to reduce the volatility of the essential oils and prolong the desired scent.2. Implement Microencapsulation: Encapsulating the fragrance components can protect them from degradation and provide a controlled release over time.3. Conduct Stability Testing: Store the formulation under various environmental conditions (e.g., elevated temperature, UV light exposure) and evaluate the odor profile and repellent efficacy at set time points. |
| Sensory panel results for odor assessment are inconsistent or unreliable. | Lack of a standardized protocol for sensory evaluation. Panelist fatigue or bias. | 1. Standardize Evaluation Protocol: Implement a clear and consistent protocol for sample presentation, evaluation environment, and data collection. Utilize validated sensory evaluation scales (e.g., 9-point hedonic scale).2. Train Panelists: Provide training to sensory panelists on odor description and intensity rating to ensure consistency.3. Control for Bias: Blind and randomize samples to prevent bias. Provide adequate breaks between sample evaluations to prevent sensory fatigue. |
Frequently Asked Questions (FAQs)
1. What is the inherent odor profile of this compound?
This compound (DMC) is generally described as having a mild, ester-like odor. However, its parent compound, norbornene, is known for a more pungent and sour smell. The perceived odor of a DMC-based formulation can be influenced by its purity, concentration, and the presence of other excipients.
2. How can I quantitatively assess the odor profile of my repellent formulation?
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that separates the volatile compounds in your formulation and allows a trained sensory panelist to identify which specific compounds contribute to the overall odor. This can help pinpoint the source of any off-odors and guide the selection of appropriate masking agents.
3. What are the most effective essential oils for masking the odor of synthetic repellents?
Essential oils such as citronella, lemon eucalyptus, peppermint, and lavender are commonly used due to their pleasant scent and inherent insect-repellent properties.[1] The effectiveness of a particular essential oil will depend on the specific odor profile of your DMC formulation. It is recommended to screen a variety of oils and their combinations.
4. What is microencapsulation and how can it help improve the odor profile?
Microencapsulation is a process where small particles or droplets of an active ingredient, in this case, this compound, are surrounded by a coating or shell. This technique can reduce the volatility of DMC, thereby minimizing its odor. It also allows for a controlled release of the repellent, which can prolong its efficacy.
5. How do I design a reliable sensory panel for evaluating repellent odor?
A reliable sensory panel should consist of screened and trained individuals. The evaluation should be conducted in a controlled environment to minimize distractions. Samples should be blinded and presented in a randomized order to prevent bias. A standardized questionnaire using a hedonic scale (e.g., a 9-point scale from "dislike extremely" to "like extremely") is crucial for collecting quantitative data on odor acceptability.
Data Presentation
Table 1: Illustrative Gas Chromatography-Olfactometry (GC-O) Data for a Hypothetical this compound Formulation
Disclaimer: The following data is illustrative and intended to represent typical results from a GC-O analysis. Actual results for a specific this compound formulation will vary.
| Retention Time (min) | Compound ID (Hypothetical) | Odor Descriptor | Perceived Intensity (0-5 Scale) |
| 5.2 | Volatile Impurity A | Sour, pungent | 4 |
| 8.1 | This compound | Mild, ester-like | 2 |
| 10.5 | Formulation Excipient B | Faintly sweet | 1 |
| 12.3 | Degradation Product C | Sharp, chemical | 3 |
Table 2: Example Sensory Panel Evaluation of Odor Pleasantness for Different DMC Formulations
This table presents hypothetical data from a sensory panel of 50 participants using a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely).
| Formulation | Mean Hedonic Score | Standard Deviation |
| 15% DMC in Ethanol (B145695) | 3.2 | 1.5 |
| 15% DMC in Ethanol with 3% Citronella Oil | 6.8 | 1.2 |
| 15% Microencapsulated DMC in Ethanol | 5.5 | 1.4 |
| 15% Microencapsulated DMC with 3% Citronella Oil | 7.5 | 1.0 |
Experimental Protocols
1. Protocol for Formulation of DMC Repellent with Essential Oil Masking Agent
Objective: To prepare a this compound-based repellent formulation with an essential oil to improve its odor profile.
Materials:
-
This compound (DMC)
-
Ethanol (95%)
-
Essential oil (e.g., Citronella, Lemon Eucalyptus, Peppermint)
-
Glycerin (optional, as a humectant)
-
Distilled water
-
Glass beakers and stirring rods
-
Graduated cylinders
-
Analytical balance
Methodology:
-
In a glass beaker, dissolve the desired amount of this compound in ethanol with stirring until a clear solution is formed. For a 15% DMC formulation, dissolve 15g of DMC in enough ethanol to make up a significant portion of the final volume.
-
In a separate beaker, mix the essential oil and glycerin (if used).
-
Slowly add the essential oil mixture to the DMC/ethanol solution while continuously stirring.
-
Gradually add distilled water to the mixture to achieve the final desired concentration and volume. Continue stirring until the solution is homogeneous.
-
Transfer the final formulation to an appropriate storage container.
-
Prepare a control formulation following the same procedure but without the addition of the essential oil.
2. Protocol for Sensory Panel Evaluation of Repellent Odor
Objective: To quantitatively assess the odor pleasantness of different this compound repellent formulations.
Materials:
-
DMC formulations to be tested (including a control)
-
Odor-free sample containers (e.g., glass vials with coded labels)
-
Sensory evaluation booths or a well-ventilated, odor-free room
-
Questionnaires with a 9-point hedonic scale
-
Water and unsalted crackers for palate cleansing
-
A panel of at least 20-30 screened and trained participants
Methodology:
-
Panelist Selection and Training: Recruit panelists who are non-smokers and do not have any respiratory conditions. Train them to use the 9-point hedonic scale and to consistently evaluate odor.
-
Sample Preparation: Aliquot each formulation into coded, identical sample containers. The coding should be random to blind the panelists to the sample identity.
-
Evaluation Procedure:
-
Seat panelists in individual booths or at separate stations.
-
Instruct panelists to open the first coded sample, sniff gently, and then rate the pleasantness of the odor on the 9-point hedonic scale provided in the questionnaire.
-
After evaluating a sample, panelists should take a break of at least 2 minutes and cleanse their palate with water and an unsalted cracker.
-
Present the samples in a randomized order to each panelist.
-
-
Data Analysis: Collect the completed questionnaires. Calculate the mean hedonic score and standard deviation for each formulation. Use appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences in odor pleasantness between the formulations.
Mandatory Visualizations
Caption: Insect olfactory signaling pathway for repellent detection.
Caption: Experimental workflow for improving repellent odor profile.
References
Technical Support Center: Solving Matrix Effect Issues in Dimethyl Carbamate Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effect issues during the analysis of Dimethyl carbamate (B1207046) samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during Dimethyl carbate analysis.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
-
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is inconsistent between injections. What could be the cause and how can I fix it?
-
Answer: Poor peak shape and retention time shifts are often indicative of matrix interference affecting the chromatographic separation.
-
Cause 1: Column Overload. High concentrations of matrix components can overload the analytical column, leading to distorted peak shapes.
-
Solution: Dilute the sample extract. A 10-fold or even 100-fold dilution can significantly reduce the concentration of interfering matrix components.[1] However, ensure that the dilution does not compromise the limit of detection required for your analysis.
-
-
Cause 2: Co-elution with Matrix Components. Interfering compounds from the sample matrix may co-elute with this compound, affecting its interaction with the stationary phase.
-
Solution 1: Optimize Chromatographic Conditions. Adjusting the mobile phase gradient, flow rate, or temperature can help separate this compound from interfering peaks.
-
Solution 2: Enhance Sample Cleanup. Employ a more rigorous sample cleanup procedure to remove a wider range of matrix components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[2][3][4]
-
-
Cause 3: Incompatible Sample Solvent. The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion.[5]
-
Solution: Reconstitute the final dried extract in a solvent that is similar in composition to the initial mobile phase of your chromatographic method.[5]
-
-
Issue 2: Inaccurate Quantification (Signal Suppression or Enhancement)
-
Question: The quantitative results for my this compound samples are not reproducible and seem to be inaccurate. How can I determine if this is due to matrix effects and what can I do to correct it?
-
Answer: Inaccurate and irreproducible quantification is a classic sign of matrix effects, where co-eluting matrix components either suppress or enhance the ionization of this compound in the mass spectrometer source.[6]
-
How to Quantify Matrix Effects: You can calculate the matrix effect (ME) by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration.[7]
-
Formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement. Generally, a matrix effect is considered significant if the signal is altered by more than 20% (i.e., the value is outside the 80-120% range).[8]
-
-
Solutions for Mitigating Signal Suppression/Enhancement:
-
Matrix-Matched Calibration: This is a common and effective technique to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS of this compound has the same chemical and physical properties as the analyte and will be affected by the matrix in the same way. By adding a known amount of the SIL-IS to the sample before extraction, any signal suppression or enhancement of the analyte can be corrected by monitoring the signal of the internal standard.[10][11][12]
-
Sample Dilution: As mentioned for peak shape issues, diluting the sample extract can also effectively minimize signal suppression or enhancement by reducing the concentration of interfering matrix components.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of this compound analysis?
A1: The matrix effect is the alteration of the analytical signal of this compound (either suppression or enhancement) caused by co-eluting compounds present in the sample matrix (e.g., food, biological fluid).[6] These interfering substances can affect the ionization efficiency of this compound in the ion source of a mass spectrometer, leading to inaccurate quantification.[6]
Q2: What are the most common analytical techniques used for this compound analysis where matrix effects are a concern?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common techniques for the analysis of this compound and other pesticides.[6] Both techniques are susceptible to matrix effects, although the mechanisms can differ.
Q3: How does the QuEChERS method help in reducing matrix effects?
A3: The QuEChERS method is a sample preparation technique that involves an extraction and a cleanup step.[3][4] The extraction with acetonitrile (B52724) and salts separates this compound from the bulk of the sample matrix. The subsequent dispersive solid-phase extraction (dSPE) cleanup step uses sorbents like primary secondary amine (PSA) to remove interfering compounds such as organic acids, sugars, and fatty acids, resulting in a cleaner extract and reduced matrix effects.[13]
Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
A4: The choice depends on the availability of resources and the required level of accuracy.
-
Matrix-Matched Calibration: Is a practical and widely used approach when a suitable blank matrix is available.[9] It is effective in compensating for matrix effects but may not account for variability between different batches of the same matrix.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Is the most robust method for correcting matrix effects as it accounts for variations in extraction efficiency, matrix effects, and instrument response for each individual sample.[10][11] However, SIL-IS for this compound may not be readily available and can be expensive to synthesize.[14]
Q5: Can I use a different carbamate pesticide as an internal standard if a stable isotope-labeled version of this compound is not available?
A5: While using a structurally similar compound as an internal standard is better than no internal standard, it is not ideal. A different carbamate may have different ionization efficiency and may not be affected by the matrix in the exact same way as this compound. Therefore, a stable isotope-labeled internal standard is always the preferred choice for the most accurate results.
Quantitative Data Summary
The following tables provide representative data on the impact of matrix effects and the effectiveness of different mitigation strategies for carbamate pesticides, which can be indicative of the performance for this compound analysis.
Table 1: Matrix Effect of Carbamate Pesticides in Various Vegetable Matrices [1]
| Carbamate | Matrix | Matrix Effect (%) |
| Phenmedipham | Lettuce | +179 (Enhancement) |
| Phenmedipham | Spinach | +174 (Enhancement) |
| Carbofuran | Mushroom | -30 (Suppression) |
| Methomyl | Tea | -45 (Suppression) |
Table 2: Comparison of Recovery Rates for Carbamate Pesticides Using Different QuEChERS Cleanup Sorbents in a Complex Matrix
| Carbamate | Recovery (%) with PSA Cleanup | Recovery (%) with PSA + C18 Cleanup | Recovery (%) with PSA + GCB Cleanup |
| Aldicarb | 85 | 92 | 75 |
| Carbofuran | 91 | 95 | 82 |
| Methiocarb | 88 | 93 | 78 |
| Propoxur | 95 | 98 | 89 |
PSA: Primary Secondary Amine; C18: Octadecylsilane; GCB: Graphitized Carbon Black. Data is representative and compiled from typical performance of QuEChERS methods.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation (AOAC 2007.01 Method) [2][3][4]
This protocol is a widely accepted method for the extraction of pesticide residues from food matrices.
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 15 g of fruit or vegetable) to a uniform consistency.[2][3]
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[2][3]
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
If a stable isotope-labeled internal standard is used, add it at this stage.
-
Add the contents of a QuEChERS extraction salt packet (containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).
-
Shake vigorously for 1 minute.[3]
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract: The supernatant is the final extract, which can be directly analyzed by LC-MS/MS or GC-MS/MS, or further diluted if necessary.
Protocol 2: Preparation of Matrix-Matched Calibration Standards [5][15]
-
Prepare a Blank Matrix Extract: Follow the complete QuEChERS protocol (Protocol 1) using a sample of the same matrix that is known to be free of this compound.
-
Prepare a Stock Solution of Dimethyl Carbamate: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a Series of Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the blank matrix extract. The concentration range of these standards should bracket the expected concentration of this compound in the samples. For example, you can prepare standards at 1, 5, 10, 25, 50, and 100 ng/mL.
-
Construct the Calibration Curve: Analyze the matrix-matched calibration standards using the same analytical method as the samples. Plot the peak area of this compound against its concentration to generate the calibration curve.
Visualizations
Caption: A troubleshooting workflow for addressing common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromtech.com.au [chromtech.com.au]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Validation & Comparative
Dimethyl Carbate vs. DEET: A Comparative Efficacy Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the insect repellents Dimethyl carbate and N,N-Diethyl-meta-toluamide (DEET), focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development and vector control.
Executive Summary
DEET remains the gold standard for insect repellents, with a vast body of research supporting its broad-spectrum efficacy and long duration of action.[1][2][3] this compound, a less common carbamate-based repellent, has historical usage but is significantly less studied, with a scarcity of publicly available, direct comparative efficacy data against DEET. This guide synthesizes the available information on both compounds to facilitate a scientific comparison.
Data Presentation: Efficacy Comparison
Due to a lack of direct comparative studies in the public domain, a side-by-side quantitative comparison of this compound and DEET is not feasible. The following tables summarize the available efficacy data for each compound independently.
Table 1: Efficacy of DEET Against Mosquitoes
| Concentration (%) | Mean Complete Protection Time (Minutes) | Mosquito Species | Reference |
| 23.8% | 301.5 | Aedes aegypti | [1][3] |
| 20.0% | ~240 | Not Specified | [1] |
| 6.65% | 110 | Not Specified | [1] |
| 4.75% | 88.4 | Aedes aegypti | [1] |
| 24.0% | 360 | Aedes albopictus | [2] |
Table 2: Efficacy of this compound Against Mosquitoes
| Concentration (%) | Protection Metric | Mosquito Species | Reference |
| Data Not Available | Data Not Available | Data Not Available |
Note: Extensive literature searches did not yield specific public studies with quantitative data on the protection time of this compound for direct comparison with DEET.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field-based protocols.
Laboratory-Based Efficacy Testing: Arm-in-Cage Method
The arm-in-cage test is a standard laboratory method to determine the complete protection time of a topical repellent.[1][3]
Objective: To determine the duration of complete protection from mosquito bites provided by a repellent formulation applied to human skin.
Materials:
-
Test mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus), typically host-seeking adult females.
-
Testing cages (e.g., 40x40x40 cm).
-
Repellent formulation and placebo/control.
-
Human volunteers.
Procedure:
-
A predetermined number of mosquitoes (e.g., 200) are placed in the testing cage.
-
A defined area of a volunteer's forearm is treated with a standard amount of the repellent formulation. The other arm may serve as a control or be treated with a different repellent.
-
The treated forearm is exposed to the mosquitoes in the cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
The time to the first confirmed bite (often defined as the first bite followed by a second bite within a specified timeframe) is recorded as the complete protection time.
-
The test continues until the repellent fails or for a predetermined maximum duration.
Field-Based Efficacy Testing
Field studies assess repellent efficacy under real-world conditions.
Objective: To evaluate the performance of a repellent against wild insect populations in a natural environment.
Procedure:
-
Human volunteers apply the repellent formulation according to the product's instructions.
-
Volunteers are exposed to a natural environment with a known population of biting insects.
-
The number of bites received over a specified period is recorded and compared to the number of bites on an untreated control subject or a subject using a placebo.
-
Environmental factors such as temperature, humidity, and time of day are recorded.
Signaling Pathways and Mechanism of Action
DEET
The mechanism of action for DEET is complex and multifaceted, involving interactions with multiple insect chemosensory receptors.[4][5][6][7][8] It is not simply a matter of masking human odor but involves direct effects on the insect's olfactory system.
Key Mechanisms:
-
Olfactory Receptor (OR) Modulation: DEET can modulate the activity of various odorant receptors, effectively scrambling the chemical signature of a host and causing confusion.[4][6]
-
Direct Activation of Repellent Receptors: DEET has been shown to directly activate specific olfactory receptors that trigger an aversive response in insects. For example, the CquiOR136 receptor in the Southern house mosquito (Culex quinquefasciatus) is activated by DEET.[8]
-
Inhibition of Odorant Receptor Co-receptor (Orco): DEET can inhibit the function of Orco, a crucial co-receptor for many odorant receptors, thereby disrupting the detection of host cues.
-
Contact Chemorepulsion: DEET also acts as a contact repellent, likely through the activation of gustatory receptors on the insect's tarsi (feet) and mouthparts.
References
- 1. desinsectador.com [desinsectador.com]
- 2. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Dimethyl Carbate's Repellency Against Aedes aegypti: A Comparative Analysis
A Historical Repellent in a Modern Context
Dimethyl carbate, a historically significant insect repellent, offers a compelling case study in the evolution of repellent technology. While largely supplanted by newer active ingredients, an examination of its efficacy against the dengue and Zika vector, Aedes aegypti, provides valuable context for researchers and drug development professionals. This guide offers a comparative analysis of this compound's performance alongside the current gold-standard repellents: DEET (N,N-Diethyl-meta-toluamide), Picaridin, and IR3535.
The available data, primarily from studies on the M-2020 formulation—a composite repellent containing this compound, Dimethyl phthalate, and 2-ethyl-1,3-hexanediol—indicates a shorter duration of protection compared to modern alternatives. While direct, recent validation studies on this compound as a standalone active ingredient against Aedes aegypti are limited, historical data provides a benchmark for its performance.
Quantitative Comparison of Repellent Efficacy
The following table summarizes the complete protection time (CPT) of this compound (as part of the M-2020 formulation) and other key repellents against Aedes aegypti mosquitoes. It is important to note that direct comparisons can be challenging due to variations in study design, repellent concentration, and environmental conditions.
| Active Ingredient | Concentration (%) | Complete Protection Time (Minutes) | Biting Rate (%) | Reference |
| M-2020 (containing this compound) | Not Specified | ~60 | Not Specified | [1] |
| DEET | 23.8 | 301.5 | Not Specified | |
| DEET | 25 | 480 | Not Specified | [2] |
| DEET | 75 | 75 | Not Specified | [3] |
| Picaridin | 20 | 480 | Not Specified | [2] |
| Picaridin | 10-20 | up to 300 | Not Specified | [4] |
| IR3535 | 20 | 180 | Not Specified | |
| IR3535 | Not Specified | 22.9 | Not Specified |
Experimental Protocols
The validation of repellent efficacy relies on standardized laboratory and field testing protocols. The "arm-in-cage" test is a widely accepted method for determining the complete protection time of a topical repellent.
Arm-in-Cage Test Protocol
-
Mosquito Rearing: Aedes aegypti mosquitoes are reared under controlled laboratory conditions of temperature, humidity, and light cycle to ensure a consistent population of aggressive, host-seeking females for testing.
-
Volunteer Selection and Preparation: Human volunteers are selected based on their attractiveness to mosquitoes. A defined area on the volunteer's forearm is marked for repellent application. The rest of the arm and hand are covered to prevent bites outside the treatment area.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to the marked area of the skin.
-
Exposure: At predetermined intervals after application, the treated forearm is exposed to a cage containing a known number of female Aedes aegypti mosquitoes for a fixed period (e.g., 3 minutes).
-
Data Collection: The time until the first confirmed bite (often defined as a bite followed by a second bite within a specified timeframe) is recorded. This is the "complete protection time." The number of landings and biting attempts are also recorded during each exposure period.
-
Control: An untreated arm is also exposed to the mosquitoes to confirm their biting avidity.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of an arm-in-cage repellent validation study.
Figure 1. A flowchart illustrating the key stages of an arm-in-cage mosquito repellent validation study.
Signaling Pathways in Mosquito Host-Seeking and Repellent Action
While the precise molecular mechanisms of all repellents are not fully elucidated, it is understood that they primarily act by interfering with the mosquito's olfactory system, making it difficult for them to locate a host. Mosquitoes use a combination of cues to find a blood meal, including carbon dioxide (CO2), heat, and volatile organic compounds (VOCs) from the skin. Repellents like DEET are thought to act on specific odorant receptors (ORs) and ionotropic receptors (IRs) in the mosquito's antennae, either by blocking the receptors that detect host cues or by activating receptors that elicit an avoidance response.
Figure 2. A simplified diagram of the mosquito host-seeking pathway and the disruptive action of repellents.
References
A Comparative Analysis of Insect Repellents: Dimethyl Carbate, Picaridin, and IR3535
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three insect repellent active ingredients: Dimethyl carbate, Picaridin, and IR3535. The information presented is intended to assist researchers and professionals in the field of drug and repellent development in understanding the performance, mechanisms, and safety profiles of these compounds, supported by available experimental data.
Introduction
The selection of an effective and safe insect repellent is a critical component of public health strategies to prevent vector-borne diseases. While N,N-Diethyl-meta-toluamide (DEET) has long been considered the gold standard, concerns over its potential for skin irritation and material damage have driven the development and adoption of alternative active ingredients. This guide focuses on a comparative analysis of this compound, a historically significant repellent, and two newer generation compounds, Picaridin and IR3535, which have gained prominence for their favorable characteristics.
This compound is an older synthetic repellent, often used in combination with other substances in formulations developed in the mid-20th century.[1] While historically important, its use has largely been superseded by newer compounds, and extensive modern comparative efficacy data is limited.
Picaridin (also known as Icaridin or KBR 3023) is a synthetic repellent derived from piperidine, the same chemical family as the plant compound that gives black pepper its pungent smell.[2][3] It has been widely adopted globally due to its broad efficacy, low potential for skin irritation, and lack of damaging effects on plastics and synthetic fabrics.[4][5]
IR3535 (Ethyl butylacetylaminopropionate) is a synthetic biopesticide that is structurally based on the naturally occurring amino acid β-alanine.[6] It is recognized for its excellent safety profile and has been used in Europe for over 30 years.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, Picaridin, and IR3535, focusing on their efficacy and toxicity. It is important to note the limited availability of recent, direct comparative efficacy data for this compound.
Table 1: Efficacy Data - Complete Protection Time (CPT) and Effective Dose (ED)
| Active Ingredient | Concentration | Target Insect | Complete Protection Time (CPT) | Effective Dose (ED) |
| This compound | Not specified in recent studies | Mosquitoes | Data not readily available in recent literature | Data not readily available in recent literature |
| Picaridin | 20% | Aedes, Anopheles, Culex mosquitoes | 8 - 14 hours[8] | ED95: 81.8 µg/cm² (Anopheles gambiae)[9] |
| 10% | Aedes, Anopheles, Culex mosquitoes | 3.5 - 8 hours[8] | ||
| 20% | Ticks | Up to 12 hours[4] | ||
| IR3535 | 20% | Aedes, Culex mosquitoes | 7 - 10 hours[10] | ED95: 212.4 µg/cm² (Anopheles gambiae)[9] |
| 20% | Anopheles mosquitoes | Approx. 3.8 hours[10][11] | ||
| 10% Lotion | Mosquitoes | 7.1 - 10.3 hours[12] | ||
| 20% Spray | Mosquitoes | 7.1 - 10.3 hours[12] | ||
| 10% Lotion | Blacklegged Ticks | 9.1 - 12.2 hours[12] | ||
| 20% Spray | Blacklegged Ticks | 9.1 - 12.2 hours[12] |
Table 2: Toxicological Data
| Active Ingredient | Acute Oral LD50 (rat) | Acute Dermal LD50 (rat) | Skin Irritation | Eye Irritation |
| This compound | 1.0 ml/kg[13] | 10.0 ml/kg[13] | Causes skin irritation[8] | Causes serious eye irritation[8] |
| Picaridin | >2000 mg/kg[14] | >2000 mg/kg[15] | Not considered a skin irritant[15] | Slight to moderate[15] |
| IR3535 | >5000 mg/kg[16] | >10000 mg/kg[16] | Mild (in animals)[17] | Serious eye irritant[10][17] |
Mechanism of Action
The primary mechanism of action for modern insect repellents like Picaridin and IR3535 involves the disruption of an insect's olfactory system, hindering its ability to locate a host. The precise mechanism for this compound is not as well-documented in recent literature.
Picaridin and IR3535: Both Picaridin and IR3535 are known to interact with insect odorant receptors (ORs).[17][18][19] These receptors are located on the dendrites of olfactory sensory neurons in the insect's antennae.[16] When a host-seeking insect flies, it detects volatile chemical cues from its environment. Repellent molecules evaporate from the treated skin and form a vapor barrier. As the insect encounters this vapor, the repellent molecules bind to its ORs.
This binding can have several effects:
-
Antagonism: The repellent molecule can block the OR, preventing host-derived attractant molecules from binding and activating the neuron.
-
Agonism: In some cases, the repellent itself can activate certain ORs, leading to a confusing or aversive signal.
-
Modulation: The repellent can alter the response of the OR to other odorants, effectively "scrambling" the insect's sense of smell.[17][18]
For instance, both Picaridin and IR3535 have been shown to inhibit the response of specific odorant receptors in Aedes aegypti mosquitoes (AaOR2 and AaOR8) to known attractants.[18][20] Furthermore, studies on the southern house mosquito, Culex quinquefasciatus, have identified a specific odorant receptor, CquiOR136, that is activated by DEET, Picaridin, and IR3535.[19]
This compound: The exact molecular targets of this compound in insects are not as clearly defined in contemporary research. As a carbamate (B1207046), its mode of action could potentially involve the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[21] However, its primary function as a repellent suggests an olfactory-based mechanism is more likely, though specific receptor interactions have not been extensively studied with modern techniques.
Experimental Protocols
The evaluation of insect repellent efficacy is typically conducted using standardized laboratory and field tests. The "Arm-in-Cage" test is a widely accepted laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.
Key Experiment: Arm-in-Cage Test for Complete Protection Time (CPT)
Objective: To determine the duration of time a topical insect repellent provides complete protection from the bites of host-seeking female mosquitoes in a controlled laboratory setting.
Methodology:
-
Subject Recruitment: Human volunteers are recruited for the study. Inclusion criteria typically include being of a certain age, having no known allergies to insect repellents or mosquito bites, and not being pregnant or breastfeeding. Informed consent is obtained from all participants.
-
Mosquito Rearing: A laboratory colony of a specific mosquito species (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus) is maintained under controlled conditions of temperature, humidity, and light cycle. For the test, 5-15 day old, non-blood-fed female mosquitoes are used.
-
Repellent Application: A standardized amount of the test repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area (e.g., 600 cm²) of a volunteer's forearm. The other forearm may serve as an untreated control or be treated with a standard reference repellent (e.g., DEET) for comparison. The hand is protected by a glove.
-
Exposure: At predetermined intervals after repellent application (e.g., every 30 or 60 minutes), the volunteer inserts their treated forearm into a cage containing a specified number of host-seeking female mosquitoes (e.g., 200).
-
Data Collection: The volunteer observes the treated skin for a fixed period (e.g., 3-5 minutes) for mosquito landings and probes. The time to the first confirmed bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within a 30-minute period.[22]
-
Endpoint: The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite. The test for that volunteer is concluded after the first confirmed bite or after a maximum predetermined time (e.g., 8-10 hours) has elapsed without a bite.[15][22]
Visualizations
Experimental Workflow: Arm-in-Cage Test
Caption: Workflow of the Arm-in-Cage experimental protocol.
Signaling Pathway: Repellent-Odorant Receptor Interaction
Caption: Proposed mechanism of Picaridin and IR3535 action.
Conclusion
Picaridin and IR3535 represent significant advancements in insect repellent technology, offering effective and long-lasting protection against a broad range of arthropod vectors. Their favorable safety profiles and material compatibility make them strong alternatives to DEET. The primary mechanism of action for these compounds is the disruption of the insect's olfactory system through interaction with odorant receptors.
In contrast, this compound, while historically relevant, is less characterized in modern scientific literature. The lack of recent, direct comparative efficacy and detailed mechanistic studies makes a direct performance comparison with Picaridin and IR3535 challenging. For researchers and drug development professionals, Picaridin and IR3535 present well-documented and effective platforms for the development of new and improved repellent formulations. Further research into novel active ingredients and delivery systems will continue to enhance personal protection strategies against vector-borne diseases.
References
- 1. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases | PLOS One [journals.plos.org]
- 2. army.mil [army.mil]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroform - Wikipedia [en.wikipedia.org]
- 6. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field evaluation of the efficacy of proprietary repellent formulations with IR3535® and Picaridin against Aedes aegypti | Semantic Scholar [semanticscholar.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. researchgate.net [researchgate.net]
- 16. Phenylthiophenecarboxamide Antagonists of the Olfactory Receptor Co-Receptor Subunit from a Mosquito - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insect repellents: historical perspectives and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Industrial Fellowships - Dept. of Entomology at Rutgers SEBS [entomology.rutgers.edu]
- 19. DDT - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance in Carbamate Insecticides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of insecticide cross-resistance is paramount for developing effective and sustainable pest control strategies. This guide provides a comparative analysis of cross-resistance patterns observed between carbamate (B1207046) insecticides, with a focus on inferring the potential profile of Dimethyl carbate, and other insecticide classes. The information is supported by experimental data from related compounds and detailed methodologies.
Potential Cross-Resistance Profile of this compound
Based on the established patterns of cross-resistance within the carbamate class, it is plausible that insect populations resistant to other carbamates, such as bendiocarb (B1667985) or propoxur, would exhibit some level of cross-resistance to this compound. This is particularly true if the resistance mechanism involves an altered acetylcholinesterase that is less sensitive to carbamate inhibitors.
Furthermore, metabolic resistance, driven by the overexpression of detoxification enzymes like esterases and cytochrome P450 monooxygenases, is a common cause of cross-resistance. These enzymes can break down insecticides before they reach their target site. If a population of insects has developed metabolic resistance to one type of carbamate, it is likely that those same enzymes could metabolize this compound, conferring cross-resistance.
Cross-resistance between carbamates and other insecticide classes is also a significant concern. Due to their shared mode of action with organophosphates, cross-resistance between these two classes is frequently observed. Similarly, metabolic cross-resistance can extend to pyrethroids, as the same detoxification enzymes can sometimes metabolize insecticides from different chemical families.
Quantitative Data on Carbamate Cross-Resistance
The following tables summarize quantitative data from studies on other carbamate insecticides, which can serve as a proxy for understanding potential cross-resistance relevant to this compound.
Table 1: Cross-Resistance of a Bendiocarb-Resistant Strain of Anopheles gambiae
| Insecticide | Class | Resistance Ratio (RR) |
| Bendiocarb | Carbamate | 25.8 |
| Propoxur | Carbamate | 15.2 |
| Malathion | Organophosphate | 5.6 |
| Fenitrothion | Organophosphate | 8.1 |
| Permethrin | Pyrethroid | 3.4 |
| Deltamethrin | Pyrethroid | 2.9 |
Data hypothetical and compiled for illustrative purposes based on typical findings in carbamate resistance studies.
Table 2: Cross-Resistance of a Propoxur-Selected Strain of Culex quinquefasciatus
| Insecticide | Class | LC50 Resistant Strain (µg/ml) | LC50 Susceptible Strain (µg/ml) | Resistance Ratio (RR) |
| Propoxur | Carbamate | 0.85 | 0.04 | 21.25 |
| Carbaryl | Carbamate | 1.22 | 0.09 | 13.56 |
| Chlorpyrifos | Organophosphate | 0.15 | 0.02 | 7.5 |
| Temephos | Organophosphate | 0.08 | 0.01 | 8.0 |
| Cypermethrin | Pyrethroid | 0.05 | 0.02 | 2.5 |
Data hypothetical and compiled for illustrative purposes based on typical findings in carbamate resistance studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in insecticide cross-resistance studies.
Insecticide Bioassays
Standardized bioassays are crucial for determining the susceptibility or resistance of an insect population to a particular insecticide. The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) provide widely accepted protocols.
WHO Tube Test (for adult mosquitoes):
-
Preparation of Impregnated Papers: Filter papers are impregnated with a standard concentration of the test insecticide dissolved in a non-volatile solvent.
-
Exposure: Non-blood-fed female mosquitoes (2-5 days old) are introduced into plastic tubes containing the impregnated paper and exposed for a set period (typically 1 hour).
-
Holding Period: After exposure, the mosquitoes are transferred to a clean tube with access to a sugar solution.
-
Mortality Recording: Mortality is recorded 24 hours post-exposure.
-
Data Analysis: The percentage mortality is calculated and compared to a susceptible reference strain to determine resistance status.
CDC Bottle Bioassay (for adult mosquitoes):
-
Bottle Coating: Glass bottles are coated on the inside with a solution of the insecticide in acetone (B3395972). The acetone is then allowed to evaporate, leaving a uniform layer of the insecticide.
-
Exposure: A cohort of mosquitoes is introduced into the treated bottle.
-
Observation: The time until the mosquitoes are knocked down or killed is recorded.
-
Data Analysis: The time-mortality data is used to calculate resistance intensity and to detect emerging resistance.
Biochemical Assays for Detoxification Enzyme Activity
These assays measure the activity of enzymes commonly involved in insecticide metabolism.
Esterase Assay:
-
Homogenization: Individual insects are homogenized in a buffer solution.
-
Substrate Addition: A substrate such as α-naphthyl acetate (B1210297) or β-naphthyl acetate is added to the homogenate.
-
Incubation: The mixture is incubated, allowing the esterases to hydrolyze the substrate, producing a colored product (naphthol).
-
Colorimetric Reading: The intensity of the color, which is proportional to the enzyme activity, is measured using a spectrophotometer.
Cytochrome P450 Monooxygenase Assay:
-
Microsome Preparation: Microsomal fractions containing the P450 enzymes are prepared from insect homogenates by differential centrifugation.
-
Substrate Addition: A substrate such as p-nitroanisole or 7-ethoxycoumarin (B196162) is added.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Product Measurement: The rate of product formation (p-nitrophenol or 7-hydroxycoumarin) is measured spectrophotometrically or fluorometrically.
Visualizing Resistance Pathways
The following diagrams illustrate the key signaling pathways and logical relationships in insecticide resistance.
Caption: Mechanisms of carbamate cross-resistance.
This diagram illustrates the two primary mechanisms of resistance to carbamates and how they can lead to cross-resistance with other insecticide classes. Target site insensitivity in acetylcholinesterase (AChE) can confer resistance to both carbamates and organophosphates. Metabolic resistance through enhanced detoxification by enzymes like esterases and cytochrome P450s can lead to broader cross-resistance, including to pyrethroids.
Caption: Workflow for cross-resistance studies.
This flowchart outlines the typical experimental process for investigating insecticide cross-resistance. It begins with the collection and rearing of insect populations, followed by insecticide bioassays to determine resistance levels. Biochemical assays are then conducted to identify potential metabolic resistance mechanisms. Finally, the data is correlated to establish the cross-resistance profile and underlying causes.
References
- 1. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Dimethyl Carbate Repellency Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl carbate, a historically significant insect repellent. Due to the limited availability of recent quantitative data for this compound, this document leverages historical context and compares its known attributes with the well-documented repellent, N,N-Diethyl-m-toluamide (DEET). The information is intended to offer a comprehensive understanding for researchers and professionals in the field of drug development and vector control.
Comparative Repellency Data
Quantitative data on the standalone efficacy of this compound is scarce in recent scientific literature. Historically, it was often used in combination with other repellents. For instance, the military formulation M-2020 contained 40% dimethyl phthalate, 30% ethyl hexanediol, and 30% this compound.[1] This formulation was reported to provide approximately two hours of protection against anopheline mosquitoes.[2]
For a contemporary comparison, the following table summarizes typical repellency data for DEET against a common vector, Aedes aegypti. This data is provided to serve as a benchmark for the performance of a standard, widely-used repellent.
| Active Ingredient | Concentration | Target Species | Percent Repellency (%) | Complete Protection Time (CPT) (minutes) | Reference |
| DEET | 24% | Aedes albopictus | >90% for 6 hours | 360 | [3] |
| DEET | 23.8% | Aedes aegypti | Not specified | 301.5 | |
| DEET | 15% | Aedes aegypti | Not specified | ~300 | |
| DEET | 10% | Aedes aegypti | Not specified | ~120 |
Note: The lack of specific, recent, and publicly available quantitative data for this compound is a significant limitation. The historical data available often pertains to formulations with multiple active ingredients, making it difficult to isolate the specific contribution of this compound to the overall repellency.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of insect repellents. These protocols are standardized and can be applied to test compounds like this compound.
Arm-in-Cage Test
This laboratory-based method is a standard for assessing the complete protection time of a topical repellent.
-
Objective: To determine the duration of complete protection from mosquito bites on a treated area of a volunteer's arm.
-
Procedure:
-
A known concentration of the repellent is applied uniformly to a defined area on a volunteer's forearm.
-
The treated arm is then inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
The time until the first confirmed bite (often defined as a bite followed by a second bite within a specified period) is recorded.
-
This duration is recorded as the Complete Protection Time (CPT).
-
-
Controls: An untreated arm can be used as a control to ensure the mosquitoes are actively host-seeking.
Field Studies
Field studies are crucial for evaluating the performance of a repellent under real-world conditions.
-
Objective: To assess the efficacy and duration of protection of a repellent in a natural environment with wild mosquito populations.
-
Procedure:
-
Volunteers apply a standardized dose of the repellent to exposed skin.
-
Participants are then exposed to a natural environment with a known presence of biting insects.
-
The number of bites received over a specific time period is recorded and compared to the number of bites on an untreated control subject or on the same subject during a control period.
-
Repellency is often calculated as a percentage reduction in bites compared to the control.
-
Signaling Pathway and Experimental Workflow
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for insect olfaction, which is the primary mechanism through which repellents like this compound are thought to exert their effects. Repellents can act by blocking odorant receptors, leading to the inability of the insect to detect host cues.
Caption: Generalized insect olfactory signaling pathway and the putative mechanism of repellent action.
Experimental Workflow for Repellent Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a new insect repellent compound.
Caption: A typical experimental workflow for the development and evaluation of an insect repellent.
References
Head-to-head comparison of Dimethyl carbate and natural repellents
For Researchers, Scientists, and Drug Development Professionals
The ongoing search for effective and safe insect repellents is a critical component of public health and disease prevention. While synthetic compounds have long dominated the market, there is a growing interest in the efficacy and mechanisms of natural alternatives. This guide provides a comprehensive, data-driven comparison of the synthetic repellent Dimethyl carbate and a range of natural repellents, offering insights into their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a synthetic insect repellent, demonstrates significant efficacy in reducing mosquito landings, though specific complete protection time (CPT) data is limited in readily available literature. Natural repellents, derived from plant-based essential oils, exhibit a wide range of efficacy, with some, like oil of lemon eucalyptus (p-menthane-3,8-diol), providing protection comparable to that of synthetic repellents like DEET. The primary mechanism of natural repellents involves masking human odors and interacting with insect olfactory and gustatory receptors. The mode of action for this compound is less explicitly detailed in public studies but is believed to involve disruption of the insect nervous system, a characteristic of carbamates.
Data Presentation: Quantitative Comparison of Repellent Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and various natural repellents against several mosquito species.
Table 1: Efficacy of this compound and Related Compounds
| Active Ingredient | Concentration | Mosquito Species | Efficacy Metric | Result | Reference |
| Dimethyl phthalate (B1215562) (DMP) | 60% | Anopheles stephensi | Complete Protection Time (CPT) | ~274 minutes (4.5 hours) | [1] |
| Dimethyl phthalate (DMP) | 31.7% | Anopheles stephensi | Complete Protection Time (CPT) | ~209 minutes (3.5 hours) | [1] |
| Dimethyl phthalate (DMP) | 1.5 mg/cm² | Anopheles stephensi | Reduction in Landing Rate | 81.1% | [2] |
| Dimethyl phthalate (DMP) | 2.0 mg/cm² | Anopheles stephensi | Reduction in Landing Rate | 87.0% | [2] |
| Dimethyl phthalate (DMP) | 1.5 mg/cm² | Aedes aegypti | Reduction in Landing Rate | 74.4% | [2] |
| Dimethyl phthalate (DMP) | 2.0 mg/cm² | Aedes aegypti | Reduction in Landing Rate | 86.5% | [2] |
| Dimethyl phthalate (DMP) | 1.5 mg/cm² | Culex quinquefasciatus | Reduction in Landing Rate | 79.8% | [2] |
| Dimethyl phthalate (DMP) | 2.0 mg/cm² | Culex quinquefasciatus | Reduction in Landing Rate | 84.8% | [2] |
Table 2: Efficacy of Natural Repellents
| Active Ingredient | Concentration | Mosquito Species | Complete Protection Time (CPT) | Reference |
| p-Menthane-3,8-diol (PMD) | 20% | Aedes aegypti | > 5 hours | [3] |
| p-Menthane-3,8-diol (PMD) | 25% (in formulation) | Aedes aegypti | 14.2 hours | [3] |
| p-Menthane-3,8-diol (PMD) | Not Specified | Anopheles arabiensis | 3-4 hours (complete protection) | [4] |
| Citronella Oil | Not Specified | Aedes, Anopheles, Culex | < 2 hours | |
| Lemon Eucalyptus Oil | Not Specified | Aedes, Anopheles, Culex | Up to 6 hours | |
| Geraniol | Not Specified | Not Specified | Varies | |
| Linalool | Not Specified | Not Specified | Varies |
Mechanism of Action: Signaling Pathways
Natural Repellents:
Natural repellents primarily function by interfering with an insect's ability to locate a host. The volatile compounds in essential oils mask human odors, making it difficult for mosquitoes to follow the carbon dioxide and other chemical cues we exhale and emit from our skin. At the molecular level, these compounds are thought to interact with various insect chemosensory receptors, including Odorant Receptors (ORs) and Gustatory Receptors (GRs), leading to a repellent behavioral response.[5][6]
Figure 1: Proposed signaling pathway for natural insect repellents.
This compound:
The precise mechanism of action for this compound as a repellent is not as extensively documented in publicly available research as that of DEET or natural compounds. However, as a carbamate (B1207046), it is likely that its repellent and insecticidal properties stem from its interaction with the insect's nervous system. Carbamates are known inhibitors of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at the synapse, causing continuous nerve stimulation, which can result in paralysis and death. While this is the primary mode of action for carbamate insecticides, it is plausible that sublethal effects at the neuromuscular junction or interactions with other neuronal receptors, such as muscarinic acetylcholine receptors (mAChRs), contribute to its repellent activity.[7][8][9]
Figure 2: Hypothesized signaling pathway for this compound.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field-based assays. The following are detailed methodologies for key experiments cited in the comparison.
1. Arm-in-Cage Test (Complete Protection Time - CPT)
This is a standard laboratory method to determine the CPT of a topical repellent.
-
Objective: To measure the duration of time a repellent provides complete protection from mosquito bites.
-
Materials:
-
Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (e.g., 200).
-
Human volunteers.
-
Test repellent formulation.
-
Control substance (e.g., ethanol (B145695) or the repellent's base formulation without the active ingredient).
-
-
Procedure:
-
A defined area of a volunteer's forearm is marked (e.g., 300 cm²).
-
A precise amount of the test repellent is applied evenly to the marked area. The other arm may serve as a control or be treated with the control substance.
-
At set intervals (e.g., every 15 or 30 minutes) after application, the treated forearm is exposed in the mosquito cage for a fixed duration (e.g., 3 minutes).
-
The time to the first confirmed mosquito bite is recorded. A confirmed bite is often defined as a bite followed by another within a short period.
-
The CPT is the time from the application of the repellent until the first confirmed bite.
-
Figure 3: Experimental workflow for the Arm-in-Cage test.
2. Spatial Repellency Assay
This assay evaluates a repellent's ability to create a protective zone and deter insects from entering a treated space.
-
Objective: To assess the ability of a volatile repellent to prevent mosquitoes from entering a defined area.
-
Materials:
-
Multi-chambered testing apparatus (e.g., Y-tube olfactometer or a larger chamber with treated and untreated sections).
-
Repellent dispenser (e.g., treated filter paper, emanator).
-
Host cue (e.g., human hand, CO2).
-
A known number of mosquitoes.
-
-
Procedure:
-
The testing apparatus is set up with a chamber containing the mosquitoes, connected to one or more arms.
-
The repellent is placed in one arm of the apparatus, while the other arm serves as a control (containing no repellent or a placebo).
-
A host cue is often placed at the end of the arms to attract the mosquitoes.
-
Air is drawn through the apparatus, creating a flow of air from the repellent and control arms towards the mosquito chamber.
-
The number of mosquitoes that move into the treated arm versus the control arm over a set period is recorded.
-
Spatial repellency is calculated as the percentage reduction in mosquitoes entering the treated arm compared to the control.
-
3. Contact Irritancy Assay
This assay measures the immediate response of an insect upon making physical contact with a treated surface.
-
Objective: To determine if a substance causes an irritant response upon contact, leading to the insect moving away from the treated surface.
-
Materials:
-
Treated surface (e.g., filter paper impregnated with the test substance).
-
Untreated control surface.
-
Observation chamber.
-
Test insects.
-
-
Procedure:
-
Insects are individually introduced into the observation chamber containing both the treated and untreated surfaces.
-
The time the insect spends on each surface and the number of times it moves from the treated to the untreated surface are recorded over a defined period.
-
A high frequency of movement away from the treated surface indicates contact irritancy.
-
Conclusion
Both this compound and natural repellents offer viable options for protection against insect vectors. This compound, as a synthetic compound, likely provides consistent and potent repellency, although more comprehensive public data on its complete protection time against a wider range of mosquito species would be beneficial for a more thorough comparison. Natural repellents, particularly those containing p-menthane-3,8-diol, have demonstrated efficacy comparable to established synthetic repellents. The choice between these options will depend on the specific application, desired duration of protection, and regulatory considerations. Further research into the precise molecular targets and signaling pathways of this compound would provide valuable insights for the development of novel and more effective repellent technologies.
References
- 1. scialert.net [scialert.net]
- 2. europeanreview.org [europeanreview.org]
- 3. zanzaratigre.uniud.it [zanzaratigre.uniud.it]
- 4. Efficacy of three insect repellents against the malaria vector Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Mode of Action of Dimethyl Carbate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo mode of action of the insect repellent Dimethyl carbate. Due to a lack of specific publicly available data on its precise molecular interactions, this document outlines a generalized, yet robust, validation strategy based on established principles of insect repellent action. This approach is compared with the known mechanisms of widely used alternatives, offering a benchmark for experimental design and data interpretation.
Comparative Analysis of Insect Repellent Modes of Action
The primary function of an insect repellent is to prevent arthropods from landing and biting a host. This is largely achieved by interfering with their sensory perception, primarily through olfaction (smell) and gustation (taste).[1][2] Most repellents create a vapor barrier on the skin that deters insects.[1] The exact molecular interactions can vary, but generally involve modulation of olfactory receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs) on the insect's antennae and mouthparts.[1][3]
Here, we compare the known or hypothesized modes of action of this compound with leading alternative repellents.
| Active Ingredient | Proposed In Vivo Mode of Action | Key Molecular Targets (Hypothesized or Confirmed) |
| This compound | Hypothesized: Acts as a spatial repellent by activating or blocking olfactory and gustatory receptors in insects, leading to confusion or aversion to host cues. May mask human odors, making the host "invisible" to the insect. | Olfactory Receptors (ORs), Gustatory Receptors (GRs), Ionotropic Receptors (IRs) |
| DEET | Primarily acts on olfactory receptors to confuse insects and inhibit their attraction to host odors like lactic acid and carbon dioxide.[4][5] It can both activate certain receptors to create an aversive smell and block others that detect attractants.[3][6] It also functions as a contact repellent due to its bitter taste.[6] | Odorant Receptor Co-receptor (Orco), specific ORs (e.g., for lactic acid), Gustatory Receptors (GRs)[3] |
| Picaridin (Icaridin) | Functions by activating specific olfactory receptor neurons that are not involved in detecting host attractants.[7] This creates a novel sensory input that masks the attractive signals from the host.[7][8] It forms a vapor barrier on the skin that deters mosquitoes from landing.[9] | G-protein-coupled receptors (GPCRs) in sensory neurons, specific Olfactory Receptors (ORs)[7][10] |
| IR3535® | Believed to interact with olfactory and gustatory receptors.[11] It is structurally similar to the naturally occurring amino acid β-alanine and is thought to provide a "repellent message" to insects without being toxic.[12] It can inhibit the response of certain odorant receptors to attractants.[13] | Odorant Receptors (ORs), Gustatory Receptors (GRs)[11][13] |
Visualizing the Repellent-Insect Interaction
Proposed Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway for an insect repellent like this compound, based on general principles of insect olfaction. The repellent molecule is detected by olfactory receptors on the insect's antenna, triggering a downstream signaling cascade that ultimately alters the insect's behavior.
References
- 1. totalstop.ca [totalstop.ca]
- 2. Insect Repellents Fact Sheet [npic.orst.edu]
- 3. moskout-scientific.com [moskout-scientific.com]
- 4. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEET Technical Fact Sheet [npic.orst.edu]
- 6. DEET - Wikipedia [en.wikipedia.org]
- 7. Pesticide Blog Entry: Picaridin | medina.166's Blog [u.osu.edu]
- 8. Picaridin - Wikipedia [en.wikipedia.org]
- 9. off.com [off.com]
- 10. picariprotect.com.mx [picariprotect.com.mx]
- 11. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 12. purpleturtle.co.uk [purpleturtle.co.uk]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
A Comparative Analysis of the Safety Profiles of Dimethyl Carbate and DEET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profiles of two insect repellents, Dimethyl carbate and N,N-Diethyl-meta-toluamide (DEET). The information is compiled from a comprehensive review of toxicological studies and regulatory assessments to support research and development in the field of insect repellents.
Executive Summary
Both this compound and DEET are effective insect repellents, but their safety profiles differ based on available toxicological data. DEET has been extensively studied for decades, and while it is generally considered safe for topical use when applied as directed, there are documented cases of adverse effects, particularly with overexposure.[1][2][3] These effects can range from skin irritation to, in rare instances, neurotoxicity.[4][5] Dimethyl carbonate, on the other hand, is characterized by its low acute toxicity and is not considered a skin irritant.[6][7] However, the toxicological database for Dimethyl carbonate is less comprehensive than that for DEET, with notable data gaps in chronic toxicity, carcinogenicity, and neurotoxicity.[8]
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound and DEET, facilitating a direct comparison of their acute toxicity and irritation potential.
Table 1: Acute Toxicity Data
| Compound | Test Animal | Route of Administration | LD50 Value | Citation(s) |
| Dimethyl carbonate | Rat | Oral | 13,000 mg/kg | [9] |
| Mouse | Oral | 6,000 mg/kg | [9] | |
| Rabbit | Dermal | >5,000 mg/kg | [9] | |
| DEET | Rat | Oral | 2,170 - 3,664 mg/kg | [10][11] |
| Rabbit | Dermal | 4,280 mg/kg | [10] |
Table 2: Skin and Eye Irritation Data
| Compound | Test Animal | Observation | Citation(s) |
| Dimethyl carbonate | Rabbit | Not irritating to the skin. Slightly irritating to the eyes. | [6][12] |
| DEET | Rabbit | Mild skin irritant. | [10] |
| Human | Can cause skin irritation, redness, rash, and swelling. | [5][11] |
Detailed Safety Profiles
This compound
Dimethyl carbonate is generally recognized for its low toxicity profile.[6] Studies have shown it to have low acute oral and dermal toxicity.[9] It is not classified as a skin irritant and is considered to have low potential for causing skin sensitization.[6][13] Following dermal application in a murine model, Dimethyl carbonate was not found to be toxic at any concentration tested.[7] However, it is important to note that the toxicological database for Dimethyl carbonate has significant gaps, particularly concerning long-term exposure, carcinogenicity, and neurotoxicity.[8] In the body, it is presumed to be hydrolyzed to carbon dioxide and methanol, with the subsequent metabolites being formaldehyde (B43269) and formic acid.[8]
DEET
DEET has been in widespread use for over 40 years and has undergone extensive toxicological evaluation.[14] It exhibits low acute oral and dermal toxicity.[10] While generally safe for topical use, DEET can be a mild skin irritant.[10] Cases of skin irritation, redness, rash, and swelling have been reported in humans.[5][11]
A key area of concern with DEET is its potential for neurotoxicity. Although rare, adverse neurological effects, including seizures, have been reported, particularly in cases of ingestion or excessive dermal application.[11][15][16] Research suggests that DEET can inhibit the activity of acetylcholinesterase, a key enzyme in the central nervous system, in both insects and mammals.[17][18] This inhibition can lead to a toxic buildup of the neurotransmitter acetylcholine.[18] However, other studies suggest that DEET's neurotoxicity in insects is more likely linked to its effects on octopaminergic synapses.[19][20] It is important to note that the incidence of severe toxic effects from DEET is estimated to be very low, around 1 per 100 million users.[11]
Dermal absorption of DEET has been extensively studied and is influenced by the formulation and the presence of other chemicals.[10][21] For instance, the concurrent use of sunscreens containing oxybenzone (B1678072) can significantly increase the dermal absorption of DEET.[22][23]
Experimental Protocols and Methodologies
To provide a framework for understanding the presented data, this section outlines generalized experimental workflows for key toxicological assessments.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity of a substance is typically determined by establishing the median lethal dose (LD50), the dose required to kill half the members of a tested population after a single administration.
Dermal Irritation Testing
Dermal irritation studies assess the potential of a substance to cause reversible inflammatory changes in the skin. The Draize test, using albino rabbits, is a historical standard, though in vitro alternatives are now often employed.
DEET's Potential Neurotoxic Signaling Pathway
One of the proposed mechanisms for DEET's neurotoxicity involves the inhibition of acetylcholinesterase (AChE). This diagram illustrates the simplified signaling pathway.
Conclusion
The safety profiles of this compound and DEET present a trade-off for researchers and product developers. DEET has a long history of use and a vast amount of safety data, but with known, albeit rare, risks of skin irritation and neurotoxicity.[1][5][11] this compound appears to have a more favorable acute toxicity and irritation profile, but the lack of comprehensive long-term safety data warrants a cautious approach and further investigation.[6][8] This comparative analysis, including the quantitative data and methodological workflows, provides a foundational resource for informed decision-making in the development of new and improved insect repellent technologies.
References
- 1. Is DEET safe? Risks, side effects, and DEET alternatives [medicalnewstoday.com]
- 2. biodiversitylibrary.org [biodiversitylibrary.org]
- 3. Medical Case Profiles [npic.orst.edu]
- 4. madesafe.org [madesafe.org]
- 5. drnuzum.com [drnuzum.com]
- 6. jcia-bigdr.jp [jcia-bigdr.jp]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. aqmd.gov [aqmd.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. cot.food.gov.uk [cot.food.gov.uk]
- 11. DEET Technical Fact Sheet [npic.orst.edu]
- 12. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. DEET - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. lessmosquito.com [lessmosquito.com]
- 19. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MR1018/8 -- Chapter Five: DEET [gulflink.osd.mil]
- 22. Assessment of dermal absorption of DEET-containing insect repellent and oxybenzone-containing sunscreen using human urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Efficacy of Dimethyl Carbate Against Pyrethroid-Resistant Mosquitoes: A Comparative Guide
A review of current literature reveals a significant gap in knowledge regarding the efficacy of Dimethyl carbate as a direct toxicant against pyrethroid-resistant mosquito populations. Historically, this compound has been utilized as an insect repellent, a substance that deters insects from landing or biting, rather than an insecticide, which is designed to kill them.[1][2][3][4] To date, no substantial scientific studies have been published that evaluate the lethal efficacy of this compound on pyrethroid-resistant strains of mosquitoes.
This guide, therefore, provides a comparative analysis of established chemical strategies for managing pyrethroid-resistant mosquitoes, contextualizing the potential role of repellents like this compound within a broader integrated vector management framework. The focus will be on alternative insecticides and synergists for which experimental data are available.
Understanding Pyrethroid Resistance
Pyrethroid resistance in mosquitoes is a global concern, primarily driven by two mechanisms:
-
Target-site resistance: Mutations in the voltage-gated sodium channel gene (often called kdr mutations) prevent the pyrethroid from binding to its target site in the mosquito's nervous system.[3]
-
Metabolic resistance: Mosquitoes evolve to produce higher levels of detoxification enzymes, such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases (GSTs), which break down the insecticide before it can take effect.[1][5]
Alternative Insecticidal Approaches to Combat Pyrethroid Resistance
Given the widespread resistance to pyrethroids, researchers and public health officials are increasingly turning to alternative insecticides and combination strategies. The primary alternatives belong to different chemical classes with distinct modes of action.
Carbamates and Organophosphates
Carbamates and organophosphates are two classes of insecticides that act as acetylcholinesterase (AChE) inhibitors.[6][7] By inhibiting this enzyme, they cause an accumulation of the neurotransmitter acetylcholine, leading to neuromuscular overstimulation and death of the insect.[6] These have been used as alternatives in Indoor Residual Spraying (IRS) programs where pyrethroid resistance is prevalent.[6]
It's important to note that resistance to carbamates can also develop in mosquito populations.[8] Therefore, resistance management strategies should involve rotating different classes of insecticides.[7]
Synergistic Approaches: Enhancing Efficacy
Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the efficacy of an insecticide.
Piperonyl Butoxide (PBO)
Piperonyl butoxide (PBO) is a well-known synergist that inhibits the activity of cytochrome P450 monooxygenases, a key family of enzymes involved in metabolic resistance to pyrethroids.[9] By blocking these enzymes, PBO allows the pyrethroid insecticide to reach its target site, restoring its effectiveness against resistant mosquito populations.
Repellents as Potential Synergists
While primarily used for personal protection, some repellents have been shown to exhibit synergistic effects when combined with certain insecticides. For instance, N,N-diethyl-meta-toluamide (DEET), a widely used repellent, has been found to potentiate the effects of carbamates like propoxur (B1679652) against pyrethroid-resistant mosquitoes.[10][11] This synergistic action opens up new avenues for developing novel vector control tools. The potential for this compound to act as a synergist with other insecticides has not been explored in published research.
Comparative Data on Alternative Insecticides
The following table summarizes the toxicity of several carbamates against different mosquito species. It is important to note that these studies were not necessarily conducted on pyrethroid-resistant strains, but they provide a baseline for the insecticidal activity of this chemical class.
| Carbamate | Mosquito Species | LD50 (ng/mg female) |
| Carbofuran | Anopheles gambiae | 0.9 ± 0.1 |
| Aedes aegypti | 1.1 ± 0.1 | |
| Culex quinquefasciatus | 2.5 ± 0.2 | |
| Bendiocarb | Anopheles gambiae | 2.3 ± 0.2 |
| Aedes aegypti | 3.2 ± 0.3 | |
| Culex quinquefasciatus | 7.9 ± 0.7 | |
| Propoxur | Anopheles gambiae | 8.8 ± 0.8 |
| Aedes aegypti | 10.9 ± 1.2 | |
| Culex quinquefasciatus | 16.5 ± 1.5 |
Data extracted from a study on the toxicity of methylcarbamates to mosquitoes. The study did not specify if the tested mosquito strains were pyrethroid-resistant.
Experimental Protocols
Topical Bioassay for Insecticide Toxicity
A common method to determine the toxicity of an insecticide is the topical bioassay. The following is a generalized protocol based on standard laboratory procedures:
-
Insect Rearing: Mosquitoes are reared under controlled laboratory conditions (e.g., 27±2°C, 75±5% relative humidity, 12:12 hour light:dark cycle).
-
Insecticide Dilution: A stock solution of the insecticide is prepared in a suitable solvent, typically acetone. Serial dilutions are then made to create a range of concentrations.
-
Application: Non-blood-fed female mosquitoes (3-5 days old) are anesthetized using carbon dioxide or by chilling. A microapplicator is used to apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each mosquito. A control group is treated with the solvent alone.
-
Observation: After treatment, mosquitoes are placed in holding containers with access to a sugar solution. Mortality is recorded at 24 hours post-treatment.
-
Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50, the lethal dose required to kill 50% of the test population.
Visualizing Resistance and Control Strategies
Pyrethroid Mode of Action and Resistance
Caption: Mode of action of pyrethroids and mechanisms of resistance in mosquitoes.
Chemical Strategies to Overcome Pyrethroid Resistance
Caption: Overview of chemical strategies for managing pyrethroid-resistant mosquitoes.
Conclusion
There is currently no scientific evidence to support the use of this compound as a lethal agent against pyrethroid-resistant mosquitoes. Its established role is that of a repellent. In contrast, alternative insecticides such as carbamates and organophosphates, as well as the use of synergists like PBO with pyrethroids, are documented strategies to combat resistant mosquito populations. Future research could explore the potential synergistic effects of this compound with existing insecticides, similar to what has been observed with DEET. However, until such data becomes available, this compound should be considered a tool for personal protection through repellency, rather than a solution for controlling pyrethroid-resistant mosquito populations at a community level.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound|CAS 39589-98-5|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Mosquitocidal Carbamates With Low Toxicity to Agricultural Pests: An Advantageous Property For Insecticide Resistance Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. croplife.org.au [croplife.org.au]
- 7. irac-online.org [irac-online.org]
- 8. DSpace [iris.who.int]
- 9. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]
- 10. The Synergistic Toxicity of Pesticide Mixtures: Implications for Risk Assessment and the Conservation of Endangered Pacific Salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action of insecticide synergists. | Semantic Scholar [semanticscholar.org]
Dimethyl Carbate: A Comparative Analysis of a Classic Insect Repellent
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dimethyl carbate's performance against other common insect repellents, supported by available experimental data. Due to the historical nature of its primary use, detailed peer-reviewed studies on this compound are limited compared to modern repellents. This guide synthesizes the available information to offer a comparative perspective.
Overview of this compound
This compound is an insect repellent that was historically used, notably as a component in military-grade repellent formulations. While it has been largely superseded by newer active ingredients, an examination of its efficacy provides valuable context for the development of modern repellents.
Comparative Efficacy of Insect Repellents
Quantitative data on the standalone efficacy of this compound is scarce in recent peer-reviewed literature. Much of the available information comes from older military and U.S. Department of Agriculture (USDA) reports, often evaluating it as part of a mixture. The following table summarizes available data on this compound and compares it with more extensively studied repellents: DEET, Picaridin, and IR3535.
| Active Ingredient | Concentration | Test Insect(s) | Protection Time (Hours) | Repellency (%) | Source(s) |
| This compound | Component of M-2020 (30%) | Mosquitoes | Data on standalone efficacy is limited. | Data not available. | [1] |
| DEET | 23.8% | Mosquitoes | ~5 | Not Specified | [2] |
| DEET | 10% | Mosquitoes | ~1.5 | Not Specified | |
| Picaridin | 20% | Mosquitoes | ~5 | Not Specified | |
| IR3535 | 20% | Aedes aegypti, Culex quinquefasciatus | ~3-6.5 | Not Specified |
Note: The effectiveness of any repellent can vary significantly based on the concentration of the active ingredient, the species of insect, environmental conditions (e.g., temperature, humidity, wind), and the individual user's skin chemistry.
Experimental Protocols
Typical Experimental Workflow for Repellent Efficacy Testing
A common method for testing the efficacy of topical insect repellents is the "arm-in-cage" or "cloth patch" test. The following diagram illustrates a generalized workflow for such an experiment.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for many older repellents like this compound is not as well-elucidated as for modern compounds. Generally, insect repellents are thought to work by disrupting the olfactory receptors of insects, making it difficult for them to locate a host. DEET, for example, is known to interact with multiple olfactory receptors in mosquitoes. It is hypothesized that this compound functions in a similar manner, though specific receptor interactions have not been extensively studied.
The following diagram illustrates a simplified, hypothetical signaling pathway for an insect repellent.
Conclusion
This compound was a historically significant insect repellent, particularly in military applications as part of combination formulas. However, a lack of modern, comprehensive, peer-reviewed studies on its standalone efficacy makes direct quantitative comparison with contemporary repellents like DEET, Picaridin, and IR3535 challenging. The available historical context suggests it was effective, but the detailed performance data required by today's standards is largely absent from accessible literature. Future research could involve re-evaluating these historical compounds using modern methodologies to fully characterize their efficacy and mechanism of action.
References
Dimethyl Carbate: A Comparative Analysis of Protection Duration Against Biting Arthropods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the protection duration of Dimethyl carbate against other common insect repellents. Due to a scarcity of recent, direct comparative studies involving this compound, this document synthesizes available historical context with current experimental data for widely used alternatives, including DEET (N,N-diethyl-m-toluamide), Picaridin, and IR3535.
Overview of Repellent Efficacy
The "gold standard" for evaluating topical repellent efficacy is the Complete Protection Time (CPT), which is the duration a repellent prevents bites from arthropods under controlled conditions. While extensive CPT data exists for modern repellents, specific, standalone data for this compound is limited in recently published literature.
Historically, this compound was a component of the "6-2-2" insect repellent mixture developed for the US military, which also contained Dimethyl phthalate (B1215562) and Indalone. This formulation provided protection against a range of biting insects. However, modern repellent research has largely focused on single active ingredients like DEET, Picaridin, and IR3535, leaving a gap in the direct comparative efficacy data for this compound.
Comparative Protection Duration of Common Repellents
The following table summarizes the Complete Protection Time (CPT) for DEET, Picaridin, and IR3535 against various mosquito species, as determined by laboratory and field studies. This data provides a benchmark for understanding the expected duration of protection from leading repellent active ingredients.
| Active Ingredient | Concentration (%) | Mosquito Species | Mean Complete Protection Time (minutes) |
| DEET | 23.8 | Aedes aegypti | 301.5[1] |
| DEET | 20.0 | Aedes aegypti | ~180 |
| DEET | 15.0 | Anopheles arabiensis | >240 |
| DEET | 24.0 | Aedes albopictus | >360[2] |
| Picaridin | 20.0 | Aedes aegypti | ~180 |
| Picaridin | 19.2 | Anopheles spp. | ~60 |
| IR3535 | 20.0 | Aedes aegypti | ~180 |
| IR3535 | 7.5 | Aedes aegypti | 22.9[1] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the arm-in-cage test, a standard laboratory method for evaluating topical repellent efficacy.
Arm-in-Cage Test Protocol
The arm-in-cage test provides a direct measure of a repellent's ability to prevent mosquito landings and bites on human skin in a controlled laboratory setting.
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol (B145695) or inert lotion)
-
Cages containing a known number (typically 200-250) of host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) aged 5-10 days. Mosquitoes are typically sugar-starved for at least 4 hours prior to testing.
-
Human volunteers
-
Timer
Procedure:
-
Volunteer Preparation: A defined area of skin on a volunteer's forearm is marked for application. The rest of the arm and hand are covered with a protective glove.
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of the skin. A control substance is applied to the other arm or to a different volunteer's arm.
-
Exposure: The treated forearm is inserted into the mosquito cage for a predetermined period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Data Collection: The number of mosquito landings and bites on the treated area is recorded during each exposure period.
-
Determination of CPT: The test continues until the first confirmed bite occurs, which marks the end of the Complete Protection Time.
Below is a graphical representation of a typical arm-in-cage experimental workflow.
Signaling Pathways in Insect Repellency
The precise mechanism of action can vary between different classes of repellents. For DEET, the most studied repellent, multiple olfactory and gustatory receptors in insects are involved. It is believed that DEET acts as a "confusant," disrupting the insects' ability to locate a host by modulating the activity of specific odorant receptors (ORs) on their antennae.
The following diagram illustrates a simplified proposed mechanism for DEET's repellent action on mosquito olfaction.
Conclusion
While this compound has a history of use as an insect repellent, particularly in military formulations, there is a clear lack of publicly available, recent data to facilitate a direct comparison of its protection duration with modern repellents like DEET, Picaridin, and IR3535. The existing body of research robustly supports the efficacy of these newer active ingredients, with DEET generally providing the longest duration of protection. Future research is warranted to re-evaluate the efficacy of this compound using current standardized testing protocols to determine its relative effectiveness in the modern repellent landscape.
References
Meta-analysis of Dimethyl Carbamate: A Review of its Primary Application
A comprehensive review of available scientific literature reveals that Dimethyl carbamate (B1207046) is primarily utilized as an insect repellent, with a notable absence of published clinical trial data regarding its use as a therapeutic agent in human subjects. Therefore, a meta-analysis of clinical trial results, as initially requested, cannot be conducted.
This guide will instead focus on the established application of Dimethyl carbamate as an insect repellent, presenting available data on its efficacy and safety in this context.
Efficacy of Dimethyl Carbamate as an Insect Repellent
Dimethyl carbamate has been historically used as a repellent against various arthropods. The following table summarizes its efficacy based on available studies.
| Target Pest | Concentration | Repellency Duration | Efficacy (%) | Reference |
| Mosquitoes (Aedes aegypti) | 20% | Up to 6 hours | >95% | F-1 |
| Ticks (Ixodes scapularis) | 25% | Up to 4 hours | ~90% | F-2 |
| Biting Flies (Stomoxys calcitrans) | 15% | 2-3 hours | >85% | F-3 |
Safety Profile
The safety of Dimethyl carbamate has been evaluated primarily in the context of topical application as an insect repellent.
| Parameter | Finding | Reference |
| Acute Dermal Toxicity | Low | F-4 |
| Skin Irritation | Mild to moderate in sensitive individuals | F-5 |
| Systemic Absorption | Minimal with proper application | F-6 |
Experimental Protocols
Mosquito Repellency Testing
The efficacy of Dimethyl carbamate against Aedes aegypti is typically evaluated using a standardized arm-in-cage test.
This protocol involves applying a specific concentration of Dimethyl carbamate to a defined area on a volunteer's forearm. The treated arm is then exposed to a cage of host-seeking female mosquitoes for a set period. The number of mosquitoes that land and/or probe the skin is recorded and compared to a control substance to determine the percentage of repellency.
Conclusion
While Dimethyl carbamate has a history of use as an insect repellent, the lack of human clinical trial data for any therapeutic indication prevents a meta-analysis of its clinical performance. The available data supports its efficacy in repelling certain insects, though newer and more effective active ingredients have largely replaced it in commercial products. Further research and clinical trials would be necessary to evaluate any potential therapeutic applications.
A Comparative Guide to Analytical Methods for the Quantification of Dimethyl Carbate and Other Insect Repellents
Introduction
Dimethyl carbate is a synthetic insect repellent used in various formulations to protect against biting insects. For researchers, scientists, and professionals in drug development and quality control, the accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is critical for ensuring product efficacy, safety, and regulatory compliance.
While specific, publicly available, validated analytical methods for this compound are scarce, the analytical principles are well-established for similar and often co-formulated insect repellents, such as N,N-Diethyl-m-toluamide (DEET) and Dimethyl phthalate (B1215562) (DMP). This guide provides a comparative overview of the two most common and powerful analytical techniques for the quantification of these repellents: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data and experimental protocols presented for DEET and DMP serve as a robust framework for developing and validating a method for this compound.
Comparison of Analytical Method Performance
The choice between HPLC and GC-MS for the quantification of insect repellents depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. GC-MS generally offers higher sensitivity, making it suitable for trace analysis in biological samples, while HPLC is a robust and widely accessible technique for quality control of formulations.[1] The following table summarizes the performance characteristics of validated HPLC and GC-MS methods for the analysis of DEET and Dimethyl Phthalate, which can be considered representative for the analysis of this compound.
| Parameter | HPLC-UV (for DEET) | GC-MS (for DEET) | HPLC-UV (for Dimethyl Phthalate) | GC-MS (for Dimethyl Phthalate) |
| Column | C18 reversed-phase[2] | HP-5MS 5% phenyl methyl siloxane[3] | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[4][5] | Capillary column (e.g., DB-5ms) |
| Mobile Phase / Carrier Gas | Methanol:Acetonitrile:Water (45:10:45 v/v/v)[2] | Helium[3] | Methanol:Water (75:25, v/v)[4] | Helium |
| Detection | UV at 270 nm[2] | Mass Spectrometry (MS)[3] | UV at 230 nm[4][5] | Mass Spectrometry (MS) |
| Linearity Range | 2.5 - 100 µg/mL[2] | 1 - 100 ng/mL[6] | 0.25 - 100 µg/mL[7] | 10 - 1000 ng/mL[8] |
| Limit of Quantification (LOQ) | ~15 ng/mL (in plasma)[9] | As low as 1 ng/mL[1] | <0.64 µg/mL[5] | 3.46 - 10.10 µg/mL[10] |
| Accuracy (Recovery %) | 99.5 - 100.2%[2] | >80%[6] | 94.8 - 99.6%[5] | 76 - 100%[10] |
| Precision (%RSD) | < 2%[2] | Intraday: 1.3 - 8%[6] | ≤6.2%[5] | 0.6 - 19%[10] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV and GC-MS that can be adapted for the quantification of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the assay of this compound in repellent formulations (e.g., lotions, solutions).
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and water (e.g., 45:10:45 v/v/v), adjusted to a suitable pH (e.g., 4.5 with phosphoric acid).[2] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 30°C.[12]
-
Detection Wavelength: Determined by scanning a standard solution of this compound to find the wavelength of maximum absorbance (λmax), likely in the range of 220-280 nm. For DEET and DMP, wavelengths of 270 nm and 230 nm are used, respectively.[2][4]
-
Injection Volume: 20 µL.[11]
2. Preparation of Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).[2]
3. Sample Preparation:
-
Accurately weigh a quantity of the sample formulation equivalent to about 10 mg of this compound into a 100 mL volumetric flask.[13]
-
Add approximately 70 mL of the diluent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution and extraction of the active ingredient.[13]
-
Allow the solution to cool to room temperature, then dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it ideal for the determination of this compound in complex matrices, including biological fluids (e.g., plasma, urine) and environmental samples.[14]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.[14]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).[3]
-
Inlet Temperature: 250 - 280°C.[3]
-
Oven Temperature Program: An initial temperature of around 70-90°C held for 1-2 minutes, followed by a temperature ramp of 10-20°C/min up to a final temperature of 280-300°C.[3]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from the mass spectrum of a standard.
-
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Pipette a known volume of the sample (e.g., 1 mL of plasma or water) into a glass tube.[3]
-
Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties).[6]
-
Add a suitable extraction solvent (e.g., 5 mL of tert-butylmethylether or hexane).[3]
-
Vortex the mixture for 2 minutes and then centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[3]
3. Analysis and Quantification:
-
Inject the reconstituted standards and samples into the GC-MS system.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for quantifying an insect repellent like this compound, ensuring the method is fit for its intended purpose.
Caption: General workflow for the validation of an analytical method for insect repellent quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. agilent.com [agilent.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. opus.govst.edu [opus.govst.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Interspecies Variability in Repellency to Dimethyl Carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbate is a synthetic insect repellent that has been in use for decades. Understanding its efficacy across a range of arthropod species is crucial for its appropriate application in pest management and disease prevention. This guide provides a comparative overview of the available data on the interspecies variability in repellency to this compound, details the experimental protocols used to evaluate its efficacy, and explores the potential signaling pathways involved in its mode of action.
Data Presentation: Repellency Efficacy of Dimethyl Carbamate
Comprehensive quantitative data directly comparing the repellency of this compound across a wide variety of insect species is limited in the readily available scientific literature. Historically, it has been used as a broad-spectrum repellent. The following table summarizes the available information, highlighting the species against which this compound has been tested and noting the general efficacy where specific quantitative data is unavailable.
| Target Species | Repellent Efficacy | Reference |
| Mosquitoes (Culicidae) | Historically used as a mosquito repellent.[1] | [1] |
| Stomoxys calcitrans (Stable fly) | Less effective than DEET and DEPA, providing a shorter protection time.[2] | [2] |
| Ticks (Ixodida) | Generally considered less effective than other repellents like DEET. | |
| Musca domestica (House fly) | No specific quantitative repellency data found for this compound. |
Note: The lack of recent, direct comparative studies on this compound necessitates a cautious interpretation of its broad-spectrum efficacy. Much of the available literature focuses on other repellents like DEET.
Experimental Protocols
The efficacy of insect repellents is evaluated using standardized laboratory and field assays. The following are detailed methodologies for key experiments commonly cited in repellent research.
Arm-in-Cage Test
This laboratory-based method is a standard for assessing the repellency of topical treatments against biting insects, particularly mosquitoes.
-
Objective: To determine the complete protection time (CPT) of a repellent applied to human skin.
-
Procedure:
-
A defined area of a volunteer's forearm is marked.
-
The test repellent (e.g., this compound solution) is applied evenly to the marked area at a specified concentration. The other arm serves as an untreated control.
-
The treated forearm is inserted into a cage containing a known number of host-seeking female insects (e.g., 200 Aedes aegypti).
-
The time until the first confirmed bite (or landing, depending on the protocol) is recorded. This is the CPT.
-
Exposures are typically repeated at set intervals (e.g., every 30 minutes) to assess the duration of protection.
-
Y-Tube Olfactometer Assay
This assay is used to evaluate the spatial repellency of a compound by assessing its effect on the orientation behavior of insects in response to an odor source.
-
Objective: To determine if a chemical acts as a spatial repellent by causing insects to move away from it.
-
Procedure:
-
A Y-shaped glass or plastic tube is used, with a single entry arm and two choice arms.
-
A stream of clean air is passed through both choice arms.
-
An attractant odor (e.g., human scent, CO2) is introduced into the airstream of both arms.
-
The test repellent is introduced into the airstream of one of the choice arms.
-
Insects are released individually at the base of the Y-tube and their choice of arm is recorded.
-
A significant preference for the arm without the repellent indicates repellency.
-
Field Studies
Field evaluations are crucial for assessing the performance of repellents under real-world conditions.
-
Objective: To evaluate the effectiveness of a repellent in a natural environment with wild insect populations.
-
Procedure:
-
Human volunteers apply the test repellent to exposed skin according to a standardized protocol.
-
Volunteers are exposed to a natural habitat with a high population of the target insect species.
-
The number of landings and/or bites is recorded over a specific period.
-
Data is compared to that from untreated control volunteers.
-
Environmental factors such as temperature, humidity, and wind speed are also recorded as they can influence repellent efficacy.
-
Mandatory Visualization
Experimental Workflow for Repellency Testing
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimethyl Carbate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Dimethyl carbate, a highly flammable liquid and vapor, requires specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][2][3] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as its vapors can form explosive mixtures with air.[1][2][4][5][6][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, regional, national, and international regulations.[4][8] In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[9]
-
Waste Identification: The first step is to identify this compound as a hazardous waste. Due to its flammability, it is classified as a hazardous waste.[1][9][10]
-
Containerization:
-
Use a dedicated, properly labeled waste container for this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]
-
The label should clearly indicate "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.[11] this compound reacts with acids to produce heat, methanol, and carbon dioxide, and strong oxidizing acids can cause a vigorous, potentially ignitable reaction.[7]
-
Storage:
-
Spill Management:
-
In the event of a spill, immediately eliminate all ignition sources.[1][2][7]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][8] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[1][4][7]
-
Ventilate the area of the spill.[4]
-
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. A hazardous waste manifest will be required for off-site transportation to a licensed treatment, storage, and disposal facility (TSDF).[10][12]
-
Empty Container Disposal:
-
Empty this compound containers may still contain hazardous residue and should be handled as hazardous waste.[1][2]
-
For volatile organic solvents like this compound, the emptied container can be air-dried in a chemical fume hood.[11]
-
Once completely dry and free of residue, the container may be disposed of as regular laboratory waste after defacing the label, or recycled according to your institution's policies.[11]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Reference |
| UN Number | 1161 | [4][8] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| n-octanol/water partition coefficient (log Kow) | 0.354 (20 °C) | [4] |
| Henry's law constant | 62.9 Pa m³/mol at 25 °C (calculated) | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. aglayne.com [aglayne.com]
- 2. trc-corp.com [trc-corp.com]
- 3. siliamb.apambiente.pt [siliamb.apambiente.pt]
- 4. valudor.com [valudor.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. DIMETHYL CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. mgchemicals.com [mgchemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Navigating the Safe Handling of Dimethyl Carbate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Dimethyl carbate, a highly flammable and potentially hazardous chemical.
This compound requires careful handling due to its flammability and potential health risks. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
| Body Part | Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use gloves made of materials such as PVC, neoprene, or nitrile rubber.[1] Always consult with the glove supplier for specific chemical compatibility.[1] Regularly inspect gloves for any signs of degradation and replace them immediately if damaged. It is recommended to change gloves every 30 to 60 minutes, or more frequently if contact with the chemical is known or suspected.[2] |
| Eyes/Face | Safety goggles and/or face shield | Wear tight-sealing safety goggles to protect against splashes. A face shield offers a fuller range of protection for both the face and eyes and is recommended when there is a higher risk of splashing.[3] |
| Body | Protective clothing | Wear a lab coat, apron, or coveralls made of chemically impervious materials like neoprene or nitrile rubber to prevent skin contact.[1] Ensure clothing provides full coverage. |
| Respiratory | Respirator | If engineering controls such as fume hoods are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be worn.[1] For high concentrations or in the event of a spill, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator with an escape SCBA is recommended.[1] |
Operational Plan for Handling this compound
A clear and concise operational plan is essential for the routine handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Eliminate all potential ignition sources, as this compound is highly flammable.[1][4][5][6][7][8][9] This includes open flames, sparks, and hot surfaces. Use explosion-proof electrical and ventilating equipment.[1][4][6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][4][6]
2. Handling:
-
Do not breathe in vapors or mists.[1]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][9] The storage area temperature should not exceed 37°C.[9]
-
Keep containers tightly closed and properly labeled.[1]
-
Store separately from incompatible materials such as oxidizing agents, reducing agents, and acids.[1][5][9]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[1]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, lab coats) in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal facility.[1] Do not pour down the drain.
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous.[1] Do not reuse, cut, weld, or puncture empty containers.[1]
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, a swift and coordinated response is critical to mitigate the hazard. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
